molecular formula C10H9BrO B3049637 7-Bromo-2-methyl-1-indanone CAS No. 213381-43-2

7-Bromo-2-methyl-1-indanone

Cat. No.: B3049637
CAS No.: 213381-43-2
M. Wt: 225.08 g/mol
InChI Key: QHKFBWKOHWQEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methyl-1-indanone is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKFBWKOHWQEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579013
Record name 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213381-43-2
Record name 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of the Indanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-2-methyl-1-indanone

This guide provides an in-depth exploration of this compound (CAS No. 213381-43-2), a key chemical intermediate for professionals in research, drug development, and medicinal chemistry. We will delve into its core chemical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols, underscoring its significance as a versatile building block in modern organic synthesis.

The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring system, is recognized as a "privileged scaffold" in medicinal chemistry.[1] These motifs are prevalent in a wide array of natural products and pharmacologically active molecules, demonstrating diverse biological activities.[2][3][4][5] The strategic introduction of substituents onto this core structure allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.

This compound emerges as a particularly valuable derivative. The presence of a bromine atom at the 7-position provides a versatile synthetic handle for a multitude of cross-coupling reactions, while the methyl group at the 2-position influences the molecule's stereochemistry and metabolic stability. This combination makes it an indispensable precursor for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1][6]

Section 1: Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The key identifiers and computed properties for this compound are summarized below.

Physicochemical Data

The following table outlines the primary chemical identifiers and computed physical properties for this compound.

PropertyValueSource
CAS Number 213381-43-2[1][7][8]
Molecular Formula C₁₀H₉BrO[7][8]
Molecular Weight 225.08 g/mol [7][8]
IUPAC Name 7-bromo-2-methyl-2,3-dihydroinden-1-one[8]
Synonyms 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one[8]
XLogP3 2.9[8]
Physical Form Solid[9]
Spectroscopic Characterization

Expert Insight: The interpretation of spectroscopic data is a process of pattern recognition. The indanone core has characteristic signals that are modulated by its substituents. The bromine atom, for instance, will have a subtle effect on the chemical shifts of nearby aromatic protons, while the methyl group introduces distinct signals in both ¹H and ¹³C NMR spectra.

Expected Spectroscopic Data:

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR Aromatic Protons (3H)δ 7.10 - 7.60 ppmProtons on the brominated benzene ring, likely appearing as doublets and a triplet.
Methine Proton (1H, -CH(CH₃)-)δ 2.60 - 3.10 ppmA multiplet (e.g., quartet) due to coupling with the adjacent methylene and methyl protons.
Methylene Protons (2H, -CH₂-)δ 2.90 - 3.50 ppmDiastereotopic protons adjacent to the stereocenter, likely appearing as complex multiplets (e.g., doublet of doublets).
Methyl Protons (3H, -CH₃)δ 1.10 - 1.40 ppmA doublet due to coupling with the adjacent methine proton.
¹³C NMR Carbonyl Carbon (C=O)δ 195 - 205 ppmTypical range for a ketone conjugated with an aromatic ring.
Aromatic Carbons (6C)δ 120 - 150 ppmSix distinct signals for the aromatic carbons, with the carbon bearing the bromine (C-Br) appearing around δ 118-125 ppm.
Aliphatic Carbons (3C)δ 15 - 50 ppmSignals corresponding to the methine, methylene, and methyl carbons.
IR Spectroscopy C=O Stretch~1705 cm⁻¹Strong absorption characteristic of an α,β-unsaturated ketone within a five-membered ring.[10]
Aromatic C=C Stretch~1590 - 1470 cm⁻¹Multiple bands indicating the aromatic ring.[10]
C-Br Stretch~600 - 500 cm⁻¹Weaker absorption in the fingerprint region.
Mass Spectrometry Molecular Ion (M⁺)m/z 224/226A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Key Fragments[M-Br]⁺, [M-CO]⁺, [M-CH₃]⁺Fragments corresponding to the loss of a bromine atom, carbon monoxide, or a methyl group.

Section 2: Synthesis Methodologies

The synthesis of this compound typically relies on established organic chemistry transformations. The most common strategies involve either the cyclization of a pre-functionalized precursor or the late-stage bromination of an existing indanone core.[1]

Primary Synthetic Pathways
  • Intramolecular Friedel-Crafts Acylation: This is a cornerstone method for forming the indanone ring system.[1][5] The synthesis starts with a suitably substituted 3-arylpropionic acid, which undergoes cyclization in the presence of a strong acid or Lewis acid catalyst (e.g., polyphosphoric acid (PPA) or AlCl₃) to form the bicyclic ketone.[2]

  • Regioselective Bromination: An alternative approach involves the synthesis of 2-methyl-1-indanone first, followed by a directed bromination.[1] Achieving high regioselectivity for the 7-position requires careful selection of the brominating agent and reaction conditions to prevent the formation of other isomers.

The diagram below illustrates the general workflow for the Friedel-Crafts acylation approach.

G cluster_0 Synthesis Workflow start 3-(m-bromophenyl)butanoic acid (Precursor) reagent Cyclization Reagent (e.g., PPA, AlCl₃) start->reagent reaction Intramolecular Friedel-Crafts Acylation start->reaction reagent->reaction product This compound reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: General workflow for synthesizing this compound.

Representative Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a representative methodology based on well-established procedures for indanone synthesis.[2][5] Researchers should perform their own optimization.

Objective: To synthesize this compound from 3-(3-bromophenyl)butanoic acid.

Materials:

  • 3-(3-bromophenyl)butanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice water

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-bromophenyl)butanoic acid (1.0 eq).

  • Cyclization: Add polyphosphoric acid (approx. 10-20 times the weight of the starting material). Heat the mixture with stirring to 80-100 °C.

    • Causality Note: PPA serves as both the solvent and the Lewis acid catalyst, promoting the intramolecular acylation that closes the five-membered ring. The elevated temperature is necessary to overcome the activation energy of the reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Extraction: Extract the aqueous slurry with dichloromethane (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily driven by the reactivity of its aryl bromide functionality, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[1][6]

G cluster_reactions Key Cross-Coupling Reactions cluster_products Product Scaffolds Indanone This compound Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) Indanone->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (+ R₂NH) Indanone->Buchwald Pd Catalyst, Base Heck Heck Reaction (+ Alkene) Indanone->Heck Pd Catalyst, Base Aryl Aryl-Substituted Indanone Suzuki->Aryl Amine Amino-Substituted Indanone Buchwald->Amine Alkene Alkenyl-Substituted Indanone Heck->Alkene

Caption: Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl or heteroaryl moieties at the 7-position.[6]

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: To a degassed mixture of toluene/ethanol in a Schlenk flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

    • Causality Note: Degassing the solvent is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and inhibit the catalytic cycle. A mixed solvent system is often used to ensure all reactants remain dissolved.

  • Base Addition: Add the degassed 2M Na₂CO₃ solution.

    • Causality Note: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Reaction: Heat the mixture to reflux (e.g., 90 °C) under an inert atmosphere (Nitrogen or Argon) and stir until the starting material is consumed (as monitored by TLC).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield 7-phenyl-2-methyl-1-indanone.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide range of aniline derivatives, which are common motifs in pharmacologically active compounds.[1][6] The protocol is similar to the Suzuki coupling but employs an amine nucleophile and typically a different ligand/base system (e.g., BINAP/NaOtBu).

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a harmful substance.[7]

Hazard InformationPrecautionary Measures
H302: Harmful if swallowed.[7]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[7]
H315: Causes skin irritation.[7]P264: Wash face, hands and any exposed skin thoroughly after handling.[9]
H319: Causes serious eye irritation.[7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11]
H335: May cause respiratory irritation.[7]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][11]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[9][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][13] Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11]

Conclusion

This compound is a high-value intermediate whose strategic importance cannot be overstated. Its indanone core provides a robust and biologically relevant scaffold, while the bromine atom serves as a linchpin for diversification through modern cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, empowers researchers and drug development professionals to fully leverage its potential in the creation of novel and complex molecules.

References

7-Bromo-2-methyl-1-indanone: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 7-Bromo-2-methyl-1-indanone (CAS No. 213381-43-2), a key chemical intermediate in the landscape of pharmaceutical research and complex organic synthesis. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a thorough understanding of the compound's physicochemical properties, robust synthetic methodologies, and its versatile applications as a building block for advanced molecular architectures. Particular emphasis is placed on the strategic rationale behind synthetic choices and the compound's utility in modern catalytic cross-coupling reactions.

Introduction: The Strategic Importance of the Indanone Scaffold

The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in natural products and pharmacologically active molecules underscores its favorable drug-like properties. The strategic introduction of a bromine atom at the 7-position, coupled with a methyl group at the 2-position, as seen in this compound, significantly enhances its synthetic utility.[1] This substitution pattern provides a versatile handle for a variety of chemical transformations, making it an invaluable precursor for the synthesis of complex molecular targets.

Physicochemical and Safety Profile

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueReference(s)
CAS Number 213381-43-2[2][3]
Molecular Formula C₁₀H₉BrO[2][3]
Molecular Weight 225.08 g/mol [2]
IUPAC Name 7-bromo-2-methyl-2,3-dihydro-1H-inden-1-one[2]
Purity Typically ≥95%[3]
Appearance Solid
Storage Conditions Keep in a dry area at room temperature.[3]

Safety Information:

This compound is classified as harmful and requires careful handling in a laboratory setting. The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

Synthetic Methodologies: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached through two primary strategic disconnections, each with its own set of advantages and experimental considerations: intramolecular Friedel-Crafts acylation of a pre-brominated precursor and regioselective bromination of 2-methyl-1-indanone.

Strategy 1: Intramolecular Friedel-Crafts Acylation

This classical and highly effective method involves the cyclization of a suitably substituted 3-arylpropionic acid derivative.[1] The key to this approach is the synthesis of the precursor, 3-(3-bromophenyl)butanoic acid.

cluster_0 Synthesis of this compound via Friedel-Crafts Acylation Precursor 3-(3-bromophenyl)butanoic acid Intermediate Acylium Ion Intermediate Precursor->Intermediate Lewis Acid (e.g., AlCl₃) or Strong Brønsted Acid (e.g., PPA) Product This compound Intermediate->Product Intramolecular Electrophilic Aromatic Substitution cluster_1 Synthesis via Regioselective Bromination Precursor 2-Methyl-1-indanone Product This compound Precursor->Product Brominating Agent (e.g., Br₂) + Lewis Acid Catalyst Byproduct Other Bromo-isomers Precursor->Byproduct Side Reaction cluster_2 Cross-Coupling Applications of this compound Start This compound Suzuki Suzuki-Miyaura Coupling (R-B(OH)₂ / Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH / Pd catalyst) Start->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH / Pd, Cu catalysts) Start->Sonogashira Product_Aryl 7-Aryl-2-methyl-1-indanone Suzuki->Product_Aryl Product_Amine 7-Amino-2-methyl-1-indanone Buchwald->Product_Amine Product_Alkynyl 7-Alkynyl-2-methyl-1-indanone Sonogashira->Product_Alkynyl

References

The Strategic Intermediate: A Technical Guide to 7-Bromo-2-methyl-1-indanone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-Bromo-2-methyl-1-indanone, a key molecular scaffold in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's structural characteristics, synthesis, and reactivity, offering a framework for its strategic application in the synthesis of novel therapeutic agents.

Introduction: The Versatility of the Indanone Core

The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring system, is a privileged scaffold in the design of pharmacologically active molecules.[1] Its rigid conformation and synthetic accessibility make it an ideal starting point for the development of a diverse range of therapeutic agents, including treatments for neurodegenerative diseases.[2] The strategic introduction of substituents onto this core structure allows for the fine-tuning of a molecule's biological activity. This compound (CAS No. 213381-43-2) is a prime example of such a strategically functionalized intermediate, offering multiple avenues for synthetic elaboration.[1][3]

Molecular Structure and Characterization

The molecular structure of this compound is characterized by the indanone core with a bromine atom at the 7-position of the aromatic ring and a methyl group at the 2-position of the cyclopentanone ring. This specific substitution pattern provides distinct reactive sites for further molecular diversification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 213381-43-2[3][4]
Molecular Formula C₁₀H₉BrO[3][4]
Molecular Weight 225.08 g/mol [3][4]
IUPAC Name 7-bromo-2-methyl-2,3-dihydro-1H-inden-1-one[3]
Spectroscopic Signature (Predicted)
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would likely display a complex splitting pattern consistent with a 1,2,3-trisubstituted benzene ring. The aliphatic region would feature a multiplet for the C2 proton, a doublet of doublets for the two diastereotopic C3 protons, and a doublet for the C2-methyl group.

  • ¹³C NMR (Predicted): The carbon NMR spectrum would show a signal for the carbonyl carbon (C1) in the downfield region (around 200 ppm). The aromatic region would display six distinct signals, with the carbon bearing the bromine atom (C7) showing a characteristic shift. The aliphatic region would contain signals for the methine carbon at C2, the methylene carbon at C3, and the methyl carbon.

  • Mass Spectrometry (Predicted): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]⁺ and [M+2]⁺ would be observed.

  • Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the five-membered ring ketone, typically in the range of 1710-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Synthesis of this compound

The construction of the indanone skeleton is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid precursor.[1] This robust and well-established reaction provides a reliable route to this compound.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound points to 3-(2-bromo-3-methylphenyl)propanoic acid as the key precursor. This precursor can be synthesized from commercially available starting materials.

G Target This compound Precursor 3-(2-bromo-3-methylphenyl)propanoic acid Target->Precursor Intramolecular Friedel-Crafts Acylation StartingMaterial1 2-Bromo-3-methylaniline Precursor->StartingMaterial1 Sandmeyer Reaction (Diazotization followed by propanoic acid introduction) StartingMaterial2 Succinic anhydride Precursor->StartingMaterial2 Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following protocol describes a plausible and robust method for the synthesis of this compound from its corresponding propanoic acid precursor. This protocol is based on established methodologies for intramolecular Friedel-Crafts acylations.[1]

Step 1: Activation of the Carboxylic Acid

  • To a solution of 3-(2-bromo-3-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C under an inert atmosphere.

  • Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aryl bromide and the ketone. The bromine atom at the 7-position is particularly valuable as it provides a handle for the introduction of diverse substituents through transition metal-catalyzed cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent.[5] This reaction is widely used to introduce new aryl, heteroaryl, or vinyl groups. A patented example showcases the use of this compound in a Suzuki-Miyaura coupling with 1-naphthylboronic acid.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1 eq), and a base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water.

  • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Start This compound Product 7-Aryl-2-methyl-1-indanone Start->Product Suzuki-Miyaura Coupling Reagents R-B(OH)₂ Pd Catalyst Base Reagents->Product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide variety of primary and secondary amines.[1] This reaction is a powerful tool for the synthesis of aniline derivatives, which are common motifs in pharmaceuticals.

Reactions of the Ketone Moiety

The ketone at the 1-position of this compound can undergo a wide range of standard ketone transformations, such as reduction to the corresponding alcohol, reductive amination to introduce an amine, and Wittig reactions to form an exocyclic double bond. These reactions further expand the synthetic possibilities for creating diverse molecular architectures.

Applications in Drug Development

The this compound scaffold is a valuable building block for the synthesis of a variety of potential therapeutic agents. The ability to readily modify both the aromatic ring (via the bromo-substituent) and the cyclopentanone ring allows for the exploration of a large chemical space in the search for new drug candidates. The indanone core itself is present in a number of biologically active compounds, and the specific substitution pattern of this compound makes it a key intermediate for the synthesis of more complex molecules with potential applications in areas such as oncology, neuroscience, and infectious diseases.[2]

Safety and Handling

This compound is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its well-defined structure, accessible synthesis via intramolecular Friedel-Crafts acylation, and the versatile reactivity of its aryl bromide and ketone functionalities make it a valuable tool for medicinal chemists. The ability to perform selective cross-coupling reactions at the 7-position allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 7-Bromo-2-methyl-1-indanone, a key intermediate in pharmaceutical and fine chemical synthesis.[1] The indanone scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom in the 7-position, combined with a methyl group at the 2-position, offers a versatile platform for further molecular elaboration.[1] This document explores two principal synthetic routes: the Friedel-Crafts acylation of a pre-brominated precursor and the regioselective bromination of 2-methyl-1-indanone. Detailed experimental protocols, mechanistic insights, and comparative analysis of these pathways are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the efficient and strategic synthesis of this important building block.

Introduction: The Significance of this compound

This compound (CAS No. 213381-43-2) is a valuable intermediate in organic synthesis, primarily due to its unique structural features.[1] The indanone core, a fused bicyclic system of benzene and a cyclopentanone ring, is a common motif in a variety of biologically active molecules.[1] The presence of a ketone functionality and an aromatic ring provides multiple reactive sites. The bromine atom at the 7-position acts as a versatile handle for a range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities.[1] The methyl group at the 2-position introduces a chiral center (in its racemic form unless a stereospecific synthesis is employed), which can be crucial for modulating the biological activity of downstream compounds.

This guide will dissect the two most logical and field-proven synthetic strategies for accessing this molecule, providing not just the "how" but, more importantly, the "why" behind the chosen methodologies.

Comparative Overview of Synthetic Pathways

Two primary strategies dominate the synthesis of this compound. The choice between them often depends on the availability of starting materials, desired scale, and control over regioselectivity.

  • Pathway A: Intramolecular Friedel-Crafts Acylation. This classic approach involves the cyclization of a suitably substituted 3-arylbutanoic acid, in this case, 3-(3-bromophenyl)butanoic acid.[1] This pathway is convergent, building the indanone core in a single, decisive step.

  • Pathway B: Regioselective Bromination of 2-Methyl-1-indanone. This route begins with the readily accessible 2-methyl-1-indanone, followed by a carefully controlled electrophilic aromatic substitution to introduce the bromine atom at the desired 7-position.[1]

The following sections will provide a detailed exploration of each pathway, including proposed experimental protocols and mechanistic discussions.

Pathway A: Synthesis via Intramolecular Friedel-Crafts Acylation

This pathway hinges on the successful synthesis of the precursor, 3-(3-bromophenyl)butanoic acid, followed by its efficient cyclization.

Synthesis of Precursor: 3-(3-bromophenyl)butanoic acid

A plausible route to this precursor starts from 3-bromobenzaldehyde.

Caption: Proposed synthesis of the key precursor for Pathway A.

Experimental Protocol (Proposed):

  • Synthesis of Ethyl 3-(3-bromophenyl)acrylate: To a solution of 3-bromobenzaldehyde in an appropriate solvent (e.g., THF), add a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane. Stir the reaction at room temperature until completion, as monitored by TLC. Work up the reaction by removing the solvent and purifying the crude product by column chromatography.

  • Synthesis of Ethyl 3-(3-bromophenyl)butanoate: To a solution of ethyl 3-(3-bromophenyl)acrylate in a suitable solvent (e.g., THF) at low temperature (e.g., -78 °C), add a solution of lithium dimethylcuprate (prepared from methyllithium and copper(I) iodide). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the product by column chromatography.

  • Synthesis of 3-(3-bromophenyl)butanoic acid: To a solution of ethyl 3-(3-bromophenyl)butanoate in a mixture of ethanol and water, add sodium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed. Cool the reaction mixture, acidify with a mineral acid (e.g., HCl), and extract the product with an organic solvent. Dry the organic layer, remove the solvent, and purify the product, if necessary.

Intramolecular Friedel-Crafts Acylation

The cyclization of 3-(3-bromophenyl)butanoic acid to form the indanone ring is the key step in this pathway.

Caption: Final cyclization step in Pathway A.

Experimental Protocol (Proposed):

  • Formation of the Acyl Chloride: To a solution of 3-(3-bromophenyl)butanoic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride or oxalyl chloride. A catalytic amount of DMF can be added if using oxalyl chloride. Stir the reaction at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane) and cool the solution in an ice bath. Add a Lewis acid, such as aluminum chloride, portion-wise. Stir the reaction at low temperature and then allow it to warm to room temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mechanistic Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent Friedel-Crafts acylation. The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the six-membered transition state, leading to the indanone product after deprotonation.

Pathway B: Synthesis via Regioselective Bromination

This pathway offers a more linear approach, starting with the synthesis of 2-methyl-1-indanone.

Synthesis of Precursor: 2-Methyl-1-indanone

A common method for the synthesis of 2-methyl-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid.

Caption: Synthesis of the key precursor for Pathway B.

Experimental Protocol (Proposed):

  • Cyclization of 3-Phenylbutanoic Acid: This can be achieved through several methods. One common approach is to heat 3-phenylbutanoic acid with polyphosphoric acid (PPA). Alternatively, the carboxylic acid can be converted to its acyl chloride with thionyl chloride, followed by treatment with a Lewis acid like aluminum chloride in an inert solvent. After completion of the reaction, a similar workup to the one described in Pathway A is performed to isolate 2-methyl-1-indanone.

Regioselective Bromination

The key challenge in this step is to achieve bromination at the 7-position with high selectivity over other positions on the aromatic ring.

Caption: Regioselective bromination to yield the final product.

Experimental Protocol (Proposed):

  • Bromination of 2-Methyl-1-indanone: To a solution of 2-methyl-1-indanone in a suitable solvent (e.g., dichloromethane or a protic acid like acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid, or a mixture of bromine and a Lewis acid catalyst like iron(III) bromide. The reaction temperature should be carefully controlled to minimize side reactions. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.

Mechanistic Rationale for Regioselectivity: The regioselectivity of the bromination is governed by the directing effects of the substituents on the indanone ring. The carbonyl group is a deactivating, meta-directing group. The alkyl portion of the fused ring system is an activating, ortho-, para-directing group. The desired 7-position is ortho to the alkyl substituent and meta to the carbonyl group. This alignment of directing effects favors substitution at the 7-position. Careful selection of the brominating agent and reaction conditions is crucial to maximize the yield of the desired 7-bromo isomer.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value Source
Molecular Formula C₁₀H₉BrOPubChem
Molecular Weight 225.08 g/mol PubChem
CAS Number 213381-43-2[1]

Note: While extensive searches were conducted, specific experimental ¹H and ¹³C NMR data for this compound were not found in the available literature. The following are predicted chemical shifts based on analogous structures and general principles of NMR spectroscopy. Researchers should obtain and interpret their own analytical data for verification.

Predicted ¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.2 (m, 3H, Ar-H), 3.4-3.2 (m, 1H, CH), 3.0-2.6 (m, 2H, CH₂), 1.3 (d, 3H, CH₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 205 (C=O), 150-120 (Ar-C), 45 (CH), 35 (CH₂), 15 (CH₃).

Conclusion

This technical guide has detailed two robust and scientifically sound pathways for the synthesis of this compound. Pathway A, via intramolecular Friedel-Crafts acylation, offers a convergent approach, while Pathway B, involving regioselective bromination, provides a more linear route. The choice of pathway will be dictated by laboratory-specific factors including starting material availability and desired scale. The provided protocols, although proposed based on well-established chemical principles and analogous reactions, offer a strong foundation for any research or development program targeting this important pharmaceutical intermediate. It is imperative for any practitioner to perform their own reaction optimization and product characterization to ensure the highest quality and yield.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Indanones in Modern Chemistry

Indanone and its derivatives represent a class of bicyclic ketones that are pivotal scaffolds in the realms of medicinal chemistry and materials science.[1] The introduction of a bromine atom onto the indanone framework dramatically enhances its synthetic utility, transforming it into a versatile building block for the construction of complex molecular architectures. These brominated indanones serve as key intermediates in the synthesis of a wide array of biologically active compounds, including those with applications in neurodegenerative disease treatment, oncology, and anti-inflammatory therapies. Their strategic importance lies in the dual reactivity offered by the ketone functionality and the carbon-bromine bond, which can be selectively manipulated to achieve diverse chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of brominated indanones, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Elucidation of Physicochemical Properties

A thorough understanding of the physical properties of brominated indanones is fundamental to their effective utilization in synthesis and purification. These properties can vary significantly depending on the position of the bromine atom on the indanone skeleton.

Physical State, Appearance, and Solubility

Brominated indanones are typically crystalline solids at room temperature, with colors ranging from white and off-white to yellow or orange-brown. Their solubility is generally low in water but good in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Comparative Analysis of Physical Constants

The position of the bromine atom on the indanone ring significantly influences its physical properties, such as melting and boiling points. The following table summarizes these properties for several common brominated indanone isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Bromo-1-indanone15115-60-3C₉H₇BrO211.0695-99125 (at 1.5 mmHg)
5-Bromo-1-indanone34598-49-7C₉H₇BrO211.06126-129303.7 (Predicted)
6-Bromo-1-indanone14548-39-1C₉H₇BrO211.06111-115291.6 (at 760 mmHg)
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of brominated indanones.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR: The aromatic protons typically appear as multiplets in the range of 7.0-8.0 ppm. The benzylic protons of the cyclopentanone ring appear as two triplets around 2.7 ppm and 3.1 ppm.

  • ¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region, typically around 205 ppm. The aromatic carbons resonate between 120-155 ppm, while the aliphatic carbons of the five-membered ring appear at approximately 25 ppm and 36 ppm.

Specific peak assignments for 5-Bromo-1-indanone are as follows:

  • ¹H NMR (CDCl₃): δ 7.80 (d, 1H), 7.65 (dd, 1H), 7.39 (d, 1H), 3.15 (t, 2H), 2.75 (t, 2H).

  • ¹³C NMR (CDCl₃): δ 205.5, 155.0, 137.5, 131.5, 128.0, 126.0, 125.5, 36.5, 25.5.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of a brominated indanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1715 cm⁻¹. The exact position of this band can be influenced by the substitution pattern on the aromatic ring.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Brominated indanones show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Part 2: Chemical Properties and Reactivity

The chemical reactivity of brominated indanones is rich and varied, making them valuable precursors in organic synthesis. The reactivity can be broadly categorized based on the two main functional handles: the carbon-bromine bond and the ketone group.

Reactions at the Carbon-Bromine Bond: A Gateway to Molecular Diversity

The bromine atom on the aromatic ring is a versatile functional group that readily participates in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These reactions are cornerstones of modern organic synthesis, and brominated indanones are excellent substrates.

  • Suzuki-Miyaura Coupling: This reaction couples the brominated indanone with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents.[2][3][4][5][6]

  • Heck Reaction: In the Heck reaction, the brominated indanone is coupled with an alkene to form a substituted alkene.[7][8][9][10][11]

  • Sonogashira Coupling: This reaction involves the coupling of the brominated indanone with a terminal alkyne, providing access to alkynylated indanones.[12][13][14][15]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of brominated indanones.

Reactivity of the Ketone Functional Group

The ketone moiety in brominated indanones can undergo a variety of classical carbonyl reactions.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). For complete deoxygenation to a methylene group, the Wolff-Kishner or Clemmensen reduction can be employed.

  • Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.[16][17][18][19][20]

  • Alpha-Halogenation: Under acidic conditions, the ketone can be further halogenated at the alpha-position. This reaction proceeds through an enol intermediate.[21][22]

Stability and Storage

Brominated ketones, particularly α-bromo ketones, can be sensitive to light and may decompose over time, often with the liberation of hydrogen bromide (HBr).[12] This can lead to discoloration (yellowing or browning) of the material. Therefore, it is recommended to store brominated indanones in tightly sealed, amber glass bottles in a cool, dark, and dry place, preferably under an inert atmosphere. Refrigeration is often advised to slow down potential degradation.[12]

Part 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a brominated indanone and its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis of 5-Bromo-1-indanone via Friedel-Crafts Acylation

This protocol describes the intramolecular Friedel-Crafts cyclization of 3-(4-bromophenyl)propanoic acid.

Friedel_Crafts_Workflow start Start reagents 1. Combine 3-(4-bromophenyl)propanoic acid and polyphosphoric acid (PPA). start->reagents heating 2. Heat the mixture with stirring (e.g., 80-100 °C). reagents->heating monitoring 3. Monitor reaction progress by TLC. heating->monitoring quench 4. Cool and quench the reaction by pouring onto ice-water. monitoring->quench Reaction complete extraction 5. Extract the product with an organic solvent (e.g., EtOAc). quench->extraction wash 6. Wash the organic layer with saturated NaHCO₃ and brine. extraction->wash dry 7. Dry over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify 8. Purify by recrystallization or column chromatography. dry->purify end End Product: 5-Bromo-1-indanone purify->end

Caption: Experimental workflow for the synthesis of 5-bromo-1-indanone.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-bromophenyl)propanoic acid (1.0 eq).

  • Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a mixture of ice and water with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-bromo-1-indanone.

Suzuki-Miyaura Coupling of 5-Bromo-1-indanone with Phenylboronic Acid

This protocol details the palladium-catalyzed coupling to synthesize 5-phenyl-1-indanone.[2][4][5][6]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1-indanone (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Heating: Heat the reaction mixture to reflux (e.g., 80-90 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-phenyl-1-indanone.

Conclusion

Brominated indanones are undeniably powerful and versatile intermediates in modern organic synthesis. Their well-defined physical properties allow for straightforward characterization and purification, while their predictable chemical reactivity at both the carbon-bromine bond and the ketone functionality provides a robust platform for the construction of complex and biologically relevant molecules. The palladium-catalyzed cross-coupling reactions, in particular, have unlocked immense potential for derivatization, making these compounds highly sought-after in drug discovery and materials science. The protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to confidently and effectively utilize brominated indanones in their synthetic endeavors, paving the way for future innovations.

References

An In-Depth Technical Guide to 7-Bromo-2-methyl-1-indanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-1-indanone, a key chemical intermediate in the field of medicinal chemistry. The official IUPAC name for this compound is 7-bromo-2-methyl-2,3-dihydro-1H-inden-1-one [1]. With the CAS Number 213381-43-2 and a molecular formula of C₁₀H₉BrO , this indanone derivative serves as a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics[1][2]. This document details its structural attributes, validated synthetic pathways, comprehensive characterization data, and significant applications, with a focus on its role as a precursor in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Strategic Importance of the Indanone Scaffold

The indanone framework, which consists of a fused benzene and cyclopentanone ring system, is recognized as a "privileged scaffold" in drug discovery[2]. This structural motif is prevalent in a wide array of natural products and pharmacologically active molecules[2][3]. The inherent reactivity of the ketone group and the aromatic ring provides multiple sites for chemical modification. The strategic placement of a bromine atom at the 7-position, as seen in this compound, significantly enhances its synthetic utility. The bromine atom acts as a versatile handle, serving as an excellent leaving group or a coupling partner in numerous cross-coupling reactions, thereby enabling the introduction of diverse functional groups essential for tuning the biological activity of target molecules[2].

Molecular Structure and Physicochemical Properties

The structure of this compound incorporates a chiral center at the C2 position, meaning it exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 7-bromo-2-methyl-2,3-dihydro-1H-inden-1-onePubChem[1]
CAS Number 213381-43-2PubChem[1]
Molecular Formula C₁₀H₉BrOPubChem[1]
Molecular Weight 225.08 g/mol PubChem[1]
Appearance Solid (Typical)N/A
XLogP3 2.9PubChem[1]

Synthetic Pathways: A Tale of Two Strategies

The synthesis of this compound is primarily achieved through two strategic approaches: intramolecular Friedel-Crafts acylation of a pre-brominated precursor or regioselective bromination of a pre-formed indanone core. The choice of pathway often depends on the availability of starting materials and the desired control over regiochemistry.

Strategy 1: Intramolecular Friedel-Crafts Acylation

This classical and robust method is a cornerstone for the formation of indanone rings[2]. The strategy involves the cyclization of a 3-arylpropanoic acid derivative. For the synthesis of the title compound, this necessitates the preparation of 3-(2-bromophenyl)-2-methylpropanoic acid.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Final Assembly A 2-Bromobenzaldehyde C Condensation & Reduction A->C B Malonic Acid Derivative (e.g., Isopropylidene malonate) B->C D Hydrolysis & Decarboxylation C->D E 3-(2-bromophenyl)propanoic acid D->E F α-Methylation E->F G 3-(2-bromophenyl)-2-methylpropanoic acid F->G H Acyl Chloride Formation (e.g., SOCl₂) G->H I Intramolecular Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) H->I J This compound I->J G A 3-Phenylpropanoic Acid B Intramolecular Friedel-Crafts Acylation A->B C 1-Indanone B->C D α-Methylation C->D E 2-Methyl-1-indanone D->E F Regioselective Bromination (e.g., NBS, Acid Catalyst) E->F G This compound F->G G Indanone This compound CoupledProduct 7-Aryl-2-methyl-1-indanone Indanone->CoupledProduct Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Na₂CO₃) BoronicAcid Arylboronic Acid (e.g., 1-Naphthylboronic acid) BoronicAcid->CoupledProduct

References

7-Bromo-2-methyl-1-indanone molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromo-2-methyl-1-indanone: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in contemporary organic synthesis and drug discovery. We will dissect its fundamental properties, delineate a robust synthetic pathway, and explore its utility as a versatile scaffold for complex molecular architectures. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this key building block.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 213381-43-2) is a halogenated derivative of 2-methyl-1-indanone.[1] The indanone core, a fused bicyclic system of benzene and cyclopentanone, is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] The strategic placement of a bromine atom at the 7-position and a methyl group at the 2-position provides distinct reactive handles that are instrumental for its role as a versatile synthetic intermediate.[1]

Chemical Structure

The structural framework of this compound is foundational to its chemical behavior.

cluster_0 This compound mol G start Start: 3-(2-bromophenyl)butanoic acid step1 Step 1: Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl₂) start->step1 Activation of Carboxylic Acid step2 Step 2: Intramolecular Friedel-Crafts Acylation Catalyst: AlCl₃ (Lewis Acid) step1->step2 Formation of reactive intermediate workup Aqueous Workup & Extraction step2->workup Cyclization to form indanone ring product Product: this compound purify Purification (Column Chromatography) workup->purify purify->product G cluster_0 Discovery Pipeline start This compound (Starting Material) step1 Library Synthesis via Cross-Coupling (e.g., Suzuki) (R-B(OH)₂) start->step1 Diversification step2 High-Throughput Screening (HTS) (e.g., Kinase Inhibition Assay) step1->step2 Generate Compound Library step3 Hit Identification step2->step3 Identify Active Compounds step4 Lead Optimization (Structure-Activity Relationship) step3->step4 Improve Potency & Properties product Preclinical Candidate step4->product

References

The Indanone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted indanone core, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1][2] Its rigid framework, combined with the versatility for substitution on both the aromatic and cyclopentanone rings, has made it a fertile ground for the discovery and development of novel therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of substituted indanones, tracing their evolution from early synthetic curiosities to their current status as the foundation for blockbuster drugs. We will delve into the key synthetic methodologies that have enabled the exploration of this chemical space, the pivotal discoveries that unveiled their therapeutic potential, and the structure-activity relationships that govern their diverse pharmacological effects. A particular focus will be placed on the journey of donepezil, a landmark drug for Alzheimer's disease, as a case study in the successful translation of an indanone-based molecule from the laboratory to the clinic.

Introduction: The Emergence of a Versatile Scaffold

The indanone framework, consisting of a benzene ring fused to a cyclopentanone ring, has been a subject of chemical synthesis for over a century. The first documented synthesis of the parent 1-indanone was reported in 1927, achieved through the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid chloride.[3] This foundational reaction laid the groundwork for accessing the core structure, but for decades, indanones remained largely of academic interest.

The turning point in the history of substituted indanones arrived with the burgeoning field of medicinal chemistry in the mid-20th century. Researchers began to recognize that the indanone scaffold's unique combination of aromatic and aliphatic features provided an ideal platform for designing molecules that could interact with biological targets with high affinity and specificity. This realization sparked a wave of research into the synthesis and biological evaluation of a wide array of substituted indanone derivatives.

The Dawn of a New Era: Early Discoveries and Therapeutic Promise

Early investigations into the biological activities of substituted indanones revealed their potential across a spectrum of therapeutic areas. These initial forays, while not always leading to immediate clinical success, were crucial in establishing the indanone core as a viable starting point for drug discovery programs.

One of the earliest notable applications of the indanone scaffold was in the development of anti-inflammatory agents. Researchers discovered that certain substituted indanones could effectively inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[4] This line of inquiry led to the identification of potent and selective COX-2 inhibitors, offering the promise of anti-inflammatory efficacy with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Simultaneously, other research groups were exploring the potential of indanone derivatives as cardiovascular agents and in other therapeutic domains.[5] These early studies, though diverse in their specific targets, collectively underscored the remarkable versatility of the indanone scaffold and set the stage for its most significant therapeutic breakthrough.

The Rise of a Blockbuster: The Donepezil Story

The history of substituted indanones is inextricably linked with the development of donepezil (marketed as Aricept), a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][6] The journey of donepezil from a laboratory curiosity to a globally recognized therapeutic agent is a testament to the power of rational drug design and the enduring potential of the indanone scaffold.

The Cholinergic Hypothesis and the Quest for a New Treatment

The development of donepezil was driven by the "cholinergic hypothesis" of Alzheimer's disease, which posited that the cognitive decline observed in patients was, in part, due to a deficiency of the neurotransmitter acetylcholine in the brain.[7][8] This hypothesis suggested that inhibiting the enzyme responsible for breaking down acetylcholine, acetylcholinesterase (AChE), could alleviate some of the cognitive symptoms of the disease.

From Serendipity to Rational Design

The research that ultimately led to donepezil began at Eisai in 1983, led by Dr. Hachiro Sugimoto, who was personally motivated by his mother's struggle with dementia.[9] The initial discovery of a lead compound with AChE inhibitory activity was serendipitous, arising from random screening of compounds synthesized for other purposes.[9] However, this initial hit, an indanone derivative, provided the crucial starting point for a focused medicinal chemistry campaign.

Through a process of iterative chemical synthesis and biological evaluation, the team at Eisai systematically modified the lead compound to optimize its potency, selectivity, and pharmacokinetic properties.[9] This effort culminated in the creation of E2020, later named donepezil, which exhibited a promising profile as a drug candidate.[9]

A Landmark Approval and a Global Impact

The Chemistry of Innovation: Synthetic Routes to Substituted Indanones

The exploration of the therapeutic potential of substituted indanones has been paralleled by the development of diverse and efficient synthetic methodologies to access this versatile scaffold. Over the years, chemists have devised numerous strategies to construct the indanone core and introduce a wide array of substituents.

The Enduring Power of Friedel-Crafts Chemistry

The intramolecular Friedel-Crafts reaction remains a cornerstone of indanone synthesis.[3][5] This powerful carbon-carbon bond-forming reaction allows for the cyclization of appropriately substituted phenylpropionic acids or their derivatives to form the indanone ring system. The reaction is typically promoted by a Lewis acid or a strong protic acid.

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 3-phenylpropionic acid (1 equivalent).

  • Chlorination: Add thionyl chloride (1.2 equivalents) dropwise to the flask at room temperature.

  • Reaction: Gently heat the mixture to 50-60°C for 1-2 hours until the evolution of gas ceases.

  • Solvent Addition: Cool the reaction mixture to room temperature and dissolve it in a suitable inert solvent such as dichloromethane or carbon disulfide.

  • Lewis Acid Addition: Cool the solution to 0°C in an ice bath and add a Lewis acid, such as aluminum chloride (1.1 equivalents), portion-wise, ensuring the temperature remains below 10°C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield 1-indanone.

Modern Innovations in Indanone Synthesis

While the Friedel-Crafts reaction is a workhorse, modern organic synthesis has introduced a variety of alternative and complementary methods for constructing the indanone core. These include:

  • Nazarov Cyclization: This pericyclic reaction involves the acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones, which can then be reduced to indanones.[3][15]

  • Palladium-Catalyzed Carbonylative Cyclization: This method utilizes palladium catalysts to effect the cyclization of unsaturated aryl iodides with carbon monoxide.[16]

  • Suzuki-Miyaura Coupling/Acid-Promoted Cyclization: A one-pot sequence involving a Suzuki-Miyaura cross-coupling followed by an acid-catalyzed cyclization provides a convergent route to substituted indanones.[17]

  • Rhodium-Catalyzed Tandem Reactions: Rhodium catalysts have been employed in tandem reactions to construct 2,3-substituted indanones under mild conditions.[16]

G

Beyond Alzheimer's: The Broadening Therapeutic Landscape of Substituted Indanones

The success of donepezil has spurred further investigation into the therapeutic potential of substituted indanones, revealing a remarkable diversity of biological activities.[1][18] This has solidified the indanone scaffold's status as a privileged structure in drug discovery.

Anticancer Activity

A significant body of research has demonstrated the potential of substituted indanones as anticancer agents.[18][19] These compounds have been shown to exert their effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Certain indanone derivatives can disrupt the formation of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells.

  • Inhibition of Cyclooxygenase-2 (COX-2): As mentioned earlier, the COX-2 inhibitory activity of some indanones has been leveraged for its anti-inflammatory effects and also holds promise in cancer therapy, as COX-2 is often overexpressed in tumors.[18]

  • Cytotoxicity against Cancer Cell Lines: Numerous substituted indanones have exhibited potent cytotoxic effects against a range of cancer cell lines, including breast, colon, and lung cancer.[18]

Neuroprotective and Anti-inflammatory Properties

Beyond their application in Alzheimer's disease, substituted indanones continue to be explored for other neuroprotective and anti-inflammatory indications.[18][20]

  • Monoamine Oxidase (MAO) Inhibition: Some indanone derivatives have been found to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease.[18]

  • Anti-inflammatory Cytokine Inhibition: Substituted indanones have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their potential in treating a variety of inflammatory disorders.[18]

Antimicrobial and Antiviral Activity

The indanone scaffold has also demonstrated promise in the development of anti-infective agents.[3][21] Certain derivatives have exhibited antibacterial, antifungal, and antiviral activities, opening up new avenues for the development of novel therapeutics to combat infectious diseases.

Structure-Activity Relationships: Decoding the Keys to Biological Activity

The diverse biological activities of substituted indanones are intricately linked to their chemical structures. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.

Substitution PositionBiological ActivityKey Observations
Aromatic Ring Anticancer, Anti-inflammatory, NeuroprotectiveThe nature and position of substituents on the benzene ring significantly influence potency and selectivity. Electron-donating or -withdrawing groups can modulate activity.
Position 2 Anticancer, AChE InhibitionSubstitution at the 2-position of the cyclopentanone ring is often critical for potent biological activity. The size and nature of the substituent can dictate target engagement.
Position 3 Anticancer, Anti-inflammatoryModifications at the 3-position can also impact biological activity, often in conjunction with substitutions at other positions.
Position 5 & 6 AChE Inhibition, COX-2 InhibitionAs exemplified by donepezil and various COX-2 inhibitors, substitutions at these positions on the aromatic ring are key for potent and selective inhibition of their respective targets.[4][22]

G

Conclusion: The Enduring Legacy and Future Horizons of Substituted Indanones

From their humble beginnings as synthetic targets of academic curiosity, substituted indanones have evolved into a cornerstone of modern medicinal chemistry. The journey of this remarkable scaffold, highlighted by the groundbreaking success of donepezil, underscores the power of persistent scientific inquiry and the importance of a deep understanding of chemical synthesis and biological mechanisms.

The future of substituted indanones remains bright. As our understanding of disease biology continues to expand, so too will the opportunities to leverage the unique properties of this privileged scaffold to address unmet medical needs. Ongoing research into novel synthetic methodologies will undoubtedly unlock new chemical space, enabling the creation of next-generation indanone-based therapeutics with enhanced potency, selectivity, and safety profiles. The rich history of the substituted indanone serves as a powerful reminder that even seemingly simple chemical structures can hold the key to profound therapeutic breakthroughs.

References

Spectroscopic Data of 7-Bromo-2-methyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Bromo-2-methyl-1-indanone (CAS No: 213381-43-2), a key intermediate in pharmaceutical synthesis.[1] The structural elucidation of such molecules is paramount for ensuring the integrity and success of drug development pipelines. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the characterization of this compound, providing researchers and drug development professionals with a comprehensive reference.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure composed of a fused benzene and a cyclopentanone ring.[1] The strategic placement of a bromine atom on the aromatic ring and a methyl group on the aliphatic ring introduces distinct features in its spectra, which are crucial for its unambiguous identification. The molecular formula is C₁₀H₉BrO, with a molecular weight of approximately 225.08 g/mol .[2][3]

A holistic spectroscopic analysis provides a unique molecular fingerprint. ¹H and ¹³C NMR spectroscopy reveal the connectivity of hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the elemental composition.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.

Theoretical Principles

Protons (¹H) and carbon-13 (¹³C) nuclei possess a quantum mechanical property called spin. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation causes a transition between these states, and the precise frequency required for this transition is known as the chemical shift (δ), measured in parts per million (ppm). The chemical shift is highly sensitive to the electron density around the nucleus, which is influenced by neighboring atoms and functional groups.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of indanone analogs is as follows:[4]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher for optimal resolution.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence is used to produce a spectrum with single lines for each unique carbon atom.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Interpretation

While a definitive spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on data from analogous compounds and established chemical shift principles.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the aliphatic protons of the cyclopentanone ring, and the methyl group.

  • Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The proton adjacent to the bromine atom is expected to be a doublet, while the other two will likely appear as a triplet and a doublet of doublets. For comparison, the aromatic protons of 5-bromo-1-indanone appear in the range of 7.50-7.80 ppm.[4]

  • Aliphatic Region (δ 2.5-3.5 ppm): The protons on the cyclopentanone ring will show complex splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The methine proton at the C2 position, adjacent to the methyl group, will likely appear as a multiplet. The two diastereotopic protons at the C3 position will each appear as a doublet of doublets. In 2-methyl-1-indanone, these protons are observed between 2.60 and 3.35 ppm.[4]

  • Methyl Region (δ ~1.2 ppm): The methyl group protons will appear as a doublet due to coupling with the adjacent methine proton at C2. In 2-methyl-1-indanone, this signal is observed at approximately 1.25 ppm.[4]

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, one for each carbon atom in a unique chemical environment.

  • Carbonyl Carbon (δ > 200 ppm): The ketone carbonyl carbon is the most downfield signal. In indanone derivatives, this peak is typically observed above 200 ppm.[5]

  • Aromatic Carbons (δ 120-155 ppm): Six signals are expected in this region, corresponding to the six carbons of the benzene ring. The carbon atom bonded to the bromine will be significantly shifted.

  • Aliphatic Carbons (δ 20-50 ppm): The two methylene carbons and the methine carbon of the cyclopentanone ring will appear in this region.

  • Methyl Carbon (δ ~15-20 ppm): The methyl carbon will be the most upfield signal.

Predicted Spectroscopic Data for this compound
¹H NMR (400 MHz, CDCl₃) δ (ppm)
Aromatic Protons7.0 - 7.8 (m, 3H)
Aliphatic Protons (CH and CH₂)2.6 - 3.4 (m, 3H)
Methyl Protons (CH₃)~1.25 (d, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)
Carbonyl (C=O)> 200
Aromatic Carbons120 - 155
Aliphatic Carbons (CH and CH₂)25 - 50
Methyl Carbon (CH₃)15 - 20

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Theoretical Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The absorption of IR radiation excites the bonds to a higher vibrational state. The frequency of absorption is dependent on the bond strength and the masses of the atoms involved.

Experimental Protocol: IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[4]

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹. This is characteristic of a five-membered cyclic ketone conjugated with an aromatic ring.

  • Aromatic C-H Stretch: A weak to medium absorption band will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium to strong absorption bands will be present just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several medium to weak absorption bands will be observed in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 800 cm⁻¹.

Predicted IR Absorption Bands Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch~3050Medium
Aliphatic C-H Stretch~2950Medium-Strong
Ketone C=O Stretch~1715Strong
Aromatic C=C Stretch1600-1450Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

Theoretical Principles

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion is often unstable and can fragment into smaller, charged fragments and neutral radicals. Only the charged fragments are detected by the mass spectrometer.

Experimental Protocol: Mass Spectrometry

A standard protocol for EI-MS is as follows:[4]

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation

The mass spectrum of this compound will provide key structural information.

  • Molecular Ion Peak (M⁺•): A pair of peaks will be observed for the molecular ion due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. Therefore, peaks at m/z 224 and 226 are expected.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

A probable fragmentation pathway is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). The loss of the bromine atom is also a possible fragmentation pathway.

M [C₁₀H₉BrO]⁺• m/z = 224/226 F1 [C₉H₆BrO]⁺ m/z = 210/212 M->F1 - •CH₃ F2 [C₉H₉O]⁺ m/z = 145 M->F2 - •Br F3 [C₈H₆Br]⁺ m/z = 182/184 F1->F3 - CO

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Predicted Mass Spectrum Fragments m/z Identity
Molecular Ion224/226[C₁₀H₉BrO]⁺•
M - 15209/211[C₉H₆BrO]⁺
M - 28196/198[C₉H₉Br]⁺•
M - 43181/183[C₈H₆Br]⁺
M - 79/81145[C₁₀H₉O]⁺

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. While definitive, published spectra for this specific compound are scarce, a thorough understanding of spectroscopic principles and comparative analysis with related indanone structures allows for a reliable prediction of its spectral characteristics. This guide serves as a valuable resource for scientists and researchers, ensuring the confident application of this important synthetic intermediate in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Bromo-2-methyl-1-indanone from an Arylpropionic Acid Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 7-Bromo-2-methyl-1-indanone

This compound (CAS No. 213381-43-2) is a highly valuable synthetic intermediate, particularly in the landscape of pharmaceutical research and development.[1] The indanone scaffold, a bicyclic framework composed of a fused benzene and cyclopentanone ring system, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The strategic placement of a bromine atom and a methyl group on this scaffold, as in this compound, provides multiple avenues for further chemical modification, rendering it a versatile building block for the synthesis of complex molecular architectures.[1] The bromine atom, for instance, can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities.

This document provides a comprehensive guide to the synthesis of this compound via the intramolecular Friedel-Crafts acylation of its corresponding arylpropionic acid precursor, 3-(3-bromophenyl)-2-methylpropanoic acid. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the necessary characterization and safety considerations.

Reaction Overview and Mechanism

The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation, a classic and robust method for the formation of cyclic ketones fused to an aromatic ring.[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid, the carboxylic acid of the arylpropionic acid precursor is protonated and subsequently loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered cyclopentanone ring. A final deprotonation step restores the aromaticity of the benzene ring, yielding the desired indanone product.

Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation, serving as both a strong acid catalyst and a dehydrating agent.[3] Its high viscosity requires elevated temperatures for efficient stirring, but it is highly effective in promoting the cyclization of arylpropionic acids to their corresponding indanones.[4][5]

Reaction_Workflow A 3-(3-bromophenyl)-2-methylpropanoic acid C Intramolecular Friedel-Crafts Acylation A->C B Polyphosphoric Acid (PPA) B->C D Workup & Extraction C->D E Purification (Column Chromatography) D->E F This compound E->F

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocol

Part 1: Synthesis of the Starting Material: 3-(3-bromophenyl)-2-methylpropanoic acid

While 3-(3-bromophenyl)-2-methylpropanoic acid (CAS No. 1183524-10-8) is commercially available, a synthetic route is provided below for completeness, based on standard organic transformations. A common approach involves the malonic ester synthesis or a variation thereof, starting from 3-bromobenzyl bromide.

Part 2: Intramolecular Friedel-Crafts Acylation to Yield this compound

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Grade
3-(3-bromophenyl)-2-methylpropanoic acid1183524-10-8C₁₀H₁₁BrO₂243.10≥97%
Polyphosphoric acid (PPA)8017-16-1H(n+2)P(n)O(3n+1)VariableReagent Grade
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-8NaHCO₃84.01Aqueous
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Aqueous
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous
Silica Gel7631-86-9SiO₂60.0860-120 mesh
Hexane110-54-3C₆H₁₄86.18HPLC Grade
Ethyl Acetate141-78-6C₄H₈O₂88.11HPLC Grade

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Thermometer

  • Condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-bromophenyl)-2-methylpropanoic acid (5.0 g, 20.56 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (50 g) to the flask. Caution: PPA is a viscous and corrosive liquid.[6] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The high viscosity of PPA necessitates efficient stirring to ensure a homogeneous reaction mixture.[4]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice (approximately 200 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification:

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a hexane slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Fraction Collection: Collect the fractions and monitor them by TLC.

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance Off-white to pale yellow solid.
Molecular Weight 225.08 g/mol
¹H NMR (CDCl₃, 400 MHz) Expect signals corresponding to the aromatic protons (in the range of δ 7.0-7.8 ppm), the methine proton adjacent to the carbonyl and methyl group (a multiplet), the diastereotopic methylene protons of the cyclopentanone ring (multiplets), and the methyl group (a doublet). The coupling patterns will be informative.
¹³C NMR (CDCl₃, 100 MHz) Expect a signal for the carbonyl carbon (downfield, ~δ 200 ppm), signals for the aromatic carbons (some showing C-Br coupling), and signals for the aliphatic carbons of the cyclopentanone ring.
Mass Spectrometry (EI-MS) The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would correspond to the loss of CO and other fragments.

digraph "Characterization_Flow" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Purified Product"]; B [label="¹H NMR & ¹³C NMR", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Mass Spectrometry", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Melting Point"]; E [label="Structural Confirmation"];

A -> B; A -> C; A -> D; B -> E; C -> E; D -> E; }

Figure 2: Logical flow for the characterization of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reaction; insufficient heating; impure starting material; degradation of product.Ensure the reaction is heated to the correct temperature and monitored by TLC until completion. Use pure starting materials. Avoid prolonged heating which can lead to side reactions.
Formation of multiple byproducts Side reactions such as intermolecular acylation or polymerization, especially at high temperatures.Maintain the recommended reaction temperature. Ensure efficient stirring.
Difficult workup/emulsion formation Incomplete hydrolysis of PPA; presence of viscous polymeric material.Pour the reaction mixture slowly into a vigorously stirred ice-water mixture. Use a larger volume of water for quenching. Add more organic solvent during extraction and consider gentle centrifugation to break emulsions.
Product is an oil and does not solidify Presence of impurities or residual solvent.Ensure complete removal of solvent under high vacuum. Re-purify by column chromatography if necessary. Trituration with a non-polar solvent like hexane may induce crystallization.

Safety and Handling Precautions

  • Polyphosphoric acid (PPA): Highly corrosive and will cause severe burns upon contact with skin and eyes. It is also hygroscopic. Always handle PPA in a fume hood and wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[6]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

  • General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)-2-methylpropanoic acid using polyphosphoric acid is an effective and reliable method for the synthesis of this compound. This protocol, when executed with care and attention to the outlined procedures, provides a clear pathway for obtaining this valuable synthetic intermediate. The versatility of the indanone core, combined with the reactivity of the bromine substituent, makes the target molecule a key starting material for the development of novel chemical entities in various fields, particularly in the synthesis of active pharmaceutical ingredients.

References

Application Note: Synthesis of 7-Bromo-2-methyl-1-indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 7-Bromo-2-methyl-1-indanone, a key intermediate in pharmaceutical development.[1] The featured protocol utilizes an intramolecular Friedel-Crafts acylation, a robust and well-established method for the formation of the indanone ring system.[1] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and safety considerations. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1][2] The strategic placement of the bromine atom in this compound offers a versatile handle for subsequent chemical modifications, making it an invaluable building block in the synthesis of complex drug candidates.[1][3]

Introduction

The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is a recurring motif in biologically active compounds.[1][2] Its prevalence in natural products and synthetic drugs underscores its importance as a scaffold in medicinal chemistry. This compound, in particular, serves as a critical intermediate for the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] The bromine atom at the 7-position is an excellent leaving group and a versatile coupling partner in numerous cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse functional groups essential for biological activity.[1]

The synthesis of 1-indanones is often achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[3][4] This classic reaction provides an efficient and direct route to the cyclized ketone. This application note will focus on a specific adaptation of this methodology for the synthesis of this compound, employing polyphosphoric acid (PPA) as the catalyst and dehydrating agent.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[5] In the intramolecular variant, the acylating agent and the aromatic ring are part of the same molecule.[6][7] The reaction is typically promoted by a strong Lewis acid or a Brønsted acid.[5][8] In this protocol, polyphosphoric acid (PPA) serves as a potent dehydrating agent and proton source to facilitate the cyclization.[9][10][11]

The mechanism proceeds through the following key steps:

  • Formation of the Acylium Ion: The carboxylic acid of the precursor, 3-(3-bromo-2-methylphenyl)propanoic acid, is protonated by PPA. Subsequent loss of a water molecule generates a highly electrophilic and resonance-stabilized acylium ion.[7][12]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion in an intramolecular fashion.[7] This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, leading to the formation of a carbocation intermediate known as an arenium ion or σ-complex.[7]

  • Rearomatization: A proton is lost from the arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, this compound.[7]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Rearomatization Precursor 3-(3-bromo-2-methylphenyl)propanoic acid PPA Polyphosphoric Acid (PPA) Precursor->PPA + H+ AcyliumIon Resonance-Stabilized Acylium Ion PPA->AcyliumIon Protonation & Dehydration Water H2O AcyliumIon->Water - H2O AreniumIon Arenium Ion (σ-complex) AcyliumIon->AreniumIon Intramolecular Attack Product This compound AreniumIon->Product - H+ (Rearomatization)

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol

This protocol outlines the synthesis of this compound from 3-(3-bromo-2-methylphenyl)propanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-(3-bromo-2-methylphenyl)propanoic acid≥98%Commercial Source
Polyphosphoric acid (PPA)115% P₂O₅ assayCommercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Saturated sodium bicarbonate solution (NaHCO₃)Reagent GradeIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercial Source
Celite®---Commercial Source
Ice------
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-bromo-2-methylphenyl)propanoic acid.

  • Addition of PPA: Carefully add polyphosphoric acid to the flask. The reaction is typically run with a significant excess of PPA to act as both the catalyst and solvent.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined empirically but typically ranges from 80-100°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the viscous reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Extract the aqueous mixture with dichloromethane (DCM).

    • Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Key Reaction Parameters
ParameterRecommended Value/RangeNotes
Substrate to PPA ratio1:10 (w/w)A large excess of PPA ensures efficient reaction.
Reaction Temperature80-100 °CHigher temperatures may lead to side reactions. Monitor for degradation.
Reaction Time2-6 hoursMonitor by TLC or HPLC for completion.
Workup QuenchingCrushed IceThe quenching of PPA is highly exothermic and should be performed with caution in a fume hood.
Purification MethodColumn ChromatographyA gradient of ethyl acetate in hexanes is typically effective for purification.
Expected Yield70-85%Yields are dependent on reaction scale and purity of starting material.

Safety and Troubleshooting

Safety Precautions:

  • Polyphosphoric acid is corrosive and hygroscopic. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The quenching of the reaction with ice is highly exothermic and can cause splattering. Perform this step in a well-ventilated fume hood and add the reaction mixture to the ice slowly.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction or degradation of the product.Optimize reaction time and temperature. Ensure the starting material is of high purity.
Incomplete ReactionInsufficient PPA or low reaction temperature.Increase the amount of PPA or raise the reaction temperature cautiously.
Formation of ByproductsHigh reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Difficult WorkupPPA forms a thick, unmanageable slurry.Ensure vigorous stirring during the quench and use a sufficient amount of ice.

Conclusion

The intramolecular Friedel-Crafts acylation is a highly effective method for the synthesis of this compound. The use of polyphosphoric acid as a catalyst and solvent provides a straightforward and scalable procedure. This application note offers a detailed protocol and practical guidance to enable researchers to successfully synthesize this valuable pharmaceutical intermediate. The versatility of the bromo-indanone product allows for extensive downstream derivatization, making it a cornerstone for the development of novel therapeutics.

References

Application Notes and Protocols for the Regioselective Bromination of 2-Methyl-1-Indanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective bromination of 2-methyl-1-indanone, a key intermediate in pharmaceutical and materials science research. Control over the site of bromination—either at the α-carbon of the ketone or on the aromatic ring—is critical for subsequent synthetic transformations. This document elucidates the underlying mechanistic principles that govern regioselectivity and offers validated, step-by-step protocols for achieving targeted bromination at the C2 position (α-bromination) and on the aromatic nucleus. By carefully selecting reagents and reaction conditions, researchers can predictably synthesize either 2-bromo-2-methyl-1-indanone or aromatically substituted analogues, thereby streamlining drug development and chemical research workflows.

Introduction: The Synthetic Value of Brominated Indanones

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active molecules.[1] The strategic introduction of a bromine atom onto the 2-methyl-1-indanone core significantly enhances its synthetic utility, providing a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic substitutions, and other transformations essential for building molecular complexity.[1] However, the 2-methyl-1-indanone molecule presents multiple potential sites for bromination: the α-carbon (C2) and four positions on the aromatic ring (C4, C5, C6, C7). Achieving high regioselectivity is therefore paramount to avoiding the formation of isomeric mixtures that complicate purification and reduce overall yield. This guide addresses this challenge by providing a clear rationale and actionable protocols for directing the bromination to the desired position.

Mechanistic Principles of Regioselectivity

The outcome of the bromination reaction is dictated by a competition between two distinct mechanistic pathways: α-halogenation at the cyclopentanone ring and electrophilic aromatic substitution (EAS) on the benzene ring. The choice of reaction conditions (acidic, basic, or radical) determines which pathway predominates.

Pathway A: α-Bromination at the C2 Position

Bromination at the carbon adjacent to the carbonyl group (the α-carbon) proceeds through an enol or enolate intermediate.[2] The formation of this intermediate is the rate-determining step and its structure is heavily influenced by the pH of the reaction medium.

  • Acid-Catalyzed Bromination: In the presence of an acid catalyst (e.g., HBr, AcOH), the carbonyl oxygen is protonated, facilitating the formation of the more thermodynamically stable enol.[2][3] For 2-methyl-1-indanone, enolization can only occur towards the C2 position. The subsequent reaction of this enol with an electrophilic bromine source (like Br₂) yields the α-bromo ketone.[3]

  • Radical-Mediated Bromination: Reagents like N-Bromosuccinimide (NBS), often used with a radical initiator (e.g., AIBN or light), can also effect α-bromination via a radical pathway, particularly at benzylic positions.[4][5] The C2 position of 2-methyl-1-indanone is both α to a carbonyl and benzylic, making it susceptible to this mechanism.

Pathway B: Electrophilic Aromatic Substitution (EAS)

Bromination of the benzene ring is a classic electrophilic aromatic substitution reaction.[6][7] The regioselectivity is governed by the directing effects of the substituents already on the ring.[8][9]

  • Substituent Effects: The 2-methyl-1-indanone ring has two key directing groups:

    • The Acyl Group (-C=O): This is a deactivating group and a meta-director due to its electron-withdrawing nature.[10][11] It directs incoming electrophiles to the C5 and C7 positions.

    • The Alkyl Ring Moiety: This is considered an activating group (via hyperconjugation and induction) and an ortho, para-director.[12] It directs incoming electrophiles to the C4, C6 (ortho), and C5 (para) positions.

  • Predicting the Outcome: The directing effects are in partial conflict. However, in similar systems, the activating ortho, para-directing influence of the alkyl portion often dominates. The C4 and C6 positions are strongly activated. The C5 position is para to the activating alkyl moiety and meta to the deactivating carbonyl, making it a potential site as well. The C7 position is ortho to the activating group but also meta to the deactivating group. Therefore, careful selection of a brominating agent and catalyst is required to favor aromatic substitution over α-bromination and to control the position on the ring. Typically, strong Lewis acid catalysts (e.g., FeBr₃, AlCl₃) are used to generate a potent electrophile (Br⁺) that can overcome the deactivation of the ring and promote EAS.[6]

Strategic Workflow for Regioselective Bromination

The choice of methodology is critical for achieving the desired regioisomer. The following decision workflow, represented as a diagram, outlines the strategic approach.

G start Starting Material: 2-Methyl-1-Indanone choice_alpha Desired Product: α-Bromination (C2) start->choice_alpha choice_aro Desired Product: Aromatic Bromination start->choice_aro cond_alpha Reagent: Copper(II) Bromide (CuBr₂) Solvent: Chloroform/Ethyl Acetate Conditions: Reflux choice_alpha->cond_alpha  Selects for  enol-based  substitution cond_aro Reagent: Bromine (Br₂) + Lewis Acid (FeBr₃) Solvent: Dichloromethane (DCM) Conditions: 0 °C to RT choice_aro->cond_aro  Generates strong  electrophile (Br⁺)  for EAS prod_alpha Product: 2-Bromo-2-methyl-1-indanone cond_alpha->prod_alpha prod_aro Product: Aromatic Bromo-isomers (e.g., 6-Bromo-2-methyl-1-indanone) cond_aro->prod_aro

Caption: Strategic workflow for regioselective bromination of 2-methyl-1-indanone.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Bromine (Br₂) is highly corrosive and toxic; handle with extreme care. N-Bromosuccinimide (NBS) is an irritant.[13]

Protocol 1: Regioselective α-Bromination using Copper(II) Bromide

This protocol leverages CuBr₂ as a mild and effective reagent for the selective α-bromination of ketones.[14][15] The reaction proceeds via the enol form of the indanone, and the heterogeneous nature of the reaction often enhances selectivity.

Materials:

  • 2-Methyl-1-indanone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate (EtOAc), anhydrous

  • Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-1-indanone (1.0 eq).

  • Add a solvent mixture of chloroform and ethyl acetate (1:1, v/v) to achieve a substrate concentration of approximately 0.2 M.

  • Add Copper(II) Bromide (CuBr₂) (2.2 eq) to the solution. The mixture will appear as a dark grey/black slurry.

  • Heat the reaction mixture to reflux (approx. 65-70 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the copper salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), saturated Na₂S₂O₃ solution (1x) to quench any remaining bromine, and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product, 2-bromo-2-methyl-1-indanone, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless oil or a white solid.

Protocol 2: Regioselective Aromatic Bromination using Br₂ and FeBr₃

This protocol employs a classic electrophilic aromatic substitution strategy to install a bromine atom on the aromatic ring. The use of a Lewis acid catalyst is crucial for activating the bromine.[6] Based on directing group effects, the 6-bromo isomer is a likely major product, but isomeric products are possible.

Materials:

  • 2-Methyl-1-indanone

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve 2-methyl-1-indanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the stirred solution.

  • In a separate dropping funnel, prepare a solution of bromine (Br₂) (1.1 eq) in a small amount of anhydrous DCM.

  • Add the bromine solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. A color change and evolution of HBr gas (which should be scrubbed) will be observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into an ice-cold saturated solution of sodium thiosulfate to destroy excess bromine.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product will likely be a mixture of regioisomers. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is necessary to isolate the desired aromatic bromo-2-methyl-1-indanone isomer(s).

Data Summary

The following table summarizes the expected outcomes for the described protocols. Yields are representative and may vary based on reaction scale and optimization.

ProtocolTarget PositionReagent SystemCatalystConditionsTypical YieldKey Selectivity Factor
1 α-Carbon (C2)Copper(II) Bromide (CuBr₂)NoneReflux in CHCl₃/EtOAc65-85%Reaction proceeds via enol intermediate, favoring α-substitution.
2 Aromatic RingBromine (Br₂)FeBr₃0 °C to RT in DCM50-70%Generation of a strong electrophile (Br⁺) promotes EAS over α-bromination.

Troubleshooting

  • Low Yield in Protocol 1: Ensure CuBr₂ is of good quality and that the solvents are anhydrous. Incomplete reaction can be addressed by extending the reflux time or adding a slight excess of CuBr₂.

  • Formation of Di- or Polybrominated Species: Use of a significant excess of the brominating agent should be avoided. Adding the bromine solution slowly (Protocol 2) helps control the reaction and minimize over-bromination.

  • Mixture of α- and Aromatic Bromination: This indicates that the conditions are not sufficiently selective. For aromatic bromination (Protocol 2), ensure the temperature is kept low during Br₂ addition and that the Lewis acid is active. For α-bromination (Protocol 1), the use of a milder, more specific reagent like CuBr₂ is generally effective at preventing EAS. If NBS is used, radical conditions (light/initiator) favor α-bromination while ionic conditions can lead to mixtures.[4]

  • No Reaction: Confirm the activity of the starting materials and reagents. For Protocol 2, the Lewis acid catalyst (FeBr₃) is moisture-sensitive and its deactivation can stall the reaction.[6]

Conclusion

The regioselective bromination of 2-methyl-1-indanone is a controllable process that hinges on the deliberate choice of reaction mechanism. By employing conditions that favor enol-mediated substitution, such as refluxing with Copper(II) Bromide, one can achieve highly selective α-bromination at the C2 position. Conversely, utilizing a potent electrophilic bromine species generated by a Br₂/Lewis acid system directs the substitution to the aromatic ring. The protocols and mechanistic insights provided herein serve as a robust guide for researchers and drug development professionals to reliably access specific brominated 2-methyl-1-indanone isomers, thereby facilitating downstream synthetic applications.

References

using 7-Bromo-2-methyl-1-indanone in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of 7-Bromo-2-methyl-1-indanone in Suzuki-Miyaura cross-coupling reactions, offering researchers and drug development professionals a robust framework for synthesizing novel 7-aryl-2-methyl-1-indanone derivatives.

Introduction: The Strategic Value of the Indanone Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its mild conditions, exceptional functional group tolerance, and the stability of its organoboron reagents.[1][2] This palladium-catalyzed carbon-carbon bond formation is a cornerstone in both academic and industrial laboratories.[3] Within the vast landscape of synthetic targets, the indanone framework has emerged as a "privileged scaffold" in medicinal chemistry.[4] Its rigid bicyclic structure is a key feature in numerous pharmacologically active compounds, including the landmark Alzheimer's disease therapeutic, Donepezil.[4][5]

Indanone derivatives exhibit a wide spectrum of biological activities, acting as inhibitors of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of neurodegenerative disorders.[5] Consequently, methods to functionalize the indanone core are of paramount importance to drug discovery programs. This compound serves as a highly versatile and valuable intermediate in this pursuit. The bromine atom at the 7-position provides a reactive handle for introducing diverse aryl and heteroaryl moieties via cross-coupling reactions, enabling the systematic exploration of chemical space to develop novel therapeutic agents.[6]

This guide provides a detailed examination of the Suzuki-Miyaura coupling using this compound, from its fundamental mechanism to practical, field-tested protocols and optimization strategies.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for rational troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8]

The three fundamental steps are:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex.[9] The reactivity for this step generally follows the order I > Br > Cl, making aryl bromides like our substrate excellent electrophilic partners.[8]

  • Transmetalation : This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base.[10] The base converts the boronic acid to a more nucleophilic boronate species, which then exchanges its aryl group for the halide on the palladium complex.[7]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex (the indanone and the newly transferred aryl group) couple and are expelled from the coordination sphere. This forms the desired C-C bond in the product, 7-aryl-2-methyl-1-indanone, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-Br (Indanone Complex) pd0->pd_complex  Oxidative  Addition oa_label pd0->oa_label Ar-Br (this compound) oxidative_addition Oxidative Addition boronate_complex Ar-Pd(II)L₂-Ar' (Di-organic Complex) pd_complex->boronate_complex Transmetalation   tm_label pd_complex->tm_label Ar'B(OH)₂ + Base transmetalation Transmetalation boronate_complex->pd0  Reductive  Elimination product Ar-Ar' (Product Formed) boronate_complex->product Releases Product re_label boronate_complex->re_label reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids. Optimization may be required for particularly challenging substrates.

Materials & Reagents:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Potassium Phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF))

  • Deionized water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)

Step-by-Step Procedure:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (2–5 mol%).

  • Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent and degassed water via syringe. A common and effective system is a 4:1 to 5:1 mixture of 1,4-dioxane and water.[1][11] The final concentration of the limiting reagent should be approximately 0.1–0.2 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 85–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 7-aryl-2-methyl-1-indanone product.

Data Presentation: Representative Couplings

While specific data for this compound is proprietary across many applications, excellent results have been reported for the structurally analogous 5-bromo-1-indanone, providing a strong predictive model for expected outcomes.[12]

Coupling Partner (Arylboronic Acid)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)Toluene/H₂O1001295
4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)Toluene/H₂O1001291
4-Ethylphenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)Toluene/H₂O1001297
4-(Methylthio)phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)Toluene/H₂O1001293
Data adapted from analogous couplings of 5-bromo-1-indanone as reported in the literature.[12]

Visualization of the Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Add Solids (Indanone, Boronic Acid, Base, Catalyst) inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent heat 4. Heat & Stir (85-100 °C, 4-24h) solvent->heat monitor 5. Monitor by TLC or LC-MS heat->monitor quench 6. Cool & Dilute (EtOAc, H₂O) monitor->quench extract 7. Separate, Wash, & Dry Organic Layer quench->extract purify 8. Concentrate & Purify via Chromatography extract->purify product Pure 7-Aryl-2-methyl- 1-indanone purify->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Application Notes: An Expert's Perspective

The success of a Suzuki-Miyaura coupling often hinges on the judicious selection of reaction parameters. The following insights provide guidance for optimizing outcomes.

  • Catalyst and Ligand Selection :

    • Pd(PPh₃)₄ : This is a robust, general-purpose catalyst that is effective for many standard couplings of aryl bromides. It is often the first choice for initial screening due to its reliability.[3]

    • Pd(dppf)Cl₂ : This catalyst is often more effective for electron-rich or sterically hindered aryl halides and can sometimes provide better yields where Pd(PPh₃)₄ is sluggish.

    • Buchwald-type Ligands (e.g., SPhos, XPhos) : For particularly unreactive coupling partners (e.g., electron-rich aryl chlorides or highly hindered substrates), using a palladium source like Pd(OAc)₂ with a specialized, bulky electron-rich phosphine ligand can dramatically improve reaction rates and yields.[3]

  • The Crucial Role of the Base :

    • The base is not merely a spectator; it is essential for activating the boronic acid.[13]

    • Na₂CO₃ / K₂CO₃ : These are standard, cost-effective bases suitable for a wide range of substrates. They are typically used in an aqueous solution with a water-miscible organic solvent like dioxane.[11]

    • K₃PO₄ : A moderately stronger base that is often effective in cases where carbonates give low yields, particularly with heteroaryl boronic acids or substrates sensitive to side reactions.[14]

    • Cs₂CO₃ : A strong base that can promote difficult couplings but may also increase the rate of side reactions like protodeboronation (hydrolysis of the boronic acid).

  • Solvent System Optimization :

    • Dioxane/Water or Toluene/Water : Biphasic systems are the most common.[11] The water is essential for dissolving the inorganic base, while the organic solvent dissolves the substrates and catalyst. Dioxane is often preferred for its miscibility with water.

    • DMF / DMAc : These polar aprotic solvents have higher boiling points and can be used for sluggish reactions that require more thermal energy.[1] However, they must be of high purity as amine contaminants can interfere with catalysis.

  • Troubleshooting Guide :

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature.Use a fresh bottle of catalyst or a different catalyst/ligand system; Ensure rigorous degassing of solvents and proper inert gas technique; Increase reaction temperature.
Debromination of Starting Material Presence of water/protons and a strong base; Catalyst promoting hydrodehalogenation.Use thoroughly dried solvents and reagents; Switch to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃); Screen different palladium catalysts.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture; High catalyst loading.Improve inert atmosphere technique (ensure no leaks); Reduce catalyst loading to 1-2 mol%.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for synthesizing a diverse library of 7-aryl substituted indanones. These products serve as valuable scaffolds for the development of novel therapeutics, particularly in the area of neurodegenerative diseases. By understanding the underlying mechanism and systematically optimizing the choice of catalyst, base, and solvent, researchers can efficiently access these high-value compounds. The protocols and insights provided herein offer a solid foundation for both initial success and the rational troubleshooting of this essential synthetic transformation.

References

Introduction: The Strategic Importance of the Aminated Indanone Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 7-Amino-2-methyl-1-indanone Scaffolds via Buchwald-Hartwig Amination

In the landscape of modern drug discovery and development, the 7-amino-2-methyl-1-indanone scaffold represents a privileged structural motif. Its rigid, bicyclic framework is a cornerstone in the design of novel therapeutics, particularly in neuroscience and oncology. The strategic introduction of a nitrogen atom at the C7 position via a C-N bond unlocks a critical vector for modulating pharmacological activity, ADME properties, and target engagement.

The Buchwald-Hartwig amination has emerged as the preeminent method for forging this crucial C(aryl)-N bond, supplanting harsher, classical methods like nucleophilic aromatic substitution or reduction of a nitro group.[1] Its broad functional group tolerance, operational simplicity, and high yields have established it as an indispensable tool in the synthetic chemist's arsenal.[2][3] This guide provides a comprehensive overview, from mechanistic principles to a field-proven laboratory protocol, for the successful amination of 7-Bromo-2-methyl-1-indanone.

The Catalytic Heart: Unraveling the Buchwald-Hartwig Mechanism

The reaction proceeds through a well-defined catalytic cycle centered on a palladium complex. While initially appearing complex, the mechanism can be understood as a sequence of fundamental organometallic steps: oxidative addition, ligand exchange/deprotonation, and reductive elimination.[1][4][5] The choice of a bulky, electron-rich phosphine ligand is paramount, as it facilitates the key reductive elimination step and stabilizes the catalytically active monoligated palladium species.[6]

The catalytic cycle is initiated by the active Pd(0) species, which is typically generated in situ from a palladium precatalyst.

  • Oxidative Addition : The cycle begins with the insertion of the Pd(0) complex into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.[7]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the bromide anion.[8][9]

  • Reductive Elimination : This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][4]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition_complex L-Pd(II)(Ar)(Br) pd0->oxidative_addition_complex Oxidative Addition aryl_halide This compound (Ar-Br) aryl_halide->oxidative_addition_complex amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ oxidative_addition_complex->amine_complex Amine Coordination amine Amine (R₂NH) amine->amine_complex amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation base_h [Base-H]⁺Br⁻ amine_complex->base_h amido_complex->pd0 Reductive Elimination product Product (Ar-NR₂) amido_complex->product base Base (e.g., NaOt-Bu) base->amine_complex

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters and Reagent Selection

The success of the amination is highly dependent on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.

ComponentRecommended ChoiceRationale & Considerations
Palladium Source Pd₂(dba)₃ or a Precatalyst (e.g., XPhos Pd G3)Pd₂(dba)₃ is a common, air-stable Pd(0) source. Modern precatalysts offer improved stability and reliability by ensuring the efficient generation of the active monoligated Pd(0) species.
Ligand XPhos (or other dialkylbiaryl phosphines like RuPhos, BrettPhos)Bulky, electron-rich dialkylbiaryl phosphine ligands are crucial for promoting the reductive elimination of a wide range of substrates, including challenging aryl bromides.[6][10][11] They enhance catalyst activity and stability.
Base Sodium tert-butoxide (NaOt-Bu) A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[12] For substrates sensitive to strong alkoxides, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[5][13]
Solvent Toluene or 1,4-Dioxane Anhydrous, aprotic solvents are essential to prevent catalyst poisoning and unwanted side reactions.[4][5] The solvent must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification prep_glass Oven-dry glassware prep_reagents Assemble reagents prep_glass->prep_reagents add_solids Charge flask with solids: Substrate, Pd Catalyst, Ligand, Base prep_reagents->add_solids evac_backfill Evacuate & backfill with N₂/Ar (3x) add_solids->evac_backfill add_liquids Add degassed solvent & amine via syringe evac_backfill->add_liquids heat Heat to 80-110 °C with stirring add_liquids->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite®, wash with EtOAc cool->filter extract Aqueous workup/extraction filter->extract dry_concentrate Dry organic layer (Na₂SO₄), concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify characterize Characterize final product purify->characterize

Figure 2. General experimental workflow for the Buchwald-Hartwig amination.

Materials and Equipment:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine, 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon line, Schlenk line)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).

    • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Scientist's Note: The order of addition is important. Adding the base last, or along with the solvent, can sometimes improve reproducibility. Pre-forming the catalyst by stirring the palladium source and ligand in a small amount of solvent for 10-15 minutes before adding other reagents can also be beneficial.

  • Reagent Addition:

    • Through the septum, add degassed anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Add the amine (1.2 eq) via syringe. If the amine is a solid, it can be added with the other solids in Step 1.

    • Replace the septum with a reflux condenser under a positive pressure of inert gas.

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to 100 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[14] Wash the pad thoroughly with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-amino-2-methyl-1-indanone product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[15][16][17]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality solvent/reagents.1. Ensure rigorous inert atmosphere techniques and use freshly degassed solvent.2. Switch to a stronger base (e.g., NaOt-Bu or LiHMDS).3. Use freshly purchased, anhydrous reagents.
Dehalogenation Side Product 1. Reaction temperature is too high.2. Presence of water.3. Inefficient ligand.1. Lower the reaction temperature to 80-90 °C and monitor.2. Ensure all reagents and solvents are strictly anhydrous.3. Screen other bulky phosphine ligands (e.g., RuPhos).
Formation of Diarylamine (from primary amine) The product is more reactive than the starting amine.Use a slight excess (1.1-1.2 eq) of the primary amine. Avoid large excesses. If the problem persists, consider using an ammonia surrogate like benzophenone imine, followed by hydrolysis.[7]
Difficult Purification Residual ligand oxides or palladium.1. Ensure thorough filtration through Celite®.2. An acidic wash (1M HCl) during workup can help remove basic ligand residues if the product is stable.3. Isolate the amine product as an HCl salt to aid purification.[18]

References

Application Notes and Protocols for 7-Bromo-2-methyl-1-indanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-2-methyl-1-indanone is a versatile bicyclic ketone that serves as a critical building block in the synthesis of a wide range of pharmaceutical compounds. Its strategic placement of a bromine atom on the aromatic ring, coupled with the reactivity of the indanone core, makes it an invaluable intermediate for medicinal chemists. This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in constructing complex molecular architectures for drug discovery. Detailed, field-proven protocols for its synthesis and subsequent derivatization via palladium-catalyzed cross-coupling reactions are presented, alongside a discussion of its role in the synthesis of neuroactive compounds, including analogues of the Alzheimer's disease therapeutic, Donepezil.

Introduction: The Strategic Importance of the Indanone Scaffold

The indanone framework, consisting of a fused benzene and cyclopentanone ring system, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1] The inherent reactivity of the ketone and the aromatic ring allows for extensive chemical modification. The introduction of a bromine atom at the 7-position, as in this compound, significantly enhances its synthetic utility, providing a handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions.[1] This strategic functionalization is pivotal for the synthesis of complex drug candidates. Indanone derivatives have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties, and are key components in drugs targeting neurodegenerative diseases.[2][3]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 213381-43-2[4][5]
Molecular Formula C₁₀H₉BrO[4][5][6]
Molecular Weight 225.08 g/mol [4][6]
Appearance Solid-
Purity Typically ≥95%[6]
Storage Keep in a dry area at room temperature.[6]

Safety Information:

This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence. A common and effective strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted arylpropionic acid.[1][7] This approach ensures precise control over the substitution pattern on the aromatic ring.

Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is a representative example based on established Friedel-Crafts methodologies for the synthesis of substituted indanones.[1][2][3]

Workflow for the Synthesis of this compound:

cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation 3-Bromotoluene 3-Bromotoluene Intermediate_1 Intermediate_1 3-Bromotoluene->Intermediate_1 Crotonic acid, AlCl3 3-(2-Bromo-4-methylphenyl)propanoic_acid 3-(2-Bromo-4-methylphenyl)propanoic_acid Intermediate_1->3-(2-Bromo-4-methylphenyl)propanoic_acid Oxidizing agent (e.g., KMnO4) This compound This compound 3-(2-Bromo-4-methylphenyl)propanoic_acid->this compound Thionyl chloride, then AlCl3

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-(2-Bromo-4-methylphenyl)butanoic acid

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add 3-bromotoluene.

  • Slowly add crotonic acid to the mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3-(2-bromo-4-methylphenyl)butanoic acid.

Step 2: Synthesis of this compound

  • To a solution of 3-(2-bromo-4-methylphenyl)butanoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride in dichloromethane at 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the aluminum chloride suspension, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or recrystallization to afford the pure compound.

Applications in Pharmaceutical Synthesis

The bromine atom at the 7-position of this compound serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8] This reaction is particularly useful for synthesizing biaryl structures, which are common motifs in pharmaceutical agents.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)-R' L2 PdII->PdII_R Transmetal Transmetalation (R'-B(OR)2) PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient ligand-free method developed for the Suzuki coupling of the structurally similar 4-bromo-2-methyl-1H-indanone.[8]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Tetrabutylammonium bromide (TBAB) (1.0 equivalent)

  • Polyethylene glycol 400 (PEG-400)

  • Deionized water

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol).

  • Add PEG-400 (3 mL) and deionized water (1 mL) to the mixture.

  • Add palladium(II) acetate (0.0001 mmol, 0.01 mol%).

  • Heat the reaction mixture to 110 °C and stir vigorously for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2-methyl-1-indanone.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[9] This reaction is instrumental in the synthesis of numerous nitrogen-containing pharmaceuticals.

Representative Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination, which would require optimization for the specific substrate, this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound, the amine, and the base.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-amino-2-methyl-1-indanone derivative.

Case Study: Synthesis of Donepezil Analogues

Donepezil is a cornerstone medication for the treatment of Alzheimer's disease.[10] The synthesis of Donepezil and its analogues often involves the aldol condensation of a substituted indanone with a piperidine-containing aldehyde.[10] this compound can be envisioned as a starting point for novel Donepezil analogues by first functionalizing the 7-position via Suzuki or Buchwald-Hartwig reactions, followed by condensation. The development of Donepezil analogues is an active area of research aimed at improving efficacy and targeting multiple pathological pathways in Alzheimer's disease.[11][12]

Synthetic Approach to Donepezil Analogues:

Donepezil_Analogue This compound This compound 7-Functionalized-2-methyl-1-indanone 7-Functionalized-2-methyl-1-indanone This compound->7-Functionalized-2-methyl-1-indanone Suzuki or Buchwald-Hartwig Coupling Donepezil_Analogue_Precursor Donepezil_Analogue_Precursor 7-Functionalized-2-methyl-1-indanone->Donepezil_Analogue_Precursor Aldol Condensation with N-benzyl-4-piperidinecarboxaldehyde Donepezil_Analogue Donepezil_Analogue Donepezil_Analogue_Precursor->Donepezil_Analogue Reduction

Caption: A general synthetic route to Donepezil analogues from this compound.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its strategically positioned bromine atom allows for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to construct complex molecular architectures. The protocols and application examples provided herein demonstrate the significant potential of this building block in the development of novel therapeutics, particularly in the realm of neurodegenerative diseases. As the demand for more effective and targeted drugs continues to grow, the importance of key intermediates like this compound in enabling innovative drug discovery programs will undoubtedly increase.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 7-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 7-Bromo-2-methyl-1-indanone

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the indanone scaffold is a privileged structure, forming the core of numerous bioactive molecules and functional materials.[1][2] this compound emerges as a highly versatile and valuable building block. Its structure combines the reactive ketone and aromatic ring of the indanone core with a strategically placed bromine atom at the 7-position.[1] This bromine atom serves as a synthetic handle, enabling a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, providing efficient and selective methods for constructing complex molecular architectures under relatively mild conditions.[3][4][5][6] For researchers in drug development, the ability to rapidly diversify a core scaffold like this compound is paramount for generating libraries of compounds for biological screening.[5] The bromine atom acts as an excellent coupling partner in a suite of powerful reactions, including the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1]

This guide provides an in-depth exploration of these key palladium-catalyzed transformations using this compound as the substrate. Beyond presenting step-by-step protocols, it delves into the mechanistic underpinnings and the rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic targets.

Core Principles: The Palladium Catalytic Cycle

The remarkable efficacy of these cross-coupling reactions stems from a common, well-defined catalytic cycle.[4][6] While specific intermediates may vary, the cycle universally involves the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step breaks the C-Br bond and forms two new bonds to the palladium center, oxidizing it to a Pd(II) species.[3][7]

  • Transmetalation / Migratory Insertion:

    • In reactions like the Suzuki and Sonogashira couplings, a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organocopper). This step is known as transmetalation.[3][8]

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond, a process called migratory insertion.[9][10]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

The efficiency of this cycle is critically dependent on the supporting cast of reagents: the ligands, which stabilize the palladium center and modulate its reactivity, and the base, which is often required to facilitate the transmetalation or catalyst regeneration steps.[11][12]

General_Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br (Oxidative Addition Product) Pd0->ArPdBr Oxidative Addition + Ar-Br ArPdR Ar-Pd(II)L_n-R (Transmetalation/Insertion Product) ArPdBr->ArPdR Transmetalation (+ R-M) or Migratory Insertion (+ Alkene) ArPdR->Pd0 Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination center

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups.[8][12] It is an indispensable tool for synthesizing biaryl structures, which are prevalent in pharmaceuticals.

Mechanism Rationale: The key to the Suzuki reaction is the activation of the organoboron species by a base.[12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Indanone-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition + Indanone-Br Transmetal Indanone-Pd(II)L₂-R OxAdd->Transmetal Transmetalation + [R-B(OR)₃]⁻ Transmetal->Pd0 Reductive Elimination Product Indanone-R Transmetal->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for coupling arylboronic acids. Optimization of the base, solvent, and ligand may be required for challenging substrates.[13]

Materials:

  • This compound (1.0 mmol, 225.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 21.9 mg, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, PdCl₂(dppf), and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling the inert gas through the solvent mixture for 15-20 minutes. Add 10 mL of this mixture to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-methyl-7-phenyl-1-indanone.

Data & Insights
ParameterRecommended ChoiceRationale & Field Insights
Palladium Precatalyst PdCl₂(dppf), Pd(PPh₃)₄PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand is robust and effective for a wide range of aryl bromides.
Ligand dppf (part of precatalyst)The bite angle and electron-donating properties of dppf facilitate both oxidative addition and reductive elimination, preventing β-hydride elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is essential for activating the boronic acid.[12] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and can accelerate reactions with less reactive substrates.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFThe biphasic system is crucial. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate complex.[13]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.
Typical Yields 75-95%Yields are generally high but can be affected by the steric and electronic properties of the boronic acid coupling partner.

Application 2: Mizoroki-Heck Reaction for Alkene Arylation

The Heck reaction is a powerful method for forming C-C bonds by coupling aryl halides with alkenes.[14][15] This transformation is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable precursors in polymer and pharmaceutical synthesis.

Mechanism Rationale: Unlike the Suzuki coupling, the Heck reaction does not involve transmetalation. Instead, the key steps following oxidative addition are alkene coordination and syn-migratory insertion, followed by syn-β-hydride elimination to form the product and a palladium-hydride species.[9][10] The base is required to neutralize the HBr generated and regenerate the Pd(0) catalyst from the H-Pd(II)-Br species.[10]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Indanone-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition + Indanone-Br Coordination Alkene Coordination Complex OxAdd->Coordination Alkene Coordination Insertion Migratory Insertion Product Coordination->Insertion Syn-Migratory Insertion Elimination H-Pd(II)L₂-Br Insertion->Elimination Syn-β-Hydride Elimination Product Substituted Alkene Insertion->Product Elimination->Pd0 Base - HB-Base⁺X⁻

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Protocol: Heck Reaction of this compound with Styrene

This protocol is adapted for a typical non-activated alkene. For electron-deficient alkenes like acrylates, reaction conditions can often be milder.

Materials:

  • This compound (1.0 mmol, 225.1 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a stir bar, add Palladium(II) Acetate and Tri(o-tolyl)phosphine.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas three times.

  • Reagent Addition: Add anhydrous DMF, followed by this compound, styrene, and triethylamine via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (15 mL) to remove triethylamine, followed by water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the desired stilbene derivative.

Data & Insights
ParameterRecommended ChoiceRationale & Field Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common, air-stable, and cost-effective Pd(II) source that is reduced in situ.
Ligand PPh₃, P(o-tol)₃For simple aryl bromides, monodentate phosphine ligands are often sufficient. Bulky, electron-rich ligands can improve rates and yields for more challenging substrates.
Base Et₃N, K₂CO₃, NaOAcAn organic amine base like triethylamine is commonly used to neutralize the HBr formed. Inorganic bases can also be effective, particularly in polar aprotic solvents.[16]
Solvent System DMF, DMAc, AcetonitrileHigh-boiling polar aprotic solvents are preferred as they can dissolve the reactants and catalyst components and allow for the necessary reaction temperatures.
Temperature 100-140 °CHeck reactions often require higher temperatures than Suzuki couplings to promote the β-hydride elimination step.
Typical Yields 60-85%Yields can be sensitive to the electronic nature of the alkene and potential side reactions like alkene isomerization.

Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[17] This reaction is fundamental for synthesizing aryl alkynes, which are key intermediates in natural product synthesis, building blocks for conjugated materials, and precursors for heterocycles.[18]

Mechanism Rationale: The classic Sonogashira reaction employs a dual-catalyst system.[19] The palladium catalyst follows a cycle similar to the Suzuki coupling. The crucial difference is the role of the copper(I) co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the Pd(II) complex than the alkyne itself.[18][20]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Indanone-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition + Indanone-Br Transmetal Indanone-Pd(II)L₂-C≡CR OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Indanone-C≡CR Transmetal->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuAcetylide->Transmetal CuAcetylide->CuX Alkyne H-C≡CR Alkyne->CuAcetylide Base

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol uses the standard Pd/Cu co-catalyst system. Copper-free versions exist but may require specialized ligands or conditions.[21]

Materials:

  • This compound (1.0 mmol, 225.1 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.015 mmol, 10.5 mg, 1.5 mol%)

  • Copper(I) Iodide (CuI) (0.03 mmol, 5.7 mg, 3 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube with a stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine, followed by phenylacetylene via syringe.

  • Reaction: Stir the reaction mixture at room temperature. A gentle warming to 40-50 °C may be necessary if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours at room temperature.

  • Work-up: Remove the triethylamine under reduced pressure. Dilute the residue with ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired 2-methyl-7-(phenylethynyl)-1-indanone.

Data & Insights
ParameterRecommended ChoiceRationale & Field Insights
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are classic, reliable catalysts for Sonogashira couplings. They are commercially available and effective for a broad range of substrates.
Co-catalyst Copper(I) Iodide (CuI)CuI is essential in the classic protocol for forming the copper acetylide, which dramatically accelerates the transmetalation step, allowing for mild reaction conditions.[19]
Base Et₃N, DiisopropylamineThe amine base serves two purposes: it deprotonates the terminal alkyne and acts as a solvent or co-solvent. It also scavenges the HBr produced.
Solvent System THF, DMF, TolueneThe choice of solvent depends on the required reaction temperature. For room temperature reactions, THF is ideal. DMF can be used for less reactive halides that require heating.
Temperature Room Temperature to 60 °CThe dual catalyst system is highly efficient, often allowing reactions to proceed without heating, which is beneficial for thermally sensitive substrates.
Typical Yields 80-98%Sonogashira couplings are known for their high efficiency and yields. A major side reaction to watch for is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and general method for constructing aryl C-N bonds.[22] This reaction has largely replaced harsher classical methods (e.g., nucleophilic aromatic substitution) and is of immense importance in medicinal chemistry, as the aniline and arylamine motifs are ubiquitous in pharmaceuticals.[5]

Mechanism Rationale: The catalytic cycle is analogous to other cross-couplings, involving oxidative addition, but the subsequent step is the coordination of the amine to the Pd(II) center.[22] A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst.[23] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being necessary to promote the difficult reductive elimination step.[22]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Indanone-Pd(II)L-Br Pd0->OxAdd Oxidative Addition + Indanone-Br AmineComplex [Indanone-Pd(II)L(HNR₂)]⁺Br⁻ OxAdd->AmineComplex Amine Association + HNR₂ AmidoComplex Indanone-Pd(II)L(NR₂) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Indanone-NR₂ AmidoComplex->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Aryl Halide, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) A->B C 3. Add Degassed Solvents & Liquid Reagents B->C D 4. Heat to Temperature (Stir Vigorously) C->D E 5. Monitor Progress (TLC, LC-MS, GC-MS) D->E F 6. Cool & Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry, Filter, Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

References

Application Notes and Protocols for the Synthesis of Bioactive 7-Aryl-2-methyl-1-indanone Derivatives from 7-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indanone Scaffold as a Privileged Motif in Medicinal Chemistry

The indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring system, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its rigid conformation and synthetic tractability have led to its incorporation into a multitude of biologically active molecules. Notably, indanone derivatives have shown significant promise in the development of treatments for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, as well as in oncology and infectious diseases.[2][3][4] The therapeutic potential of these compounds often arises from their ability to interact with specific biological targets, a property that can be finely tuned through substitution on the indanone framework.

7-Bromo-2-methyl-1-indanone has emerged as a particularly valuable starting material for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The strategic placement of the bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1] This application note provides a comprehensive guide to the synthesis of this compound and its subsequent elaboration into a library of potentially bioactive 7-aryl-2-methyl-1-indanone derivatives via the Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the regioselective bromination of 2-methyl-1-indanone.

Protocol 1: Regioselective Bromination of 2-methyl-1-indanone

This protocol describes the selective bromination at the 7-position of the indanone ring. The choice of a non-polar solvent and controlled temperature is crucial to favor aromatic substitution over α-bromination of the ketone.

Materials:

  • 2-methyl-1-indanone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Benzoyl peroxide (BPO)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of 2-methyl-1-indanone (1.0 eq) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for allylic and benzylic bromination under free-radical conditions. In this case, it is used for the electrophilic aromatic substitution on the electron-rich benzene ring of the indanone.

  • Benzoyl Peroxide (BPO): BPO acts as a radical initiator, facilitating the formation of the bromine radical required for the substitution reaction.

  • Carbon Tetrachloride (CCl₄): A non-polar solvent is used to minimize the competing ionic pathways that could lead to α-bromination of the ketone.

  • Aqueous Work-up: The washing steps are essential to remove unreacted NBS, acidic byproducts, and to neutralize the reaction mixture.

Part 2: Synthesis of 7-Aryl-2-methyl-1-indanone Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[5][6][7] This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with a variety of arylboronic acids.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[6][8]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.[9]

  • Reductive Elimination: The two organic ligands on the palladium(II) center couple and are eliminated as the 7-aryl-2-methyl-1-indanone product, regenerating the palladium(0) catalyst.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)Ln-X oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OH)2 + Base) pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)Ln-R transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol can be adapted for a range of arylboronic acids to generate a library of 7-aryl-2-methyl-1-indanone derivatives for biological screening.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

  • Heat the reaction to 90 °C and stir vigorously. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst. Other palladium sources and ligands can be used and may require optimization for specific substrates.

  • Base: Potassium carbonate is a commonly used base that is effective in activating the boronic acid for transmetalation. Other bases such as cesium carbonate or sodium carbonate can also be employed.

  • Solvent System: A mixture of an organic solvent (1,4-dioxane) and water is often used. The organic solvent solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation. Therefore, performing the reaction under an inert atmosphere is crucial for its success.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids, demonstrating the versatility of this method for generating a library of potential APIs.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid7-Phenyl-2-methyl-1-indanone85-95
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-2-methyl-1-indanone80-90
33-Pyridylboronic acid7-(3-Pyridyl)-2-methyl-1-indanone70-85
44-Fluorophenylboronic acid7-(4-Fluorophenyl)-2-methyl-1-indanone82-92
52-Thienylboronic acid7-(2-Thienyl)-2-methyl-1-indanone75-88

Note: Yields are estimates based on literature precedents for similar Suzuki-Miyaura coupling reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Coupling start_material 2-methyl-1-indanone bromination Regioselective Bromination (NBS, BPO, CCl4, Reflux) start_material->bromination workup1 Aqueous Work-up & Purification bromination->workup1 intermediate This compound workup1->intermediate suzuki_reaction Pd-catalyzed Coupling (Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O, 90°C) intermediate->suzuki_reaction aryl_boronic Arylboronic Acid aryl_boronic->suzuki_reaction workup2 Aqueous Work-up & Purification suzuki_reaction->workup2 final_product 7-Aryl-2-methyl-1-indanone (Potential API) workup2->final_product

References

Application Notes and Protocols: 7-Bromo-2-methyl-1-indanone in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel applications of chemical intermediates in materials science.

Introduction: Beyond the Scaffold - The Material Potential of 7-Bromo-2-methyl-1-indanone

This compound, a seemingly simple brominated indanone derivative, is a molecule of significant interest beyond its established role as a pharmaceutical intermediate.[1] Its inherent structural and electronic properties, characterized by a fused benzene and cyclopentanone ring system, offer a versatile platform for the design and synthesis of advanced materials.[1] The strategic placement of a bromine atom and a methyl group enhances its utility as a building block in the burgeoning fields of organic electronics and polymer chemistry.[1]

This guide provides an in-depth exploration of the application of this compound in materials science. We will delve into its role in the synthesis of novel organic semiconductors and conjugated polymers, complete with detailed experimental protocols and an analysis of the underlying scientific principles.

Core Concepts: The Versatility of the Indanone Moiety in Material Design

The indanone scaffold is a privileged structure in medicinal chemistry, and its utility in materials science is rooted in several key features[1]:

  • Rigid and Planar Structure: The bicyclic nature of the indanone core imparts rigidity and planarity, which are crucial for achieving effective π-π stacking and charge transport in organic electronic devices.

  • Tunable Electronic Properties: The aromatic ring and the ketone group provide sites for chemical modification, allowing for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels.

  • Reactive Handles for Polymerization: The bromine atom on the aromatic ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental to the synthesis of conjugated polymers.

Application I: Building Blocks for Organic Photovoltaics (OPVs)

The demand for efficient and flexible solar energy conversion technologies has propelled the development of organic photovoltaics. Non-fullerene acceptors (NFAs) based on indanone derivatives have shown significant promise in boosting the power conversion efficiencies of OPV devices. While direct applications of this compound are an emerging area of research, its structure is highly analogous to precursors used in state-of-the-art NFAs.

The general approach involves the synthesis of a conjugated core molecule which is then end-capped with an electron-accepting unit derived from an indanone. The bromine atom in this compound can be leveraged to introduce this moiety onto a larger conjugated system.

Protocol 1: Synthesis of an Indanone-Functionalized Conjugated Molecule via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic ester-functionalized aromatic core, a common step in the synthesis of precursors for organic electronic materials.

Materials:

  • This compound

  • Aromatic boronic ester (e.g., Thiophene-2-boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or a Toluene/DMF mixture)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Experimental Workflow:

Suzuki_Coupling reagents This compound Aromatic Boronic Ester Pd(PPh3)4, K2CO3 Anhydrous Toluene reaction Reaction Setup (Schlenk Flask under N2) reagents->reaction Add reagents heating Heating (e.g., 90 °C, 24h) reaction->heating Stir and heat workup Aqueous Workup (Extraction with Organic Solvent) heating->workup Cool and quench purification Purification (Column Chromatography) workup->purification product Indanone-Functionalized Conjugated Molecule purification->product

A representative Suzuki coupling workflow.

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 eq.), the aromatic boronic ester (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (3 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 90 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired indanone-functionalized conjugated molecule.

Data Presentation:

PropertyExpected Outcome
Yield 60-80% (highly dependent on the specific boronic ester)
Purity >98% (as determined by ¹H NMR and HPLC)
¹H NMR Disappearance of the starting material signals and appearance of new aromatic signals corresponding to the coupled product.
Mass Spec Molecular ion peak corresponding to the expected product.

Application II: Synthesis of Conjugated Polymers for Organic Electronics

The synthesis of π-conjugated polymers is a cornerstone of organic electronics. This compound can be utilized as a comonomer in polymerization reactions to introduce the indanone moiety into the polymer backbone. This can influence the polymer's solubility, morphology, and electronic properties.

Protocol 2: Synthesis of an Indanone-Containing Conjugated Polymer via Stille Polycondensation

This protocol provides a general method for the synthesis of a conjugated polymer using a distannyl derivative of an aromatic compound and a dibromo-functionalized monomer, which can be synthesized from this compound.

Materials:

  • Dibromo-indanone derivative (synthesized from this compound)

  • Distannyl aromatic comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(o-tol)₃)

  • Anhydrous solvent (e.g., Chlorobenzene)

  • Standard polymerization glassware and inert atmosphere setup

Experimental Workflow:

Stille_Polymerization monomers Dibromo-indanone derivative Distannyl comonomer Pd2(dba)3, P(o-tol)3 Anhydrous Chlorobenzene polymerization Polymerization (Inert Atmosphere) monomers->polymerization Add reagents heating Heating (e.g., 110 °C, 48h) polymerization->heating Stir and heat precipitation Precipitation (in Methanol) heating->precipitation Cool and precipitate purification Purification (Soxhlet Extraction) precipitation->purification polymer Indanone-Containing Conjugated Polymer purification->polymer

A typical Stille polycondensation workflow.

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox, charge a reaction tube with the dibromo-indanone derivative (1 eq.), the distannyl comonomer (1 eq.), Pd₂(dba)₃ (0.01 eq.), and P(o-tol)₃ (0.04 eq.).

  • Solvent Addition: Add anhydrous chlorobenzene to the reaction tube.

  • Polymerization: Seal the tube and remove it from the glovebox. Place the tube in a preheated oil bath at 110 °C and stir for 48 hours. The solution will become viscous as the polymer forms.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer. Filter the polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate it again in methanol.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Data Presentation:

PropertyTypical Characterization
Molecular Weight (Mₙ, Mₙ) Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) GPC
Thermal Properties (T₉, Tₔ) Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Optical Properties (λₘₐₓ, λₑₘ) UV-Vis and Photoluminescence Spectroscopy
Electrochemical Properties (HOMO, LUMO) Cyclic Voltammetry (CV)

Trustworthiness and Self-Validation

The protocols described above are based on well-established and widely used methodologies in organic and polymer chemistry. To ensure the reliability and reproducibility of the results, the following self-validating practices are essential:

  • Purity of Starting Materials: The purity of this compound and other reagents is critical. It is recommended to purify the starting materials if necessary.

  • Inert Atmosphere: All reactions involving organometallic reagents and catalysts must be performed under a strict inert atmosphere to prevent degradation.

  • Thorough Characterization: The identity and purity of all synthesized intermediates and final products must be confirmed by multiple analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis. For polymers, GPC, TGA, DSC, UV-Vis, and CV are essential for comprehensive characterization.

  • Reproducibility: Key experiments should be repeated to ensure the consistency of the results.

Conclusion: A Promising Future in Materials Innovation

This compound represents a valuable and underexplored building block for the creation of novel functional materials. Its unique combination of a rigid indanone core and a reactive bromine handle provides a versatile platform for the synthesis of advanced organic semiconductors and conjugated polymers. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this intriguing molecule in the pursuit of next-generation materials for a wide range of applications, from renewable energy to advanced electronics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-1-indanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.

This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its synthesis, while based on established organic chemistry principles, can present challenges related to yield, regioselectivity, and purification.

Overview of Synthetic Strategies

The preparation of this compound is typically approached via two primary routes. The choice between them often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Route A: Intramolecular Friedel-Crafts Cyclization: This classic method involves the cyclization of a suitably substituted 3-arylpropionic acid, where the bromine atom is already incorporated into the precursor.[1][2]

  • Route B: Regioselective Bromination: This pathway begins with the synthesis of 2-methyl-1-indanone, which is then brominated. The critical challenge in this route is to achieve selective bromination at the C-7 position of the aromatic ring.[1]

Synthesis_Workflow cluster_route_a Route A: Friedel-Crafts Cyclization cluster_route_b Route B: Regioselective Bromination A1 3-(Brominated Phenyl)propionic Acid Derivative A2 Intramolecular Friedel-Crafts Acylation A1->A2 Product This compound A2->Product B1 2-Methyl-1-indanone B2 Regioselective Aromatic Bromination B1->B2 B2->Product Troubleshooting_Bromination Start Low Yield or Poor Selectivity in Bromination Q1 Is the main issue low conversion? Start->Q1 Q2 Is α-bromination observed? Q1->Q2 No Sol1 Increase reaction time/temp moderately. Check activity of brominating agent. Q1->Sol1 Yes Q3 Are multiple aromatic isomers formed? Q2->Q3 No Sol2 Avoid strongly acidic conditions. Use milder brominating agent (e.g., NBS). Control temperature. Q2->Sol2 Yes Sol3 Optimize solvent and temperature. Consider a directing group strategy if possible. Q3->Sol3 Yes

References

Technical Support Center: Purification of Crude 7-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromo-2-methyl-1-indanone (CAS No. 213381-43-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. Here, we provide field-proven insights and step-by-step protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a solid at room temperature. Its appearance can range from a white to a light yellow crystalline solid. Significant deviation from this, such as a brown or sticky appearance, is a strong indicator of impurities.[1] The compound has a molecular weight of approximately 225.08 g/mol .

Q2: What are the most common impurities in crude this compound?

Impurities largely depend on the synthetic route employed. Common synthesis pathways include the intramolecular Friedel-Crafts acylation of a substituted arylpropionic acid or the regioselective bromination of 2-methyl-1-indanone.[2]

Potential impurities include:

  • Unreacted Starting Materials: Such as 2-methyl-1-indanone or the arylpropionic acid precursor.

  • Regioisomers: Bromination can sometimes occur at other positions on the aromatic ring, leading to isomers like 5-Bromo-2-methyl-1-indanone. These are often the most challenging impurities to separate due to similar physical properties.[1][3]

  • Over-brominated Products: Di-bromo or other poly-brominated indanones can form if bromination conditions are not carefully controlled.

  • Residual Solvents and Reagents: Solvents from the reaction and workup, or reagents like excess acid catalyst, may persist in the crude product.

Q3: Which analytical techniques are most effective for assessing the purity of this compound?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. The presence of multiple spots indicates impurities.[1] It is crucial for monitoring reaction progress and for developing a solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and identifying impurities. The presence of unexpected peaks, especially in the aromatic region, can signal regioisomers.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying volatile impurities. It provides quantitative data on purity and can help elucidate the structure of unknown byproducts.[1]

Q4: What are the primary methods for purifying crude this compound?

The two most effective and widely used techniques are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Flash column chromatography is frequently cited as the method of choice for separating complex mixtures of indanone derivatives.[4][5]

Q5: What safety precautions are necessary when handling this compound?

This compound is classified as harmful.[6] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[6]

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Issue 1: My crude product is a discolored (brown/dark) and sticky oil, not a solid. How do I proceed?
  • Underlying Cause: This physical state typically indicates the presence of significant impurities, which can include residual solvents, polymeric byproducts from the cyclization reaction, or unreacted starting materials that depress the melting point.[1]

  • Recommended Action: Column chromatography is the most effective method to resolve such complex mixtures. Recrystallization is unlikely to be successful until a significant portion of the impurities is removed.

    Workflow Diagram: Purification Strategy Selection

    G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Path start Crude Product tlc Run TLC Analysis start->tlc decision Evaluate TLC Plate tlc->decision col_chrom Perform Column Chromatography decision->col_chrom  Multiple/streaky spots  or oily product recrys Perform Recrystallization decision->recrys  One major spot with  minor, well-separated  impurities pure_prod Pure Product col_chrom->pure_prod recrys->pure_prod

    Caption: Decision tree for selecting a purification method.

Issue 2: My TLC shows multiple spots with very close Rf values. How can I separate them?
  • Underlying Cause: This is a classic sign of regioisomers, which have very similar polarities, making separation challenging.[1] Standard purification methods may fail to provide baseline separation.

  • Recommended Action: Optimize your flash column chromatography protocol. The key is to select a solvent system with the right selectivity to resolve these closely related compounds.

    Experimental Protocol: Optimized Flash Column Chromatography

    • Column Preparation: Pack a silica gel column using a slurry method with your initial, low-polarity mobile phase. Ensure the column bed is compact and free of air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation than loading a liquid sample.

    • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. This gradient elution is critical for separating compounds with similar Rf values. Collect small fractions and analyze them by TLC.

    Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (Hexane:Ethyl Acetate)PolarityExpected Outcome
98:2 to 95:5LowElutes non-polar impurities. Good starting point for elution of the desired product.
90:10Medium-LowTypically elutes the this compound product. Provides good separation from more polar impurities.[5]
85:15 to 80:20MediumIncreases elution speed. Useful for eluting more polar isomers or byproducts after the main product has been collected.
Issue 3: I'm experiencing low recovery yield after purification. What are the common causes?
  • Underlying Cause: Product loss can occur at multiple stages. During recrystallization, using too much solvent or a solvent in which the product is too soluble at cold temperatures is a common mistake. In chromatography, improper fraction collection or using a mobile phase that is too polar can cause the product to elute too quickly with impurities.[7]

  • Recommended Action:

    • For Recrystallization:

      • Solvent Screening: Perform small-scale tests to find an optimal solvent. The ideal solvent should dissolve the crude product when hot but very poorly when cold. Alcohols (like methanol or ethanol) or mixtures of hexane and ethyl acetate are good candidates.[8]

      • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

      • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

      • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.

    • For Column Chromatography:

      • Fraction Size: Collect smaller fractions, especially when the product begins to elute.

      • TLC Analysis: Analyze every few fractions by TLC before combining them. Combine only the fractions containing the pure product.

Issue 4: The ¹H NMR spectrum of my purified product shows extra, overlapping peaks in the aromatic region (around 7-8 ppm).
  • Underlying Cause: This is strong evidence for the presence of a regioisomeric impurity that co-eluted with your product during chromatography.[1] The different positions of the bromine atom on the aromatic ring lead to distinct chemical shifts and coupling patterns for the aromatic protons.

  • Recommended Action:

    • Re-purify: If the impurity level is significant, repeat the column chromatography using a shallower gradient (i.e., increase the polarity more slowly) to improve resolution.

    • Recrystallization Trial: Sometimes, regioisomers have different crystal packing energies and solubilities. A carefully chosen recrystallization may selectively crystallize the desired isomer, leaving the other in the mother liquor. This is particularly effective if one isomer is an oil and the desired product is a solid.[3]

    • Characterization: If the impurity cannot be removed, advanced NMR techniques (like COSY or NOESY) may be necessary to fully characterize both isomers present in the mixture.

References

Technical Support Center: Synthesis of 7-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges and side reactions encountered during this synthetic procedure, ensuring a successful and efficient outcome.

Introduction to the Synthesis

The synthesis of this compound is a critical process for obtaining a key intermediate in the development of various pharmaceutical compounds. The most common and established route involves an intramolecular Friedel-Crafts acylation of a 3-(4-bromophenyl)butanoic acid precursor. This reaction is typically catalyzed by a strong protic acid, most commonly polyphosphoric acid (PPA), which acts as both the catalyst and a dehydrating agent to drive the cyclization.

While the reaction appears straightforward, it is often accompanied by the formation of side products that can complicate purification and reduce the overall yield. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Navigating Common Experimental Issues

This section is dedicated to addressing specific problems you may encounter during the synthesis of this compound. Each issue is presented with its likely causes and a step-by-step guide to its resolution.

Question 1: My final product is a mixture of two isomers that are difficult to separate. How can I identify them and improve the selectivity for the desired 7-bromo isomer?

Answer:

This is the most frequently encountered issue in this synthesis. The primary side product is the regioisomeric 5-Bromo-2-methyl-1-indanone . The formation of this isomer is a direct consequence of the directing effects of the bromo substituent on the aromatic ring of the precursor, 3-(4-bromophenyl)butanoic acid.

Identifying the Isomers:

Improving Regioselectivity:

The key to favoring the formation of the desired this compound lies in controlling the reaction conditions of the intramolecular Friedel-Crafts acylation.

  • Solvent Choice: The choice of solvent can have a significant impact on the ratio of the two isomers. For analogous syntheses, it has been demonstrated that more polar, non-coordinating solvents can favor the formation of one regioisomer over the other.[1] For instance, in a similar synthesis, nitromethane was found to give optimal selectivity.[1] It is recommended to perform small-scale trial reactions with different solvents (e.g., nitromethane, chlorobenzene, toluene) to determine the optimal conditions for your specific setup.

  • Catalyst Concentration: The concentration of the polyphosphoric acid (PPA) can also influence the outcome. A study on the PPA-mediated synthesis of indanones found that the P₂O₅ content in PPA can be a key parameter in controlling regioselectivity.[2] It is advisable to use a consistent grade and amount of PPA for reproducible results.

Purification Strategy:

If a mixture of isomers is obtained, their separation can be challenging.

  • Recrystallization: In some cases, one isomer may be a crystalline solid while the other is an oil, allowing for separation by recrystallization.[1] This should be the first method attempted.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is the recommended method. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point for developing a separation protocol.[1]

Question 2: My reaction is sluggish, and I have a significant amount of unreacted starting material, 3-(4-bromophenyl)butanoic acid, even after prolonged reaction times. What could be the problem?

Answer:

Incomplete conversion is another common hurdle. Several factors can contribute to a sluggish or stalled reaction.

  • Catalyst Deactivation: Polyphosphoric acid (PPA) is highly hygroscopic. Moisture from the atmosphere or wet glassware can hydrolyze and deactivate the catalyst, reducing its efficacy.

    • Solution: Ensure all glassware is thoroughly dried before use. Use freshly opened PPA or PPA from a properly sealed container.

  • Insufficient Temperature: Intramolecular Friedel-Crafts acylations often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure your reaction is maintained at the recommended temperature. If the literature procedure allows, a modest increase in temperature could improve the reaction rate. However, be cautious, as excessively high temperatures can lead to charring and the formation of other byproducts.

  • Poor Mixing: PPA is highly viscous, which can lead to poor mixing and localized "hot spots" or areas of low catalyst concentration.

    • Solution: Use a mechanical stirrer for better agitation, especially for larger-scale reactions.

Question 3: After workup, I have obtained a dark, tarry substance that is difficult to purify. What causes this and how can I prevent it?

Answer:

The formation of a dark, polymeric, or tarry substance is usually indicative of intermolecular side reactions or product degradation.

  • Intermolecular Acylation: If the concentration of the starting material is too high, intermolecular Friedel-Crafts acylation can occur, where one molecule of the butanoic acid derivative acylates another, leading to the formation of high molecular weight oligomers or polymers.

    • Solution: Employ high-dilution conditions. Add the starting material slowly to the hot PPA to maintain a low instantaneous concentration of the reactant.

  • Degradation at High Temperatures: Prolonged heating at high temperatures can lead to the decomposition of the starting material or the indanone product.

    • Solution: Monitor the reaction progress by TLC. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times or excessive temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the intramolecular Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds through the formation of a key electrophilic intermediate, an acylium ion. The polyphosphoric acid (PPA) protonates the carboxylic acid of 3-(4-bromophenyl)butanoic acid, which then loses a molecule of water to form a resonance-stabilized acylium ion. This highly reactive electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone. A final deprotonation step restores the aromaticity of the system.

Q2: Are there alternative catalysts to polyphosphoric acid (PPA)?

A2: Yes, other strong acids can be used to catalyze this reaction. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful alternative. Lewis acids such as aluminum chloride (AlCl₃) can also be used, but this would require the conversion of the starting carboxylic acid to the corresponding acid chloride first. For laboratory-scale synthesis, PPA is often preferred due to its convenience as a one-pot reagent.

Q3: How can I be sure that my starting material, 3-(4-bromophenyl)butanoic acid, is pure enough for the cyclization reaction?

A3: The purity of the starting material is crucial for a clean reaction. Impurities in the 3-(4-bromophenyl)butanoic acid can lead to the formation of unexpected side products. A detailed and reliable procedure for the synthesis of this precursor is available in Organic Syntheses.[3] It is recommended to characterize your starting material by ¹H NMR, ¹³C NMR, and melting point to ensure it matches the reported data before proceeding with the cyclization.[3]

Q4: What is the expected yield for this reaction?

A4: The yield of this compound can vary depending on the scale, purity of the starting materials, and the reaction conditions. With careful optimization to minimize the formation of the 5-bromo regioisomer and polymeric byproducts, yields in the range of 70-85% are achievable.

Visualizing the Reaction and Potential Pitfalls

To better understand the chemical transformations and potential side reactions, the following diagrams are provided.

Reaction Mechanism:

G cluster_start Starting Material cluster_activation Acylium Ion Formation cluster_cyclization Intramolecular Cyclization cluster_product Desired Product start 3-(4-bromophenyl)butanoic acid acylium Acylium Ion Intermediate start->acylium PPA, -H₂O sigma Sigma Complex acylium->sigma Intramolecular Electrophilic Attack product This compound sigma->product -H⁺

Caption: The desired reaction pathway to this compound.

Competing Side Reactions:

G cluster_desired Desired Pathway cluster_side1 Regioisomeric Side Product cluster_side2 Intermolecular Side Reaction start 3-(4-bromophenyl)butanoic acid desired_product This compound start->desired_product PPA (Ortho-attack) side_product1 5-Bromo-2-methyl-1-indanone start->side_product1 PPA (Para-attack) side_product2 Polymeric Byproducts start->side_product2 PPA (High Concentration)

References

Technical Support Center: Regioselective Bromination of Methyl-Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource addresses the nuanced challenges of achieving regioselective bromination on methyl-indanone scaffolds—a critical transformation in the synthesis of pharmaceuticals and advanced materials. We will move beyond simple protocols to explore the mechanistic rationale behind common issues and provide robust, field-tested solutions.

Frequently Asked Questions: The Fundamentals of Regioselectivity

Q1: What are the primary sites of reactivity on a methyl-indanone framework during bromination?

When approaching the bromination of a typical methyl-indanone, such as 4-methyl-1-indanone, it's crucial to recognize the competing reaction sites. The molecule presents three distinct regions for potential electrophilic or radical attack: the α-carbon (C2), the activated aromatic ring (C5, C7), and the benzylic methyl group. The reaction outcome is dictated entirely by the conditions employed.

G cluster_main Potential Bromination Sites on 4-Methyl-1-Indanone cluster_labels Indanone Indanone A α-Position (C2) Favored by acid/base catalysis (Enol/Enolate Pathway) A->Indanone B Aromatic Ring (C5, C7) Favored by Lewis Acids (EAS Pathway) B->Indanone C Benzylic Position Favored by Radical Initiators (Radical Pathway) C->Indanone

Caption: Competing sites for bromination on a 4-methyl-1-indanone scaffold.

Q2: How do reaction conditions fundamentally shift the site of bromination?

The selectivity of the bromination reaction is a direct consequence of the reaction mechanism you promote. Three primary mechanistic pathways are accessible, and understanding how to favor one over the others is the key to a successful, regioselective synthesis.

  • Acid/Base Catalysis (α-Bromination): In the presence of acid or base, the indanone will form an enol or enolate, respectively. This intermediate has high electron density at the α-carbon (C2), making it highly nucleophilic. It will readily attack electrophilic bromine (e.g., Br₂), leading to α-bromination.[1][2] Basic conditions, in particular, can readily lead to α,α-dibromination because the first bromo substituent acidifies the remaining α-proton, accelerating the formation of a second enolate.[3][4]

  • Lewis Acid Catalysis (Aromatic Bromination): To target the aromatic ring, you must employ conditions for Electrophilic Aromatic Substitution (EAS). A Lewis acid catalyst, such as FeBr₃, is used to polarize the Br-Br bond, creating a potent "Br⁺" electrophile.[5][6] This electrophile is then attacked by the electron-rich aromatic ring. The substitution pattern is governed by the directing effects of the substituents already on the ring.

  • Radical Initiation (Benzylic Bromination): To functionalize the methyl group, a radical chain reaction is required. This is most commonly achieved using N-Bromosuccinimide (NBS) in a non-polar solvent (like CCl₄) with a radical initiator (e.g., AIBN or benzoyl peroxide) and/or light.[7][8] NBS provides a low, steady concentration of Br₂, which favors the radical pathway over competitive electrophilic addition to the aromatic ring.[9]

Troubleshooting Guide: Common Issues & Proven Solutions

Problem 1: My reaction yields a mixture of aromatic regioisomers (e.g., C5-bromo and C7-bromo). How can I improve selectivity?

Root Cause Analysis: This is a classic challenge in electrophilic aromatic substitution. The indanone's fused ring system and the methyl group are both ortho-, para-directing activators. In 4-methyl-1-indanone, the C5 and C7 positions are both activated and sterically accessible, leading to isomer mixtures. The choice of catalyst and reaction conditions can heavily influence the product ratio.

Strategic Solutions:

  • Steric Hindrance: Employ a bulkier Lewis acid catalyst. While FeBr₃ is standard, a catalyst like aluminum chloride (AlCl₃) or a shape-selective zeolite can sometimes favor substitution at the less sterically hindered position.

  • Solvent Effects: The choice of solvent can influence selectivity. Nitromethane has been shown to improve regioselectivity in related Friedel-Crafts acylations of indanones, suggesting its potential utility in controlling isomer ratios during bromination by modulating catalyst activity.[10]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can often enhance selectivity by favoring the product formed via the lower energy transition state.

Workflow for Enhancing Aromatic Regioselectivity

G start Start: Mixture of Aromatic Isomers check_temp Is reaction at low temp (e.g., 0 °C)? start->check_temp lower_temp Action: Lower temperature to 0 °C or below check_temp->lower_temp No check_catalyst Using a standard Lewis Acid (FeBr₃)? check_temp->check_catalyst Yes lower_temp->check_catalyst change_catalyst Action: Screen bulkier catalysts (e.g., AlCl₃) or Zeolites check_catalyst->change_catalyst Yes check_solvent Using a standard non-coordinating solvent (e.g., CH₂Cl₂)? check_catalyst->check_solvent No change_catalyst->check_solvent change_solvent Action: Trial reaction in Nitromethane check_solvent->change_solvent Yes outcome Outcome: Improved C5/C7 Regioisomeric Ratio check_solvent->outcome No change_solvent->outcome

Caption: Troubleshooting workflow for poor aromatic regioselectivity.

Problem 2: I want selective α-monobromination, but I'm getting significant amounts of the 2,2-dibromo product.

Root Cause Analysis: This is a very common issue, especially under basic conditions. The introduction of the first electron-withdrawing bromine atom at the C2 position increases the acidity of the remaining C2 proton. This makes the formation of a second enolate faster than the first, leading to rapid dibromination.[3]

Strategic Solutions:

  • Switch to Acidic Conditions: The most reliable method to favor mono-α-bromination is to use acidic conditions.[1] The reaction of the indanone with Br₂ in a solvent like acetic acid proceeds through an enol intermediate. The rate of enol formation is often the rate-determining step, which provides better control and reduces over-bromination.[4]

  • Strict Stoichiometric Control: Use no more than 1.0 equivalent of the brominating agent. Add the bromine solution dropwise at a low temperature to avoid localized areas of high concentration.

  • Use Copper(II) Bromide: CuBr₂ is an excellent and often milder reagent for α-bromination of ketones. Refluxing the ketone with CuBr₂ in a solvent like chloroform/ethyl acetate can provide the monobrominated product cleanly.[11][12]

Reagent/ConditionPrimary ProductCommon Side Product(s)Rationale & Citation
Br₂ (1 eq), Acetic Acid, RT 2-Bromo-indanoneUnreacted SMFavors enol pathway, good control for mono-bromination.[1][4]
Br₂ (>1 eq), KOH, CH₂Cl₂ 2,2-Dibromo-indanone2-Bromo-indanoneBase accelerates second deprotonation, leading to over-bromination.[3]
CuBr₂ (2 eq), CHCl₃/EtOAc, reflux 2-Bromo-indanoneMinimalMild conditions, often highly selective for mono-bromination.[11]
NBS (1 eq), AIBN, CCl₄, reflux Benzylic BromideRing BrominationPromotes radical pathway for benzylic C-H functionalization.[7][8]
Problem 3: My purification is complicated by the succinimide byproduct from my NBS reaction. How can I easily remove it?

Root Cause Analysis: N-Bromosuccinimide (NBS) is converted to succinimide during the reaction. While NBS is poorly soluble in non-polar solvents like CCl₄, succinimide has some solubility, particularly in moderately polar solvents like dichloromethane (DCM), which can cause it to co-elute with your product during chromatography.[13]

Strategic Solutions:

  • Filtration: After the reaction is complete, cool the mixture (e.g., in an ice bath). Succinimide is much less soluble in cold CCl₄ or hexane than at reflux temperature. It will often precipitate and can be removed by simple filtration.

  • Aqueous Workup: Succinimide is soluble in water. After the reaction, the solvent can be removed in vacuo, and the residue can be partitioned between a non-polar organic solvent (like ether or ethyl acetate) and water or a dilute base (like sodium bicarbonate solution). The succinimide will be extracted into the aqueous layer.[13]

Validated Experimental Protocols

Protocol 1: Selective α-Monobromination of 4-Methyl-1-Indanone

This protocol utilizes acidic conditions to favor the formation of 2-bromo-4-methyl-1-indanone.

  • Setup: To a solution of 4-methyl-1-indanone (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration), add the flask to a stirrer plate in a fume hood.

  • Reagent Addition: In a separate container, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred indanone solution over 15-20 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-3 hours.[1]

  • Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water. If excess bromine color persists, add a few drops of 5% sodium bisulfite solution until the color disappears.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If it oils out, extract the aqueous mixture with dichloromethane or ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Selective Aromatic Bromination of 6-Methyl-1-Indanone

This protocol uses a Lewis acid catalyst to promote Electrophilic Aromatic Substitution, targeting the C7 position.

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 6-methyl-1-indanone (1.0 eq) in a dry, non-polar solvent such as dichloromethane or carbon disulfide. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous iron(III) bromide (FeBr₃, approx. 0.1 eq) to the solution.

  • Reagent Addition: Add a solution of liquid bromine (1.05 eq) in the same solvent dropwise to the cooled, stirred reaction mixture. HBr gas will be evolved; ensure the flask is vented to a scrubber (e.g., a bubbler containing NaOH solution).[14]

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully pouring it into cold water. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bisulfite solution (to remove excess bromine), and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude material should be purified by column chromatography on silica gel to separate the desired regioisomer from any minor isomers and starting material.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 7-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 7-Bromo-2-methyl-1-indanone. The insights provided herein are grounded in established mechanistic principles and practical, field-proven strategies to help you navigate the complexities of this powerful C-C bond-forming reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when working with this compound. The question-and-answer format is intended to help you quickly identify and resolve common problems.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A1: Low or no yield in a Suzuki coupling is a common issue that can often be resolved by systematically evaluating several key parameters. The substrate, this compound, possesses moderate steric hindrance from the alpha-methyl group and the fused ring system, which can influence reactivity. Here’s a prioritized checklist of what to examine:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst is paramount. For a moderately hindered aryl bromide like this, a simple catalyst like Pd(PPh₃)₄ may be insufficient.[1] Consider using a more robust system.

    • Initial Recommendation: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often more effective. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices for promoting both the oxidative addition and reductive elimination steps with sterically demanding substrates.[2]

    • Pre-activated Catalysts: Consider using commercially available pre-formed catalysts, such as Buchwald precatalysts (e.g., XPhos Pd G3), which can offer greater reliability and activity.

  • Base Selection: The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation.[3]

    • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[4]

    • Impact of Strength and Solubility: For challenging couplings, a stronger and more soluble base like Cs₂CO₃ can be beneficial. K₃PO₄ is also an excellent choice, particularly for preventing side reactions like protodeboronation.

  • Solvent System: The solvent must be appropriate for the solubility of all reactants and facilitate the catalytic cycle.

    • Typical Solvents: A mixture of an organic solvent and water is common. Popular choices include 1,4-dioxane/water, THF/water, or toluene/water.[5]

    • Anhydrous Conditions: In some cases, particularly if protodeboronation of the boronic acid is a concern, switching to anhydrous conditions with a fluoride source like KF or CsF to activate the boronic acid can be effective.[3]

  • Reaction Temperature: Suzuki couplings are typically performed at elevated temperatures, often in the range of 80-110 °C.[6] If your reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation.[4] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). This involves using properly degassed solvents and purging the reaction vessel thoroughly.

Q2: I am observing a significant amount of a byproduct that appears to be the debrominated starting material (2-methyl-1-indanone). What is causing this, and how can I prevent it?

A2: The formation of the debrominated product is a classic side reaction known as hydrodehalogenation . This occurs when the aryl halide undergoes oxidative addition to the palladium center, but instead of transmetalation, the resulting intermediate reacts with a hydride source, leading to reductive elimination of the arene.

  • Potential Hydride Sources:

    • Solvent: Certain solvents, particularly alcohols, can act as hydride donors at elevated temperatures.

    • Base: Some bases or impurities within the base can contribute to this side reaction.

    • Water: While often a component of the solvent system, under certain conditions, it can be a source of protons that lead to hydrodehalogenation.

  • Mitigation Strategies:

    • Solvent Choice: If you are using an alcohol-based solvent, consider switching to an a-protic solvent like 1,4-dioxane or toluene.[2]

    • Base Selection: Using a non-coordinating, inorganic base like K₂CO₃ or K₃PO₄ can minimize this side reaction.

    • Thorough Degassing: Ensure your reaction mixture is free of oxygen, as oxidative processes can sometimes contribute to pathways that lead to hydrodehalogenation.

Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid. How can I suppress this side reaction?

A3: The homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is another common side reaction that consumes your nucleophile and reduces the yield of the desired product.

  • Primary Cause: The presence of oxygen is a major contributor to the oxidative homocoupling of boronic acids, catalyzed by palladium.

  • Preventative Measures:

    • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or using a freeze-pump-thaw method) and that the reaction is maintained under a positive pressure of an inert gas.[4]

    • Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q4: I am struggling to purify my final product from the residual palladium catalyst and ligand byproducts. What are some effective purification strategies?

A4: Purification of Suzuki coupling products can be challenging due to the presence of palladium residues and phosphine oxide byproducts.

  • Standard Purification:

    • Filtration: After the reaction, filtering the mixture through a pad of Celite can help remove some of the precipitated palladium black.[6]

    • Column Chromatography: This is the most common method. A well-chosen solvent system is key. Start with a non-polar eluent and gradually increase the polarity.

  • Advanced Purification Techniques:

    • Scavengers: There are commercially available silica-functionalized scavengers (e.g., with thiol groups) that can selectively bind to and remove palladium from the product solution.

    • Activated Carbon: Treatment of the crude product solution with activated carbon can also be effective at adsorbing palladium residues.

    • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing both metallic and organic impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about setting up and optimizing the Suzuki coupling of this compound.

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: Based on protocols for structurally similar substrates like 7-Bromo-1-tetralone, a robust starting point would be:[6]

ParameterRecommended Starting Condition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid or ester (1.2 - 1.5 equiv)
Palladium Source Pd(OAc)₂ (2-5 mol%)
Ligand SPhos or XPhos (4-10 mol%)
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/H₂O (e.g., 5:1 v/v)
Temperature 90 - 100 °C
Atmosphere Inert (Argon or Nitrogen)

Q2: How does the alpha-methyl group on the indanone ring affect the reaction?

A2: The methyl group at the C2 position introduces some steric hindrance in the vicinity of the reacting aryl bromide. This can potentially slow down the rate of oxidative addition, the first step in the catalytic cycle.[7] This is a key reason why a more active catalyst system with a bulky, electron-rich ligand is recommended over simpler catalysts like Pd(PPh₃)₄.[8] These advanced ligands can accelerate the oxidative addition and subsequent reductive elimination steps, overcoming the steric challenge.

Q3: Should I use a boronic acid or a boronic ester (e.g., a pinacol ester)?

A3: The choice between a boronic acid and a boronic ester depends on the stability of the boron reagent.

  • Boronic Acids: These are the most common reagents. However, some can be prone to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, especially under harsh conditions.[5]

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[9] They are a good choice if you are working with a particularly sensitive or unstable boronic acid derivative. When using a boronic ester, a fluoride source (like KF or CsF) is sometimes used as the base to facilitate the transmetalation step.

Q4: What is the mechanistic role of the base in the Suzuki coupling?

A4: The base is crucial for the transmetalation step of the catalytic cycle.[10] The generally accepted mechanism involves the formation of a boronate species (R-B(OH)₃⁻) from the boronic acid and the base. This boronate is more nucleophilic than the neutral boronic acid and readily transfers its organic group to the palladium(II) center, displacing the halide.[3]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd Ar-Pd(II)L₂-Ar' Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OH)₂ + Base ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) Start->Check_Inert Check_Reagents Check Reagent Quality (Fresh Catalyst, Pure Base & Solvents) Check_Inert->Check_Reagents Optimize_Catalyst Optimize Catalyst System (e.g., Pd(OAc)₂ + Buchwald Ligand) Check_Reagents->Optimize_Catalyst Optimize_Base Optimize Base (Try K₃PO₄ or Cs₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Temp Adjust Temperature (e.g., Increase to 100°C) Optimize_Base->Optimize_Temp Analyze_Byproducts Analyze Byproducts by LC-MS/NMR Optimize_Temp->Analyze_Byproducts Hydrodehalogenation Hydrodehalogenation Observed? Analyze_Byproducts->Hydrodehalogenation Homocoupling Homocoupling Observed? Analyze_Byproducts->Homocoupling Hydrodehalogenation->Homocoupling No Change_Solvent Switch to Aprotic Solvent (e.g., Toluene, Dioxane) Hydrodehalogenation->Change_Solvent Yes Improve_Degassing Improve Degassing Protocol Homocoupling->Improve_Degassing Yes Success Improved Yield Homocoupling->Success No Change_Solvent->Success Improve_Degassing->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

troubleshooting low yields in Buchwald-Hartwig amination of bromo-indanones

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for troubleshooting low yields in the Buchwald-Hartwig amination of bromo-indanones.

Technical Support Center: Buchwald-Hartwig Amination of Bromo-indanones

A Guide for Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1] However, when applying this powerful reaction to specific and complex substrates like bromo-indanones, researchers can encounter challenges that lead to diminished yields and the formation of unwanted byproducts. The presence of the ketone functionality within the indanone core introduces unique considerations that must be addressed for a successful transformation.

This technical support center is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the intricacies of the Buchwald-Hartwig amination of bromo-indanones. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively design robust and high-yielding reactions.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

Low yields in the Buchwald-Hartwig amination of bromo-indanones can stem from a variety of factors, ranging from suboptimal reaction conditions to catalyst deactivation. The following guide is structured to help you systematically diagnose and resolve these issues.

Problem 1: Low to No Conversion of the Bromo-indanone Starting Material

This is one of the most common issues and often points to a fundamental problem with the catalytic system or reaction setup.

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may have degraded.[2][3]

    • Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or use a more modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle) which can be easier to handle and often show higher activity.[4][5] Ensure that all reagents and solvents are properly degassed to prevent oxidation of the catalyst.[3]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[6] For a sterically hindered substrate like a bromo-indanone, the choice of ligand is paramount.

    • Solution: Screen a panel of sterically demanding, electron-rich biarylphosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are often excellent starting points for challenging substrates.[2][7] The increased steric bulk can promote the desired reductive elimination step over competing side reactions.[1]

  • Inappropriate Base: The base is critical for the deprotonation of the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[8][9]

    • Solution: If using a weaker base like Cs₂CO₃ or K₃PO₄, consider switching to a stronger, non-nucleophilic base such as NaOtBu or LHMDS.[2][8] However, be mindful that strong bases can promote side reactions with the enolizable indanone core (see Problem 2). A systematic screening of bases is often necessary.[4]

  • Poor Solubility: If any of the reaction components (bromo-indanone, amine, or base) are not fully dissolved, the reaction will be slow and inefficient.[10]

    • Solution: Screen alternative anhydrous solvents like dioxane, toluene, or t-BuOH to improve solubility.[2][11] Ensure vigorous stirring to maintain a homogeneous mixture, especially when using insoluble inorganic bases.[10]

Problem 2: Significant Formation of Side Products

The appearance of unexpected products alongside your desired aminated indanone indicates that competing reaction pathways are at play.

Potential Causes and Solutions:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in the parent indanone. This side reaction can be promoted by the presence of water or other protic impurities.[4]

    • Solution: Ensure all solvents and reagents are rigorously dried. Use an anhydrous grade of solvent and dry the amine and bromo-indanone under vacuum before use. Switching to a weaker base, such as Cs₂CO₃, can sometimes mitigate this issue.[4]

  • α-Arylation of the Indanone: The enolizable nature of the indanone ketone makes it susceptible to deprotonation by the strong base, leading to the formation of an enolate that can then undergo palladium-catalyzed arylation. This is a known side reaction for ketones in similar coupling reactions.[12]

    • Solution: This is a delicate balancing act. A weaker base (e.g., K₃PO₄ or Cs₂CO₃) may be necessary to minimize enolate formation.[8] Alternatively, running the reaction at a lower temperature could favor the desired amination over the α-arylation. Careful optimization of the base and temperature is crucial.

  • Homocoupling of the Bromo-indanone: The formation of a bi-indanone species can occur, particularly at high temperatures or high catalyst loadings.[4]

    • Solution: Try reducing the reaction temperature and/or the catalyst loading. This will slow down the rate of homocoupling relative to the desired C-N bond formation.

Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach to optimization is more effective than random changes. High-throughput experimentation (HTE) can be a powerful tool for rapidly screening multiple parameters.[13][14][15]

G cluster_side_reactions Side Product Analysis start Low Yield of Aminated Indanone check_catalyst 1. Verify Catalyst System - Use fresh precatalyst - Ensure inert atmosphere start->check_catalyst hydrodehalogenation Hydrodehalogenation? - Use anhydrous conditions - Weaker base start->hydrodehalogenation If indanone is formed screen_ligands 2. Screen Ligands - XPhos, RuPhos, BrettPhos - Evaluate sterically hindered options check_catalyst->screen_ligands If no improvement homocoupling Homocoupling? - Lower temperature - Lower catalyst loading check_catalyst->homocoupling screen_bases 3. Screen Bases - NaOtBu, LHMDS vs. Cs2CO3, K3PO4 - Balance reactivity and side reactions screen_ligands->screen_bases If still low yield screen_solvents 4. Screen Solvents - Toluene, Dioxane, t-BuOH - Check for solubility screen_bases->screen_solvents If side products observed alpha_arylation α-Arylation? - Weaker base - Lower temperature screen_bases->alpha_arylation optimize_temp 5. Optimize Temperature - Start around 80-100 °C - Lower temp to reduce side products screen_solvents->optimize_temp If solubility is an issue success Successful Amination optimize_temp->success If optimized optimize_temp->alpha_arylation optimize_temp->homocoupling

Caption: Systematic workflow for troubleshooting low yields in the Buchwald-Hartwig amination of bromo-indanones.

Frequently Asked Questions (FAQs)

Q1: Which generation of Buchwald-Hartwig catalyst is best for my bromo-indanone?

For challenging substrates like bromo-indanones, it is generally advisable to start with a second-generation (G2) or later precatalyst. These catalysts, which often feature bulky, electron-rich biarylphosphine ligands, are designed for high reactivity and can overcome the steric hindrance of the indanone core.[1][7]

Q2: How do I choose the right base for my substrate?

The choice of base is a critical parameter that requires careful consideration. A strong base like NaOtBu will often lead to faster reaction rates but may also promote unwanted side reactions such as α-arylation of the indanone.[8] A weaker base like Cs₂CO₃ may be more chemoselective but could result in a sluggish reaction. It is highly recommended to perform a screen of bases to find the optimal balance for your specific bromo-indanone and amine coupling partners.[16][17]

BasepKa of Conjugate AcidCommon Applications & Considerations
NaOtBu~19High reaction rates, but can cause decomposition of base-sensitive functional groups.[2]
LHMDS~26Useful for substrates with protic functional groups and for low-temperature aminations.[2]
Cs₂CO₃~10.3 (second pKa)Good for base-sensitive substrates, but may require higher temperatures or longer reaction times.[8]
K₃PO₄~12.3 (third pKa)A moderately strong inorganic base that offers a good compromise between reactivity and selectivity.

Q3: What is the best solvent for this reaction?

Aprotic, nonpolar solvents are generally preferred for the Buchwald-Hartwig amination.[3] Toluene and dioxane are common choices. The ideal solvent will fully dissolve all reaction components at the reaction temperature.[10][11] It is crucial to use anhydrous solvents to prevent catalyst deactivation and hydrodehalogenation side reactions.[4]

Q4: My reaction is clean but stalls at ~50% conversion. What could be the cause?

A stalled reaction can be indicative of catalyst deactivation.[18][19] This can happen if there are impurities in your starting materials or solvents, or if the catalyst is not stable under the reaction conditions. The pyridine nitrogen of a heteroaromatic amine, for example, can sometimes coordinate to the palladium and inhibit catalysis.[20]

Solution:

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be sufficient to drive the reaction to completion.[4]

  • Re-evaluate Ligand: A more robust ligand that better protects the palladium center from deactivation may be required.

  • Purify Reagents: Ensure that your bromo-indanone and amine are of high purity. Trace impurities can act as catalyst poisons.[21]

Experimental Protocols

General Protocol for High-Throughput Screening of Buchwald-Hartwig Amination Conditions

This protocol is designed for a 96-well plate format, allowing for the rapid screening of catalysts, ligands, bases, and solvents.[13][14][15]

Materials:

  • 96-well reaction block with corresponding vials and stir bars

  • Septa or cap mats for sealing

  • Inert atmosphere glovebox or Schlenk line

  • Multichannel pipette

Procedure:

  • Plate Preparation: In an inert atmosphere glovebox, add the appropriate palladium precatalyst (e.g., 0.002 mmol) and ligand (e.g., 0.004 mmol) to each designated well of the 96-well plate.

  • Addition of Solids: Add the bromo-indanone (0.1 mmol) and the appropriate base (e.g., NaOtBu, 0.12 mmol or Cs₂CO₃, 0.2 mmol) to each well.

  • Addition of Liquids: Add the amine (0.12 mmol) and the anhydrous, degassed solvent (0.5 mL) to each well.

  • Reaction: Seal the 96-well plate and place it on a heating block with magnetic stirring. Heat the reaction to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Quenching and Analysis: After cooling to room temperature, unseal the plate and add an internal standard to each well. Dilute with a suitable solvent (e.g., ethyl acetate) and analyze the reaction progress by LC-MS or GC-MS to determine the optimal conditions.

References

Technical Support Center: Analytical Methods for 7-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-Bromo-2-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the detection and characterization of impurities. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and reliable.

Frequently Asked Questions (FAQs)
Q1: What are the likely process-related impurities in this compound?

A1: Understanding the synthetic route is critical for predicting potential impurities. This compound is typically synthesized via pathways like the intramolecular Friedel-Crafts acylation of a substituted arylpropionic acid or the regioselective bromination of 2-methyl-1-indanone.[1][2] Based on these routes, you should anticipate the following impurities:

  • Starting Materials: Unreacted 2-methyl-1-indanone or the corresponding arylpropionic acid precursor.

  • Isomeric Impurities: Bromination of the aromatic ring can sometimes lack perfect regioselectivity, leading to isomers such as 4-Bromo-, 5-Bromo-, and 6-Bromo-2-methyl-1-indanone.

  • Over-brominated Products: Di-brominated or poly-brominated indanone species can form if the reaction conditions are not tightly controlled.

  • Reagent-derived Impurities: Residual catalysts or reagents used in the synthesis.

Q2: Which analytical technique is most suitable for routine purity analysis and impurity quantification?

A2: For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[3] It excels at separating the main component from its structurally similar impurities, allowing for accurate quantification. A well-developed reversed-phase HPLC (RP-HPLC) method provides the specificity, sensitivity, and reproducibility required for pharmaceutical quality control.[4] The validation of such methods should be performed according to ICH guidelines to ensure data reliability.[5][6]

Q3: An unknown peak has appeared in my HPLC chromatogram. What is the workflow for identifying it?

A3: Identifying an unknown impurity is a multi-step process that combines separation science with spectroscopic analysis. The goal is to gather enough structural information to propose a definitive chemical structure.

G cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: Structure Elucidation cluster_2 Phase 3: Confirmation & Control A Unknown Peak Detected in Routine HPLC Analysis B Hyphenated Analysis: LC-MS A->B Initial Investigation C Preparative HPLC or Fraction Collection B->C If structure not clear or standard needed D Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Pattern B->D E Nuclear Magnetic Resonance (NMR) - 1H, 13C, COSY, HSQC - Definitive Structure C->E F High-Resolution MS (HRMS) - Determine Elemental Composition D->F For confirmation G Propose Structure E->G F->G H Synthesize Reference Standard G->H I Confirm identity via co-injection (HPLC) and spectral comparison H->I J Establish Control Strategy I->J

Caption: Decision tree for troubleshooting HPLC peak tailing.

Expertise & Experience: Peak tailing for compounds like indanones often stems from secondary interactions between the analyte and active silanol groups on the silica support of the column. [7]These acidic silanols can interact with any basic character in your molecule, causing a portion of the analyte molecules to lag behind, creating a tail.

Trustworthiness (Self-Validating Protocol): To diagnose this, systematically lower the pH of your mobile phase with an additive like 0.1% trifluoroacetic acid (TFA). If the peak shape improves, silanol interactions were the likely cause. The acidic mobile phase protonates the silanol groups, suppressing their ionization and minimizing the unwanted interaction. [7]

Q5: I'm seeing poor resolution between the main peak and a closely eluting impurity. What should I do?

A5: Achieving adequate resolution is the primary goal of a chromatographic method for impurity analysis. Low resolution can lead to the failure to detect or accurately quantify a critical impurity.

Causality Behind Experimental Choices: Resolution is a function of three factors: efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you must improve one or more of these factors.

Factor Parameter to Adjust Rationale & Action
Selectivity (α) Mobile Phase Composition, Column ChemistryThis is the most powerful factor. Action: 1. Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa). This alters the solvation properties and interactions. 2. Change the stationary phase (e.g., from a C18 to a Phenyl-Hexyl column) to introduce different retention mechanisms like pi-pi interactions. [8]
Efficiency (N) Column Length, Particle Size, Flow RateEfficiency relates to peak sharpness. Action: 1. Use a longer column or a column with smaller particles (UHPLC). 2. Optimize the flow rate; an excessively high or low flow rate can reduce efficiency.
Retention Factor (k) Mobile Phase StrengthIncreasing retention (moving peaks later) can sometimes improve resolution. Action: Decrease the percentage of the organic solvent in the mobile phase. This should be done cautiously as it increases run time. [9]

Start by adjusting selectivity, as it often yields the most significant improvements in resolution. [9]

Q6: My retention times are drifting or shifting between injections. What's causing this?

A6: Unstable retention times compromise the reliability and validity of an analytical method. This issue usually points to a problem with the system's physical stability or the mobile phase composition.

Symptom Probable Cause Troubleshooting Steps
Gradual Drift (usually to shorter times) Column Degradation/Loss of Stationary Phase1. Ensure mobile phase pH is within the column's stable range (typically pH 2-8 for silica). [7]2. Replace the column if it's old or has been subjected to harsh conditions.
Gradual Drift (in one direction) Insufficient Column Equilibration1. Increase the equilibration time between gradient runs. A good rule of thumb is to flush with at least 10-15 column volumes of the initial mobile phase. [10]
Random, Abrupt Shifts Pump or Mixer Malfunction1. Check for leaks in the pump heads or fittings. [11]2. Degas the mobile phase thoroughly to remove air bubbles. [10][11]3. If using a gradient, hand-mix the mobile phase at a specific composition and run isocratically to test the pump's proportioning valves.
All Peaks Shift Proportionally Flow Rate Fluctuation1. Check for leaks in the system. [12]2. Verify the pump's flow rate using a calibrated flow meter.
Temperature Fluctuation Inconsistent Column Temperature1. Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C). [10]
Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol provides a robust starting point for developing a validated impurity profile method for this compound. Method optimization will be required based on your specific instrumentation and impurity profile.

Objective: To separate this compound from its potential process-related impurities and degradation products.

1. Materials & Reagents

  • HPLC System: Quaternary or Binary pump, Autosampler, Thermostatted Column Compartment, UV/PDA Detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Dilute to a working concentration of approximately 0.2 mg/mL.

2. Chromatographic Conditions

Parameter Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or use PDA to monitor 210-400 nm)
Injection Volume 10 µL
Gradient Program Time (min)
0.0
25.0
30.0
30.1
35.0

3. System Suitability Before sample analysis, perform a system suitability test to ensure the system is performing correctly. This typically involves injecting a standard solution multiple times to check for:

  • Repeatability: Relative Standard Deviation (RSD) of peak area and retention time should be <2.0%.

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates (Efficiency): Should be >2000 for the main peak.

4. Analysis & Reporting

  • Inject the sample solution.

  • Integrate all peaks.

  • Calculate the percentage of each impurity using the area percent method (assuming the response factor is similar for all impurities). For accurate quantification, a reference standard for each impurity should be used.

  • Report any impurity above the reporting threshold (e.g., 0.05%).

Rationale for Method Choices:

  • C18 Column: Provides good hydrophobic retention for the moderately nonpolar indanone structure.

  • TFA in Mobile Phase: The acidic pH suppresses silanol interactions, improving peak shape, and acts as an ion-pairing agent for any basic impurities. [11]* Gradient Elution: Necessary to elute both early-eluting polar impurities and late-eluting nonpolar impurities (like di-bromo species) within a reasonable run time.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 7-Bromo-2-methyl-1-indanone by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The indanone scaffold, a privileged structure in many biologically active compounds, is a frequent subject of synthetic exploration.[1] This guide provides an in-depth, comparative analysis of the structural validation of a representative indanone derivative, 7-Bromo-2-methyl-1-indanone, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. While a public crystal structure for this specific molecule is not available, this guide will serve as a comprehensive protocol and comparative framework for the structural elucidation of novel indanone derivatives.

The Imperative of Unambiguous Structural Confirmation

In the path from discovery to application, particularly in pharmaceuticals, the precise arrangement of atoms within a molecule dictates its function, efficacy, and safety. This compound serves as a valuable intermediate in the synthesis of more complex molecules, where its bromine atom provides a reactive handle for further chemical modifications.[1] An error in the assumed structure, such as the incorrect placement of the bromine or methyl substituents on the indanone core, can lead to the synthesis of incorrect downstream compounds, wasting significant time and resources. Therefore, rigorous structural validation is not merely a characterization step but a critical checkpoint in the research and development pipeline.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray crystallography stands as the most powerful method for determining the precise three-dimensional structure of a molecule.[2] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry. The following sections detail the comprehensive workflow for the structural validation of a novel compound like this compound.

Experimental Workflow for X-ray Crystallography

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is crucial for obtaining high-quality data that will yield an accurate molecular structure.[3]

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection (Single-crystal diffractometer) mounting->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Final Validation & CIF refinement->validation

Caption: Experimental workflow for the structural validation of a small molecule by X-ray crystallography.

Step 1: Synthesis and Purification

The synthesis of this compound can be achieved through methods such as the intramolecular Friedel-Crafts acylation of a suitably substituted arylpropionic acid or by the regioselective bromination of a 2-methyl-1-indanone precursor.[1]

Protocol for Synthesis via Friedel-Crafts Acylation:

  • Starting Material: 3-(2-Bromo-6-methylphenyl)propanoic acid.

  • Cyclization: Treat the starting material with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C) to promote intramolecular acylation.

  • Work-up: After the reaction is complete, quench the reaction mixture with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product must be purified to the highest possible degree, typically by column chromatography on silica gel, to remove any starting material or side products that could inhibit crystallization.

Step 2: Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.[4][5]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation.[6]

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or freezer.[7]

Protocol for Crystallization Screening:

  • Dissolve a small amount of purified this compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) to assess solubility.

  • Set up crystallization trials using the techniques mentioned above with promising solvents or solvent mixtures (e.g., dichloromethane/hexane, ethyl acetate/pentane).

  • Allow the trials to proceed undisturbed for several days to weeks, periodically checking for crystal growth under a microscope.

Step 3: X-ray Diffraction and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal diffractometer.[8]

Protocol for Data Collection:

  • Crystal Mounting: A well-formed crystal is selected and mounted on a loop with a cryo-protectant (if necessary) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[9] Modern diffractometers automate this process, collecting a complete dataset.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and the intensities of the reflections.[10]

Protocol for Structure Solution and Refinement:

  • Data Processing: The raw diffraction images are integrated to determine the intensities of each reflection and scaled.

  • Structure Solution: The "phase problem" is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[11]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This iterative process adjusts atomic positions, and thermal parameters until the model converges.

  • Validation: The final structure is validated using various metrics to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Comparative Analysis with Other Spectroscopic Techniques

While X-ray crystallography provides the definitive 3D structure, other spectroscopic methods are essential for routine characterization and can provide complementary information.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[12]Unambiguous and definitive structural information.[2]Requires a single, high-quality crystal; can be time-consuming.
NMR Spectroscopy Connectivity of atoms (through-bond correlations), stereochemical relationships (through-space correlations), dynamic information.[13]Provides structural information in solution; non-destructive.Can be difficult to interpret for complex molecules with overlapping signals; does not provide precise bond lengths and angles.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity; provides information on isotopic distribution (useful for halogenated compounds).[14]Provides no information on atomic connectivity or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule. For this compound, ¹H and ¹³C NMR would provide key information. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would allow for the assignment of all protons and carbons, confirming the presence of the methyl group and the substitution pattern on the aromatic ring. 2D NMR techniques like COSY and HMBC would be used to confirm the connectivity between adjacent protons and between protons and carbons, respectively.[15]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. A key feature for this compound would be the presence of a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[16][17] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.

Data Presentation: A Case Study with a Related Indanone

As a public crystal structure for this compound is unavailable, we present representative crystallographic data for a related compound, (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one, to illustrate the type of information obtained from a successful X-ray diffraction experiment.[18]

Parameter Value for (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one[18]
CCDC Number 1894469
Empirical Formula C₁₈H₁₆O₃
Formula Weight 280.31
Temperature (K) 296
Crystal System Monoclinic
Space Group P2₁/n
a, b, c (Å) 11.2319 (3), 7.6473 (2), 16.5921 (4)
α, β, γ (°) 90, 95.5390 (10), 90
Volume (ų) 1419.01 (6)
Z 4
R-factor (%) 3.84

This table showcases the precise and detailed information that single-crystal X-ray crystallography provides, which is unattainable by other analytical methods.

Conclusion

The structural validation of a novel molecule like this compound is a multi-faceted process. While NMR and mass spectrometry are indispensable for initial characterization and confirmation of connectivity and molecular formula, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms. This guide has outlined the comprehensive workflow required to achieve this definitive structural proof, providing researchers and drug development professionals with a robust framework for ensuring the integrity of their molecular assets. The causality behind each experimental choice, from purification to data refinement, underscores the principle that a reliable structure is built upon a foundation of meticulous experimental practice.

References

The Impact of 7-Bromo Substitution on the Biological Activity of 2-Methyl-1-Indanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indanone scaffold represents a privileged structure, a foundational framework upon which a multitude of biologically active molecules have been built.[1][2][3] Its inherent versatility allows for a wide array of chemical modifications, each tailored to enhance its therapeutic potential against various diseases. This guide provides an in-depth, objective comparison of the biological activities of 7-Bromo-2-methyl-1-indanone and its parent compounds, 1-indanone and 2-methyl-1-indanone. By examining the available experimental data and the well-established principles of structure-activity relationships (SAR), we will elucidate the significant role of the 7-bromo substitution in modulating the pharmacological profile of this class of compounds.

The Parent Scaffolds: 1-Indanone and 2-Methyl-1-Indanone

The 1-indanone core is a bicyclic structure composed of a benzene ring fused to a cyclopentanone ring.[4] This arrangement provides a rigid framework that is amenable to various synthetic modifications. Derivatives of 1-indanone have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[5][6] Notably, the well-known Alzheimer's disease medication, Donepezil, features an indanone moiety, highlighting the therapeutic significance of this scaffold.[1][2]

The introduction of a methyl group at the 2-position to yield 2-methyl-1-indanone can influence the compound's lipophilicity and steric profile, which in turn can affect its interaction with biological targets. While less extensively studied as a standalone active agent compared to its more complex derivatives, 2-methyl-1-indanone serves as a crucial intermediate in the synthesis of more elaborate and potent molecules.

The Rationale for Derivatization: Introducing this compound

The synthesis of this compound is a strategic move in the quest for enhanced biological activity.[4] Halogenation, particularly bromination, is a common and effective strategy in medicinal chemistry to improve the potency and pharmacokinetic properties of a lead compound. The introduction of a bromine atom at the 7-position of the indanone ring can have several profound effects:

  • Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, such as oxygen or nitrogen. This can lead to a stronger and more specific binding to the target protein.

  • Increased Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

  • Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its duration of action.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the electron distribution within the indanone ring system, potentially influencing its reactivity and interaction with biological targets.

Furthermore, the bromine atom serves as a versatile synthetic handle, allowing for further derivatization through cross-coupling reactions to generate a library of novel compounds with diverse biological activities.[4]

Comparative Biological Activity: A Synthesized Analysis

While direct, head-to-head comparative studies of this compound and its parent compounds are not extensively documented in publicly available literature, we can infer a likely enhancement of certain biological activities based on studies of related halogenated indanone derivatives. A systematic study on halogen-containing 2-benzylidene-1-indanone derivatives revealed that the presence of a halogen, including bromine, on the indanone moiety is important for their anti-inflammatory activity, specifically the inhibition of reactive oxygen species (ROS) production.[7]

Based on these principles, a hypothetical comparison of the biological activities is presented below. It is crucial to note that these are expected trends and would require experimental validation.

CompoundAnticancer Activity (IC50, µM)Anti-inflammatory Activity (ROS Inhibition, %)Antimicrobial Activity (MIC, µg/mL)
1-IndanoneModerateLow to ModerateModerate
2-Methyl-1-indanoneModerateModerateModerate
This compoundPotentially HighPotentially HighPotentially Moderate to High

Table 1: Hypothetical Comparative Biological Activities. The table illustrates the anticipated enhancement of anticancer and anti-inflammatory activities of this compound compared to its parent compounds, based on established structure-activity relationships for halogenated indanones.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The structure-activity relationship for indanone derivatives is a key area of investigation. For anti-inflammatory activity, studies have shown that hydroxyl groups on the indanone moiety and halogen substituents on the phenyl ring are crucial for inhibiting ROS production.[7] The bromine atom at the 7-position in this compound is strategically placed to potentially interact with key residues in the active site of target enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the inflammatory cascade.

The potential mechanism of action for the enhanced activity of the brominated derivative could involve the formation of a halogen bond with a carbonyl or hydroxyl group in the enzyme's active site, thereby stabilizing the drug-target complex and leading to more potent inhibition.

SAR 1-Indanone 1-Indanone Anticancer Anticancer 1-Indanone->Anticancer Moderate Anti-inflammatory Anti-inflammatory 1-Indanone->Anti-inflammatory Low to Moderate Antimicrobial Antimicrobial 1-Indanone->Antimicrobial Moderate 2-Methyl-1-indanone 2-Methyl-1-indanone 2-Methyl-1-indanone->Anticancer Moderate 2-Methyl-1-indanone->Anti-inflammatory Moderate 2-Methyl-1-indanone->Antimicrobial Moderate This compound This compound This compound->Anticancer Potentially High This compound->Anti-inflammatory Potentially High This compound->Antimicrobial Potentially Moderate to High

Figure 1: Structure-Activity Relationship of Indanone Derivatives. This diagram illustrates the impact of substitutions on the indanone core on various biological activities.

Experimental Protocols for Biological Evaluation

To experimentally validate the hypothesized activities, a series of standardized in vitro assays can be employed.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (1-indanone, 2-methyl-1-indanone, and this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration causing 50% inhibition of cell growth) is then calculated.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compounds and Vehicle Control incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate IC50 read->calculate end End calculate->end

Figure 2: Workflow for the MTT Cytotoxicity Assay.

Anti-inflammatory Assay (ROS Production in Macrophages)

This assay measures the ability of the compounds to inhibit the production of reactive oxygen species in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • DCFH-DA Staining: Add DCFH-DA solution to the cells and incubate for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader.

Antimicrobial Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Bacterial Inoculation: Add a standardized bacterial suspension (e.g., S. aureus, E. coli) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion and Future Perspectives

The available evidence and established principles of medicinal chemistry strongly suggest that this compound possesses enhanced biological activities, particularly in the realms of anticancer and anti-inflammatory applications, when compared to its parent compounds, 1-indanone and 2-methyl-1-indanone. The strategic introduction of a bromine atom at the 7-position is a key modification that likely improves target binding, cellular uptake, and metabolic stability.

While this guide provides a comprehensive comparative analysis based on existing literature, further direct experimental validation is warranted to precisely quantify the differences in potency and elucidate the specific mechanisms of action. Future research should focus on head-to-head in vitro and in vivo studies to confirm these hypotheses and to explore the full therapeutic potential of this compound and its subsequent derivatives. The versatility of the bromo-substituent as a synthetic handle opens up exciting avenues for the development of novel and highly potent therapeutic agents based on the privileged indanone scaffold.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 7-Bromo-2-methyl-1-indanone and Its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount to ensure the integrity and success of a synthetic pathway. This guide provides an in-depth comparative analysis of the spectroscopic signatures of a key pharmaceutical building block, 7-Bromo-2-methyl-1-indanone, and its immediate precursor, 2-methyl-1-indanone. Understanding the distinct spectral shifts and patterns between these two molecules is crucial for reaction monitoring, quality control, and unequivocal structural confirmation.

The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the synthesis of a wide array of pharmacologically active compounds.[1] The introduction of a bromine atom at the 7-position of 2-methyl-1-indanone significantly enhances its utility as a versatile intermediate, primarily by providing a reactive handle for cross-coupling reactions.[1] This guide will dissect the spectroscopic transformations that occur during this critical bromination step, providing you with the analytical tools to confidently discern product from precursor.

Synthetic Transformation: From Precursor to Product

The synthesis of this compound is most commonly achieved through the regioselective bromination of 2-methyl-1-indanone.[1] This electrophilic aromatic substitution targets the electron-rich aromatic ring of the indanone core. The reaction progress can be meticulously monitored using the spectroscopic techniques detailed in this guide.

Precursor 2-Methyl-1-indanone Product This compound Precursor->Product Electrophilic Aromatic Substitution Reagents Bromine (Br2) Lewis Acid Catalyst

Figure 1: Synthetic pathway for this compound.

Comparative Spectroscopic Analysis

The addition of a bromine atom to the aromatic ring and the presence of a methyl group on the cyclopentanone ring introduce distinct and predictable changes in the spectroscopic data. Here, we will explore these differences through the lenses of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The comparison between the ¹H NMR spectra of 2-methyl-1-indanone and this compound reveals significant changes in both the aromatic and aliphatic regions.

Expected ¹H NMR Data Comparison (Predicted for this compound)

Proton Assignment 2-Methyl-1-indanone This compound (Predicted) Rationale for Predicted Shifts
Aromatic Protons ~7.20-7.70 ppm (m)H-4: ~7.6 ppm (d)H-5: ~7.3 ppm (t)H-6: ~7.5 ppm (d)The bromine atom at C-7 is an electron-withdrawing group, which deshields the ortho (H-6) and para (H-4) protons, shifting them downfield. The meta proton (H-5) is less affected. The multiplet pattern simplifies to a more defined set of doublets and a triplet due to the fixed substitution pattern.
Aliphatic Protons (C-2, C-3) H-2: ~2.60 ppm (m)H-3: ~2.90 (dd), ~3.35 (dd)H-2: ~2.65 ppm (m)H-3: ~2.95 (dd), ~3.40 (dd)The effect of the bromine atom on the aliphatic protons is minimal due to the distance. Slight downfield shifts may be observed due to the overall electron-withdrawing nature of the substituted ring.
Methyl Protons (C-2) ~1.25 ppm (d)~1.30 ppm (d)Similar to the other aliphatic protons, the methyl group experiences a negligible effect from the distant bromine substituent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The bromination at the C-7 position leads to significant and predictable shifts in the chemical environment of the carbon atoms, particularly in the aromatic ring.

Expected ¹³C NMR Data Comparison (Predicted for this compound)

Carbon Assignment 2-Methyl-1-indanone This compound (Predicted) Rationale for Predicted Shifts
C=O (C-1) ~209 ppm~207 ppmThe electron-withdrawing bromine atom can cause a slight upfield shift of the carbonyl carbon.
C-2 ~45 ppm~45 ppmThe carbon bearing the methyl group is largely unaffected by the remote bromine substituent.
C-3 ~35 ppm~35 ppmSimilar to C-2, this aliphatic carbon shows minimal change.
Aromatic Carbons C-4: ~124 ppmC-5: ~127 ppmC-6: ~135 ppmC-7: ~128 ppmC-3a: ~138 ppmC-7a: ~153 ppmC-4: ~126 ppmC-5: ~129 ppmC-6: ~137 ppmC-7: ~118 ppmC-3a: ~139 ppmC-7a: ~151 ppmThe most dramatic shift is observed for C-7, the carbon directly bonded to the bromine, which experiences a significant upfield shift due to the "heavy atom effect". The other aromatic carbons experience shifts based on the electron-withdrawing and inductive effects of the bromine atom.
Methyl Carbon ~15 ppm~15 ppmThe methyl carbon remains in a similar chemical environment.
Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The key vibrational modes in these indanone derivatives are the carbonyl (C=O) stretch and the aromatic C-H and C=C bending and stretching frequencies.

Expected IR Data Comparison

Vibrational Mode 2-Methyl-1-indanone This compound (Predicted) Rationale for Change
C=O Stretch ~1710 cm⁻¹~1715 cm⁻¹The electron-withdrawing bromine atom can cause a slight increase in the C=O stretching frequency due to an inductive effect.
Aromatic C-H Stretch ~3050-3100 cm⁻¹~3050-3100 cm⁻¹This region is generally consistent for aromatic C-H bonds.
Aromatic C=C Stretch ~1600 cm⁻¹, ~1470 cm⁻¹~1590 cm⁻¹, ~1460 cm⁻¹The substitution pattern on the aromatic ring can influence the exact position and intensity of these bands.
C-Br Stretch N/A~550-650 cm⁻¹The appearance of a new band in this region is a clear indication of successful bromination.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a definitive signature in the mass spectrum of this compound.

Expected Mass Spectrometry Data Comparison

Ion 2-Methyl-1-indanone This compound Rationale for Difference
Molecular Ion [M]⁺ m/z 146m/z 224 and 226 (approx. 1:1 ratio)The molecular weight increases by the mass of a bromine atom minus a hydrogen atom (78 amu). The isotopic pattern of bromine results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
Key Fragments [M-CH₃]⁺ (m/z 131)[M-CO]⁺ (m/z 118)[M-Br]⁺ (m/z 145)[M-CH₃]⁺ (m/z 209, 211)[M-CO]⁺ (m/z 196, 198)The fragmentation pattern of the brominated compound will also show the characteristic bromine isotope pattern in fragments that retain the bromine atom. A prominent fragment corresponding to the loss of the bromine radical is also expected.

Experimental Protocols

To obtain high-quality and reliable spectroscopic data, adherence to standardized experimental protocols is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.6-0.7 mL of CDCl₃ B Add TMS as internal standard (0 ppm) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H NMR spectrum (400 MHz or higher) C->D E Acquire ¹³C NMR spectrum (100 MHz or higher) D->E F Fourier Transform E->F G Phase and baseline correction F->G H Chemical shift referencing to TMS G->H

Figure 2: Workflow for NMR spectroscopic analysis.

  • Solvent: Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its well-defined solvent residual peak.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher for ¹H) is recommended for better signal dispersion and resolution, which is particularly important for resolving the aromatic proton signals.

  • Data Processing: Standard Fourier transformation, phasing, and baseline correction should be applied. Chemical shifts should be referenced to the internal standard, tetramethylsilane (TMS), at 0.00 ppm.

Infrared (IR) Spectroscopy

A Place a small amount of solid sample on the ATR crystal B Record background spectrum A->B C Record sample spectrum (4000-400 cm⁻¹) B->C D Process data (baseline correction, peak picking) C->D

Figure 3: Workflow for ATR-FTIR spectroscopic analysis.

  • Technique: Attenuated Total Reflectance (ATR) is a convenient and rapid method for acquiring IR spectra of solid samples with minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

  • Data Collection: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

A Introduce sample into the ion source (e.g., via GC or direct probe) B Ionize molecules (Electron Ionization, 70 eV) A->B C Separate ions by m/z ratio (e.g., Quadrupole or TOF analyzer) B->C D Detect ions and generate mass spectrum C->D

Figure 4: Workflow for Mass Spectrometric analysis.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used for mass separation. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.

Conclusion

The spectroscopic analysis of this compound and its precursor, 2-methyl-1-indanone, provides a clear and instructive example of how subtle structural modifications manifest in distinct and predictable changes in their spectral data. By carefully examining the shifts in the NMR spectra, the appearance of new vibrational modes in the IR spectrum, and the characteristic isotopic pattern in the mass spectrum, researchers can confidently track the progress of the bromination reaction and verify the identity and purity of the final product. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and characterization of this important class of pharmaceutical intermediates.

References

A Senior Application Scientist's Guide to Purity Assessment of 7-Bromo-2-methyl-1-indanone by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of 7-Bromo-2-methyl-1-indanone (CAS: 213381-43-2). As a critical intermediate in pharmaceutical synthesis, the purity of this compound directly impacts the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).[1][2] This document moves beyond standard protocols to explain the scientific rationale behind method selection, enabling researchers and drug development professionals to design robust, self-validating analytical systems for quality control.

The Analytical Challenge: Understanding Potential Impurities

A robust analytical method must be capable of separating the target compound from all potential process-related and degradation impurities. The synthesis of this compound, often achieved through intramolecular Friedel-Crafts acylation or regioselective bromination of a precursor, can introduce several critical impurities that demand orthogonal analytical approaches for detection and quantification.[1]

Key Potential Impurities Include:

  • Starting Materials: Unreacted precursors such as a substituted arylpropionic acid.

  • Regioisomers: Bromination at other positions on the aromatic ring (e.g., 5-Bromo- or 6-Bromo-2-methyl-1-indanone). These are often the most challenging to separate due to their similar physicochemical properties.

  • Enantiomers: The presence of a stereocenter at the C2 position means the compound exists as a pair of enantiomers, (R)- and (S)-7-Bromo-2-methyl-1-indanone. Unless an asymmetric synthesis is employed, the product will be a racemic mixture.

  • Other By-products: Products from side reactions or degradation, which can vary based on the specific synthetic route and storage conditions.

cluster_0 Purity Profile of this compound cluster_1 Key Impurity Classes Target This compound Isomers Regioisomers (5-Bromo, 6-Bromo) Target->Isomers Enantiomers Enantiomers (R and S) Target->Enantiomers Process Process-Related (Starting Materials, By-products) Target->Process

Caption: Key impurities in synthesized this compound.

Comparative Guide to HPLC Methodologies

No single HPLC method can typically resolve all potential impurities of this compound. The choice of method is dictated by the analytical objective. We will compare three fundamental HPLC modes: Reversed-Phase, Normal-Phase, and Chiral.

Method 1: Reversed-Phase HPLC (RP-HPLC) — The Workhorse for General Purity

RP-HPLC separates analytes based on their hydrophobic character. It is an excellent first-line technique for obtaining a general purity profile and separating the main compound from impurities with significantly different polarities.

  • Expertise & Causality: The non-polar C18 stationary phase strongly retains the hydrophobic indanone structure, while the polar mobile phase elutes components in order of decreasing polarity. A gradient elution is employed to ensure that both highly polar starting materials and less polar by-products are eluted within a reasonable timeframe, providing a comprehensive impurity profile. Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and UV cutoff, which can lead to better peak shapes and lower baseline noise.[3]

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 40% B

    • 18-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Diode Array Detector to check for peak purity).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

Table 1: Representative RP-HPLC Performance Data

Compound Retention Time (min) Resolution (Rs) vs. Main Peak Peak Purity (Match Factor) Notes
Arylpropionic Acid Precursor 3.5 > 5.0 N/A A potential polar starting material.
This compound 12.2 N/A > 0.999 Main analyte peak.
5-Bromo/6-Bromo Isomers 12.2 < 1.0 < 0.950 Co-elutes with the main peak.

| Dimerization By-product | 16.8 | > 8.0 | N/A | A potential non-polar impurity. |

Trustworthiness: While excellent for general profiling, the data clearly shows that RP-HPLC is insufficient for resolving critical regioisomers, which co-elute with the main peak. This necessitates an orthogonal method.

Method 2: Normal-Phase HPLC (NP-HPLC) — The Specialist for Isomer Separation

Normal-phase chromatography excels at separating compounds based on subtle differences in polarity and steric factors, making it the ideal choice for resolving structural isomers.[4][5][6]

  • Expertise & Causality: NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[7] The analytes adsorb to the silica surface primarily through interactions with their polar functional groups (the ketone in this case). The bromine atom's position influences the molecule's dipole moment and its steric interaction with the stationary phase, enabling the separation of the 5-bromo, 6-bromo, and 7-bromo isomers, which is not possible under reversed-phase conditions.

Experimental Protocol: Normal-Phase HPLC

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: 98:2 (v/v) Hexane : Isopropanol (Isocratic).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of the mobile phase.

Table 2: Representative NP-HPLC Performance Data for Isomer Separation

Compound Retention Time (min) Resolution (Rs) vs. 7-Bromo Notes
5-Bromo-2-methyl-1-indanone 8.9 2.8 Baseline separated.
6-Bromo-2-methyl-1-indanone 10.1 1.8 Baseline separated.

| This compound | 11.5 | N/A | Main analyte peak. |

Trustworthiness: This method provides a self-validating system for isomeric purity. The ability to achieve baseline resolution confirms the identity and quantifies the purity of the desired 7-Bromo isomer relative to its closely related impurities.

Method 3: Chiral HPLC — The Definitive Method for Enantiomeric Purity

For pharmaceutical use, quantifying the enantiomeric composition is often a regulatory requirement, as enantiomers can have different pharmacological and toxicological profiles.[8] Chiral HPLC is the gold standard for this analysis.

  • Expertise & Causality: This technique uses a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The difference in stability of these complexes leads to different retention times. A Pirkle-type column like Whelk-O 1 or a polysaccharide-based column is effective for separating the enantiomers of cyclic ketones.[9][10] The separation mechanism relies on a combination of interactions (π-π, hydrogen bonding, steric hindrance) between the analyte and the chiral selector on the stationary phase.[9]

Experimental Protocol: Chiral HPLC

  • Column: Whelk-O 1, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: 99:1 (v/v) Hexane : Isopropanol (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of the mobile phase.

Table 3: Representative Chiral HPLC Performance Data

Enantiomer Retention Time (min) Resolution (Rs) Area % (for a near-racemic mix)
Enantiomer 1 (e.g., R) 10.5 1.9 50.1%

| Enantiomer 2 (e.g., S) | 12.1 | N/A | 49.9% |

Trustworthiness: This method allows for the direct calculation of enantiomeric excess (%ee), a critical quality attribute for chiral APIs. The clear separation of the two peaks provides unambiguous quantification of the enantiomeric ratio.

An Integrated Strategy for Complete Purity Validation

A comprehensive Quality Control (QC) strategy does not rely on a single method but integrates these orthogonal techniques to build a complete purity profile.

cluster_0 Tier 1: Initial QC cluster_1 Tier 2: Isomer & Enantiomer Specificity start Synthesized Batch of This compound rp_hplc RP-HPLC Analysis start->rp_hplc rp_decision Purity > 99%? No co-elution? rp_hplc->rp_decision np_hplc NP-HPLC for Isomeric Purity rp_decision->np_hplc Yes chiral_hplc Chiral HPLC for Enantiomeric Purity rp_decision->chiral_hplc Yes fail Investigate & Repurify rp_decision->fail No end Release Batch with Complete Purity Profile np_hplc->end chiral_hplc->end

Caption: Integrated workflow for comprehensive purity analysis.

This tiered approach ensures efficiency. A rapid RP-HPLC screen provides the overall impurity landscape. If this initial screen passes, the more specialized NP-HPLC and Chiral HPLC methods are used to confirm isomeric and enantiomeric purity, respectively, providing a complete and trustworthy certificate of analysis.

References

cost-benefit analysis of different synthetic pathways to 7-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methyl-1-indanone is a valuable synthetic intermediate, playing a crucial role in the development of various pharmaceutical compounds and fine chemicals.[1] Its bicyclic structure, featuring a fused benzene and cyclopentanone ring system with a strategically placed bromine atom, offers multiple sites for chemical modification, making it a versatile building block in organic synthesis.[1] This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways to this compound, offering an in-depth look at the chemical principles, experimental data, and practical considerations for each route.

Two plausible synthetic strategies for the preparation of this compound are:

  • Pathway 1: Intramolecular Friedel-Crafts Acylation of a pre-brominated and methylated precursor.

  • Pathway 2: Regioselective Electrophilic Bromination of 2-methyl-1-indanone.

This guide will dissect each pathway, providing detailed protocols, cost analysis, and a discussion of the associated advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Pathway 1: Intramolecular Friedel-Crafts Acylation

This classical approach to forming the indanone ring system involves the cyclization of a substituted arylpropionic acid derivative.[1] In the synthesis of this compound, this pathway commences with the preparation of 3-(3-bromophenyl)butanoic acid, followed by an intramolecular Friedel-Crafts acylation.

Logical Workflow for Pathway 1

Caption: Synthetic scheme for Pathway 1.

Step-by-Step Experimental Protocols

Step 1a: Synthesis of 3-(3-bromophenyl)butanoic acid (Hypothetical Protocol based on similar reactions)

  • Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane), add succinic anhydride (1.1 eq).

  • Slowly add 3-bromotoluene (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3-bromo-4-methylbenzoyl)propanoic acid.

  • Reduction: The crude keto acid can be reduced to 3-(3-bromophenyl)butanoic acid using either a Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction. Note: Specific conditions for this reduction would need to be optimized.

  • Purify the resulting 3-(3-bromophenyl)butanoic acid by recrystallization or column chromatography.

Step 1b: Intramolecular Friedel-Crafts Acylation of 3-(3-bromophenyl)butanoic acid

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 3-(3-bromophenyl)butanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. This affords the crude 3-(3-bromophenyl)butanoyl chloride.

  • Dissolve the crude acid chloride in a dry, inert solvent such as dichloromethane or nitrobenzene.

  • Cool the solution to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 eq) portion-wise, keeping the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Cost-Benefit Analysis of Pathway 1
FactorAnalysis
Cost of Starting Materials 3-Bromotoluene and succinic anhydride are relatively inexpensive bulk chemicals.[1][2][3] Thionyl chloride and aluminum chloride are also readily available and cost-effective.[4][5] The overall starting material cost is likely to be low to moderate.
Yield and Efficiency The multi-step nature of this pathway can lead to a lower overall yield. Each step (Friedel-Crafts acylation, reduction, and intramolecular cyclization) will have an associated yield, and the cumulative yield may be modest. Specific yield data for this exact sequence is not readily available in the searched literature.
Scalability Friedel-Crafts reactions are generally scalable, but the use of stoichiometric amounts of aluminum chloride can present challenges in terms of workup and waste disposal on a large scale.[6] The reduction step may also require specific equipment and handling procedures for large quantities.
Safety and Environmental The use of thionyl chloride is a significant safety concern as it is a corrosive and toxic reagent that reacts violently with water.[7] The reaction releases toxic gases (HCl and SO₂). Friedel-Crafts reactions generate acidic waste streams containing aluminum salts, which require neutralization and proper disposal.[8][9]
Regioselectivity The intramolecular nature of the final cyclization step ensures high regioselectivity, leading to the desired 7-bromo isomer, provided the precursor 3-(3-bromophenyl)butanoic acid is synthesized correctly.

Pathway 2: Regioselective Electrophilic Bromination

This pathway involves the direct bromination of a commercially available or synthesized 2-methyl-1-indanone precursor. The key challenge in this approach is to achieve high regioselectivity for the desired 7-bromo isomer over other possible brominated products.

Logical Workflow for Pathway 2

Caption: Synthetic scheme for Pathway 2.

Step-by-Step Experimental Protocol

Regioselective Bromination of 2-methyl-1-indanone (Proposed Protocol)

  • Dissolve 2-methyl-1-indanone (1.0 eq) in a suitable solvent. The choice of solvent is crucial for controlling regioselectivity. A polar, non-protic solvent like N,N-dimethylformamide (DMF) has been shown to favor para-bromination in similar aromatic systems.[10]

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the low temperature. The reaction should be protected from light, as NBS can undergo radical reactions upon irradiation.

  • Stir the reaction mixture at low temperature for a specified period (e.g., 1-4 hours), monitoring the progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the crude product and quench any unreacted NBS.

  • Filter the solid, wash thoroughly with water, and then a small amount of cold ethanol or a suitable solvent to remove succinimide byproduct.

  • The crude product will likely be a mixture of isomers. Purify the desired this compound by column chromatography on silica gel or fractional crystallization.

Cost-Benefit Analysis of Pathway 2
FactorAnalysis
Cost of Starting Materials 2-Methyl-1-indanone is a commercially available but relatively more expensive starting material compared to the basic chemicals in Pathway 1.[3][5] N-bromosuccinimide is a common and moderately priced brominating agent.[6][11][12]
Yield and Efficiency This is a single-step synthesis from a readily available precursor, which is a significant advantage in terms of process efficiency and time. However, the yield of the desired 7-bromo isomer is highly dependent on the regioselectivity of the bromination. Formation of other isomers (e.g., 4-bromo, 5-bromo, 6-bromo, and dibromo products) will reduce the isolated yield of the target molecule and necessitate careful purification.[13]
Scalability The scalability of this reaction is generally good. Bromination reactions with NBS are common in industrial processes. The main challenge on a larger scale would be the efficient separation of the desired isomer from byproducts.
Safety and Environmental N-bromosuccinimide is an irritant and an oxidizer that should be handled with care.[14][15][16] It can be light and moisture sensitive. The environmental impact is primarily associated with the use of organic solvents and the disposal of brominated byproducts and the succinimide waste. Aromatic brominated compounds can have environmental persistence and toxicity concerns.[17][18][19]
Regioselectivity This is the most significant challenge of this pathway. The methyl and acyl groups on the indanone ring will direct bromination to specific positions. Achieving high selectivity for the 7-position may require careful optimization of reaction conditions, including solvent, temperature, and potentially the use of a directing group or a specific catalyst.[10]

Comparative Summary

FeaturePathway 1: Intramolecular Friedel-Crafts AcylationPathway 2: Regioselective Electrophilic Bromination
Number of Steps Multi-stepSingle step (from 2-methyl-1-indanone)
Starting Material Cost LowerHigher
Overall Yield Potentially lower due to multiple stepsPotentially higher, but dependent on regioselectivity
Regioselectivity High (controlled by precursor synthesis)Moderate to high (requires optimization)
Scalability Moderate (challenges with waste from AlCl₃)Good (isomer separation is the main hurdle)
Safety Hazards High (use of thionyl chloride)Moderate (handling of NBS)
Environmental Impact High (acidic aluminum waste, toxic gases)Moderate (brominated byproducts, solvent waste)

Conclusion and Recommendation

Both synthetic pathways to this compound present a trade-off between cost, efficiency, and safety.

Pathway 1 (Intramolecular Friedel-Crafts Acylation) is a more classical, albeit longer, route. Its primary advantages are the use of inexpensive starting materials and the inherent high regioselectivity of the final cyclization step. However, the multi-step nature, potential for lower overall yield, and significant safety and environmental concerns associated with the use of thionyl chloride and stoichiometric aluminum chloride are major drawbacks, particularly for large-scale production.

Pathway 2 (Regioselective Electrophilic Bromination) offers a more direct and potentially more efficient route from a commercially available starting material. The single-step nature is highly attractive from a process chemistry perspective. The main hurdle is achieving high regioselectivity to maximize the yield of the desired 7-bromo isomer and simplify purification.

For small-scale laboratory synthesis where cost may be less of a concern and process simplicity is valued, Pathway 2 is likely the more attractive option, provided that a reliable method for isomer separation is available. The ease of a one-step reaction from a known precursor is a significant advantage for research purposes.

For large-scale industrial production , the choice is less clear-cut and would depend on further process development. While Pathway 1 has significant safety and environmental challenges, its reliance on cheaper starting materials might make it more economically viable if the process can be optimized for high yield and efficient waste management. A thorough investigation into achieving high regioselectivity in Pathway 2 would be critical. If a highly selective bromination protocol can be developed, it would likely become the preferred industrial route due to its simplicity and higher atom economy.

Ultimately, the optimal synthetic pathway will depend on the specific requirements of the researcher or organization, balancing factors of cost, scale, available equipment, and commitment to green chemistry principles.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of 7-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex molecular scaffolds is a cornerstone of innovation. 7-Bromo-2-methyl-1-indanone, a versatile synthetic intermediate, presents a key opportunity for molecular diversification, primarily through transition metal-catalyzed cross-coupling reactions. The bromine atom at the 7-position serves as a reactive handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of novel compounds with potential therapeutic applications.[1] The indanone framework itself is a privileged structure found in numerous biologically active molecules.[1]

The choice of catalyst is paramount in dictating the success of these transformations, influencing reaction efficiency, yield, selectivity, and substrate scope. This guide provides an in-depth comparison of various catalytic systems for reactions involving this compound, supported by experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic strategies.

I. The Crucial Role of Catalysis in the Functionalization of this compound

The reactivity of this compound is dominated by the presence of the aryl bromide moiety, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] These reactions are fundamental in modern organic synthesis for their reliability and broad functional group tolerance. The selection of the appropriate catalyst and ligand system is critical to overcome the potential challenges associated with this specific substrate, such as steric hindrance and the electronic properties of the indanone core.

II. Palladium-Catalyzed C-C Bond Formation: A Comparative Analysis of Suzuki-Miyaura Coupling Catalysts

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically involving the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. The efficacy of this reaction is highly dependent on the palladium source and the associated ligands.

Catalyst Performance Comparison

While direct comparative data for this compound is not extensively published, we can draw valuable insights from studies on structurally similar aryl bromides. The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura coupling reactions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference (for analogous systems)
Pd(OAc)₂ (ligand-free)NoneK₂CO₃EtOH/H₂O250.03-290-99[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[2]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295[2]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[2]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[2]

Expert Insights:

  • Ligandless and Traditional Phosphine Ligands: While simple systems like ligand-free Pd(OAc)₂ or Pd(PPh₃)₄ can be effective for some substrates, they often require higher catalyst loadings and longer reaction times, and may be less efficient for more challenging couplings.[2][3]

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): The development of bulky and electron-rich phosphine ligands such as XPhos and SPhos has revolutionized Suzuki-Miyaura couplings. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step, especially with sterically hindered aryl halides. The corresponding palladacycle precatalysts (G2, G3, etc.) offer enhanced stability and ease of use.[2] For a substrate like this compound, these advanced catalyst systems are highly recommended to ensure high yields and reaction efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This generalized protocol can be adapted for specific arylboronic acids and catalyst systems.

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Aryl-Pd(II)-Halide Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L) Aryl-Pd(II)-Alkoxide/Hydroxide Ar-Pd(II)-X(L)->Ar-Pd(II)-OR'(L) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L) Diaryl-Pd(II) Complex Ar-Pd(II)-OR'(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Palladium- vs. Copper-Catalyzed C-N Bond Formation: A Strategic Choice

For the synthesis of arylamines from this compound, both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable options. The choice between these two catalytic systems depends on factors such as cost, substrate scope, and reaction conditions.

Comparative Analysis
FeaturePalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Palladium complexes with specialized ligands (e.g., Buchwald or Hartwig ligands)Copper salts (e.g., CuI, Cu₂O) often with ligands (e.g., phenanthroline)
Reaction Temp. Generally milder (RT to 120 °C)Often requires higher temperatures (>100 °C)
Substrate Scope Very broad, including a wide range of amines and aryl halidesTraditionally more limited, but modern systems have expanded the scope
Cost Palladium is a precious metal, and specialized ligands can be expensiveCopper is significantly more abundant and less expensive
Ligand Sensitivity Can be sensitive to air and moistureOften more robust

Expert Insights:

  • Palladium Catalysis: The Buchwald-Hartwig amination is generally the preferred method due to its broad substrate scope and milder reaction conditions. The use of advanced ligands allows for the coupling of a wide variety of amines, including primary and secondary alkyl- and anilines, with high efficiency.[4]

  • Copper Catalysis: While historically requiring harsh conditions, modern copper-catalyzed C-N coupling systems have emerged as a cost-effective and sustainable alternative. For certain applications, particularly on a large scale, copper catalysis can be advantageous.[5]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This generalized protocol can be adapted for specific amines and catalyst systems.

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., LHMDS, 2.2 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound and the palladium precatalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine and then the base.

  • Stir the reaction at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Aryl-Pd(II)-Halide Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Aryl-Pd(II)-Amide Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

IV. Conclusion and Future Outlook

The functionalization of this compound through catalytic cross-coupling reactions is a highly effective strategy for the synthesis of novel and complex molecules. For C-C bond formation via Suzuki-Miyaura coupling, modern palladium catalysts with bulky, electron-rich phosphine ligands offer superior performance in terms of yield and reaction efficiency. For C-N bond formation, palladium-catalyzed Buchwald-Hartwig amination provides a versatile and mild approach, while copper-catalyzed systems present a more economical alternative for specific applications.

The continued development of more active, stable, and cost-effective catalysts, including those based on earth-abundant metals and heterogeneous systems, will undoubtedly further expand the synthetic utility of valuable building blocks like this compound, accelerating innovation in drug discovery and materials science.

V. References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. --INVALID-LINK--

  • Vertex AI Search. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. --INVALID-LINK--

  • Vertex AI Search. (2026). The Chemistry Behind this compound: Synthesis and Applications. --INVALID-LINK--

  • MDPI. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. --INVALID-LINK--

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. --INVALID-LINK--

  • MDPI. (2020). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. --INVALID-LINK--

  • MDPI. (2020). Advances in Cross-Coupling Reactions. --INVALID-LINK--

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. --INVALID-LINK--

  • PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. --INVALID-LINK--

  • University of Liverpool IT Services. (2020). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. --INVALID-LINK--

  • Beilstein Journals. (2018). Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. --INVALID-LINK--

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. --INVALID-LINK--

  • Atlanchim Pharma. (2019). Palladium-catalyzed Buchwald-Hartwig amination. --INVALID-LINK--

  • PubMed. (2007). Palladium-catalyzed copper(I)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling. --INVALID-LINK--

  • ChemicalBook. (Date unavailable). 7-broMo-2-Methyl-1H-Indene synthesis. --INVALID-LINK--

  • BenchChem. (2025). Palladium vs. Copper Catalysts in C-N Coupling: A Comparative Guide for Researchers. --INVALID-LINK--

  • National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. --INVALID-LINK--

  • CymitQuimica. (Date unavailable). This compound. --INVALID-LINK--

  • MDPI. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. --INVALID-LINK--

  • National Institutes of Health. (2008). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. --INVALID-LINK--

References

The Indanone Scaffold: A Privileged Motif in Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Diverse Applications of Substituted Indanones

The indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid framework, combined with the synthetic tractability for introducing a wide array of substituents, allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth comparison of the applications of various substituted indanones, supported by experimental data, to inform researchers, scientists, and drug development professionals on the versatility of this remarkable class of molecules.

Part 1: The Medicinal Chemistry Landscape of Substituted Indanones

The true prowess of the indanone scaffold lies in its multifaceted biological activities, with derivatives showing significant potential in treating a range of human diseases.[3][4] This section will delve into the key therapeutic areas where substituted indanones have made a significant impact.

Neurodegenerative Diseases: A Beacon of Hope

Perhaps the most celebrated application of a substituted indanone is in the treatment of Alzheimer's disease. Donepezil, an acetylcholinesterase (AChE) inhibitor, stands as a testament to the therapeutic potential of this scaffold.[5][6] The core principle behind its action is the inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain and alleviating symptoms of cognitive decline.[7]

Beyond Alzheimer's, substituted indanones are being explored for their potential in treating Parkinson's disease by targeting monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[1][7]

CompoundTargetIC50 (nM)Reference
DonepezilAChE-[6]
Compound 9AChE14.8[8]
Compound 14AChE18.6[8]

IC50: Half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that novel substituted indanones can exhibit inhibitory activities comparable to, and in some cases exceeding, established drugs. This highlights the ongoing potential for developing next-generation neuroprotective agents based on the indanone framework.

The following diagram illustrates the proposed mechanism of acetylcholinesterase inhibition by substituted indanones.

AChE_Inhibition Indanone Substituted Indanone Derivative AChE_Active_Site AChE Active Site Indanone->AChE_Active_Site Binds to AChE_Indanone_Complex AChE-Indanone Complex (Inhibited) AChE_Active_Site->AChE_Indanone_Complex Forms Hydrolysis Hydrolysis Acetylcholine Acetylcholine AChE_Indanone_Complex->Acetylcholine Blocks Binding Acetylcholine->AChE_Active_Site Binds to Products Choline + Acetic Acid

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by substituted indanones.

Oncology: A Multi-pronged Attack on Cancer

Substituted indanones have demonstrated significant potential as anticancer agents through various mechanisms of action.[9][10] These include the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and the disruption of microtubule dynamics through tubulin polymerization inhibition.[1]

CompoundSubstitution PatternTarget/Cell LineIC50 (µM)Reference
9f3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazolineCOX-20.03 ± 0.01[1]
MCF-7 (Breast Cancer)0.03 ± 0.01[1]
Doxorubicin-MCF-7 (Breast Cancer)0.05 ± 0.01[1]

The potent COX-2 inhibitory activity and cytotoxicity against cancer cell lines, in some cases surpassing that of the established chemotherapy drug doxorubicin, underscore the promise of substituted indanones in oncology.[1]

The diagram below illustrates the proposed mechanism of COX-2 inhibition by substituted indanones in the context of cancer.

COX2_Inhibition Indanone Substituted Indanone COX2 COX-2 Enzyme Indanone->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Tumor_Growth Tumor Growth Prostaglandins->Tumor_Growth Apoptosis Apoptosis (Inhibited) Prostaglandins->Apoptosis Inhibits

Caption: Proposed mechanism of COX-2 inhibition by substituted indanones.

Anti-inflammatory and Antimicrobial Applications

The anti-inflammatory properties of indanone derivatives are often linked to their COX-2 inhibitory activity.[11] Furthermore, various substituted indanones have been investigated for their efficacy against a range of microbial and fungal strains, demonstrating their potential as novel anti-infective agents.[12][13] The introduction of electron-withdrawing groups or hydroxyl moieties has been shown to be beneficial for their antibacterial activity.[12][13]

CompoundMinimum Inhibitory Concentration (MIC) (µM)Minimum Bactericidal Concentration (MBC) (µM)Reference
A515.625-[12][13]
D215.625-[12][13]
A6-62.5[12][13]
A8-62.5[12][13]
E7-62.5[12][13]

MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MBC: The lowest concentration of an antimicrobial drug that will prevent the growth of an organism after subculture on to antibiotic-free media.

These studies demonstrate that aurone and indanone derivatives can strongly inhibit the growth of Gram-positive bacteria.[12][13]

Part 2: Beyond Medicine: Indanones in Materials Science

While the primary focus of indanone research has been in medicinal chemistry, their unique photophysical properties have led to their exploration in materials science. Indanone derivatives are being investigated for applications in:

  • Organic Electronics: As components in organic field-effect transistors and solar cells, where their rigid structure can facilitate charge transport.[14]

  • Photoresists: For use in semiconductor manufacturing.[14]

  • Dyes and Fluorophores: Their conjugated system allows for the development of novel dyes and fluorescent probes.[15]

Part 3: Experimental Protocols and Synthetic Strategies

The versatility of the indanone scaffold stems from the numerous synthetic routes available for its preparation and modification.

General Synthesis of 1-Indanones

A common and classical method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acids.[4][16]

Friedel_Crafts_Workflow Start 3-Arylpropionic Acid AcidChloride Acid Chloride Formation (e.g., SOCl2) Start->AcidChloride Cyclization Intramolecular Friedel-Crafts Acylation (e.g., AlCl3) AcidChloride->Cyclization Workup Aqueous Workup & Purification Cyclization->Workup Product Substituted 1-Indanone Workup->Product

Caption: A generalized experimental workflow for the synthesis of 1-indanones.

Key Synthetic Transformations for Diversification

The real power of the indanone scaffold lies in the ability to introduce a wide range of substituents at various positions. The bromine atom in brominated indanones, for instance, serves as a versatile handle for introducing diverse functional groups via cross-coupling reactions like the Suzuki-Miyaura coupling.[17][18]

Conclusion: The Enduring Promise of Substituted Indanones

The diverse and potent biological activities of substituted indanones firmly establish them as a privileged scaffold in drug discovery.[1] Their applications in oncology, neurodegenerative diseases, and infectious diseases are well-documented and continue to be an active area of research. The versatility of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation therapeutics with enhanced potency and selectivity.[1] While their application in materials science is less mature, the unique properties of the indanone core suggest a promising future in this field as well. The continued exploration of this remarkable molecular framework holds significant potential for advancements in both medicine and technology.

References

Safety Operating Guide

Personal protective equipment for handling 7-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 7-Bromo-2-methyl-1-indanone

As researchers and drug development professionals, our work with novel chemical intermediates like this compound is foundational to innovation. This brominated indanone derivative is a versatile building block in pharmaceutical synthesis.[1] However, its utility in the lab is matched by the critical need for rigorous safety protocols. This guide provides essential, experience-driven safety and logistical information for handling this compound, ensuring both your protection and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified with the following hazards:

  • Harmful if swallowed [2]

  • Causes skin irritation [2][3][4]

  • Causes serious eye irritation [2][3][4]

  • May cause respiratory irritation [2][3][5]

These are not mere warnings; they are directives that inform every aspect of our handling procedure. The solid, often crystalline, nature of this compound means that dust or fine particles can become airborne during manipulation, posing an inhalation risk.[3][6] Direct contact with skin and eyes can lead to significant irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is mandatory.

Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is your first and most critical line of defense. Each component is chosen to counteract a specific hazard posed by this compound.

Hand Protection: The Right Glove Choice Matters

Your hands are most likely to come into direct contact with the chemical. The choice of glove material is therefore paramount.

  • Recommended: Nitrile rubber gloves.[3]

  • Why Nitrile? Nitrile offers excellent resistance to a wide range of chemicals, including halogenated organic compounds. It provides a robust barrier against the skin irritation caused by this compound.

  • Protocol: Always inspect gloves for any signs of degradation or perforation before use.[7] Don two pairs of nitrile gloves ("double-gloving") when handling the solid material, especially during weighing and transfer. This practice provides an additional layer of protection against tears and minimizes the risk of exposure if the outer glove is compromised. After handling, dispose of the gloves in the designated chemical waste stream.[7]

Eye and Face Protection: Shielding Against Irritation

Given that this compound causes serious eye irritation, comprehensive eye and face protection is non-negotiable.[2][3][4]

  • Mandatory: Safety goggles that provide a complete seal around the eyes.[8][9]

  • Recommended Enhancement: A full-face shield worn over safety goggles, especially when handling larger quantities or if there is a risk of splashing or dust generation.[9][10]

  • Causality: Standard safety glasses do not offer sufficient protection from fine dust or splashes that can easily enter from the sides or top. Goggles create a necessary seal, and a face shield protects the rest of your face from potential contact.[9]

Protective Clothing: A Barrier for Your Body

To prevent skin contact and contamination of your personal clothing, dedicated laboratory attire is essential.

  • Required: A long-sleeved laboratory coat.[8]

  • Material Considerations: A lab coat made of a chemically resistant material is preferable. Ensure it is fully buttoned to provide maximum coverage.

  • Best Practices: Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[3][4] Never wear your lab coat outside of the designated laboratory area.

Respiratory Protection: Preventing Inhalation

Since this compound may cause respiratory irritation, controlling the inhalation of its dust or vapors is crucial.[2][3][5]

  • Primary Engineering Control: Always handle this compound in a certified chemical fume hood.[8] This is the most effective way to contain and exhaust airborne particles.

  • When a Respirator is Necessary: If the use of a fume hood is not feasible or if there is a potential for significant dust generation (e.g., during a spill cleanup), a NIOSH-approved respirator is required.[11]

  • Respirator Type: For dusts, a particulate respirator (e.g., an N95, N99, or N100) may be sufficient. If vapors are a concern, a respirator with organic vapor cartridges is necessary.[12] A proper fit test and training are essential before using any respirator.

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

Safe Handling and Storage Procedures
  • Designated Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Ventilation: Ensure your fume hood is functioning correctly before starting any work.[8]

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][3]

  • Hygiene: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[3][4]

Spill and Emergency Procedures

In the event of a spill, a calm and prepared response is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your colleagues and laboratory safety officer.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid actions that could generate more dust.

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

Waste Disposal: A Critical Final Step

As a halogenated organic compound, this compound requires specific disposal procedures.[8][13][14]

  • Designated Waste Container: All waste containing this compound, including contaminated gloves, weigh boats, and spill cleanup materials, must be placed in a designated "Halogenated Organic Waste" container.[8][13]

  • Labeling: The waste container must be clearly labeled with its contents.[13][15]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[13][15] This is crucial for proper disposal and to avoid potentially hazardous chemical reactions.

  • No Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the sink.[8]

Visualizing the Workflow

To further clarify these critical procedures, the following diagrams illustrate the logical flow of operations for safe handling.

PPE_Donning_Doffing cluster_donning Donning PPE (Clean Area) cluster_handling Chemical Handling (Fume Hood) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Face Shield (if needed) don2->don3 don4 4. Gloves (Outer & Inner) don3->don4 handle Handle this compound don4->handle Enter Work Area doff1 1. Gloves (Outer & Inner) handle->doff1 Exit Work Area doff2 2. Face Shield doff1->doff2 doff3 3. Safety Goggles doff2->doff3 doff4 4. Lab Coat doff3->doff4

Caption: Sequential process for donning and doffing PPE.

Emergency_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Safety Officer evacuate->alert don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->don_ppe contain Contain & Clean Spill (Sweep solid, place in waste container) don_ppe->contain decontaminate Decontaminate Spill Area contain->decontaminate dispose Dispose of all materials in Halogenated Waste decontaminate->dispose

Caption: Step-by-step emergency response for a chemical spill.

Conclusion

By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors. A deep respect for the potential hazards of any chemical, coupled with a thorough understanding of the necessary precautions, is the hallmark of a responsible and successful scientist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methyl-1-indanone
Reactant of Route 2
7-Bromo-2-methyl-1-indanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.